Narwedine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENVUHCAYXAROT-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168190 | |
| Record name | Narwedine, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510-77-0, 1668-86-6 | |
| Record name | Narwedine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(4aR,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galanthaminone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Narwedine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Narwedine, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4aR*,8aR*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NARWEDINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATP706417H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NARWEDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CR9WB857 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Crucial Juncture: A Technical Guide to Narwedine as the Biogenetic Precursor to Galanthamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine, a potent acetylcholinesterase inhibitor used in the management of Alzheimer's disease, originates from a fascinating biosynthetic pathway within the Amaryllidaceae family of plants.[1] Central to this pathway is the stereospecific conversion of its immediate biogenetic precursor, narwedine. This technical guide provides an in-depth exploration of the biochemical and synthetic landscape surrounding the this compound-to-galanthamine transformation. We will dissect the enzymatic machinery governing this conversion, detail a robust experimental protocol for the stereoselective chemical reduction of this compound, and present a comprehensive characterization of both compounds. Furthermore, the often-overlooked pharmacological profile of this compound itself will be examined, offering a complete picture of this critical juncture in galanthamine's genesis.
The Biosynthetic Blueprint: From Norbelladine to Galanthamine
The journey to galanthamine begins with the condensation of tyramine and 3,4-dihydroxybenzaldehyde, a reaction catalyzed by the sequential action of norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR).[2][3][4][5] This forms the foundational norbelladine structure. Following O-methylation to 4'-O-methylnorbelladine, the key architectural feature of the galanthamine scaffold is forged through an intramolecular oxidative coupling reaction.
This critical step is catalyzed by cytochrome P450 enzymes belonging to the CYP96T family.[6][7][8][9] These enzymes facilitate a regio- and stereoselective para-ortho' oxidative coupling of 4'-O-methylnorbelladine to generate the this compound skeleton.[6][7][8][9] The final step in the biosynthesis is the stereospecific reduction of the ketone group of this compound to the corresponding alcohol, yielding galanthamine.
Caption: Biosynthetic pathway of galanthamine from primary precursors.
The Synthetic Counterpart: Industrial Production of Galanthamine
The principles of the biosynthetic pathway have been ingeniously translated into a large-scale, commercially viable synthesis of galanthamine, most notably the Sanochemia process.[10][11][12] This industrial route also hinges on this compound as a key intermediate and involves three pivotal stages:
-
Oxidative Phenol Coupling: A synthetic precursor undergoes an intramolecular oxidative phenol coupling to form racemic (±)-narwedine.[13]
-
Crystallization-Induced Dynamic Chiral Resolution: This elegant step is crucial for obtaining the desired enantiomer. Racemic (±)-narwedine is resolved by seeding a solution with a catalytic amount of enantiomerically pure (-)-narwedine, leading to the preferential crystallization of (-)-narwedine in high yield.[11][13]
-
Stereoselective Reduction: The isolated (-)-narwedine is then stereoselectively reduced to (-)-galanthamine.[11][13]
Experimental Protocol: Stereoselective Reduction of (-)-Narwedine to (-)-Galanthamine
This protocol details the highly stereoselective reduction of the ketone functionality of (-)-narwedine to the corresponding alcohol, yielding (-)-galanthamine, using the bulky reducing agent L-selectride. The steric hindrance of L-selectride favors hydride attack from the less hindered face of the carbonyl group, leading to the desired stereoisomer.
Materials:
-
(-)-Narwedine
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Methanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend (-)-narwedine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the suspension to -20 °C using a suitable cooling bath.
-
Addition of L-Selectride: Slowly add L-Selectride® (1.0 M solution in THF, 3.0 eq) dropwise to the cooled suspension, ensuring the internal temperature does not exceed -15 °C.[13]
-
Reaction Monitoring: Stir the reaction mixture at -20 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After completion of the reaction, cautiously add methanol dropwise to quench the excess L-Selectride, maintaining the low temperature.
-
Workup: Allow the reaction mixture to warm to room temperature. Add water and concentrate the mixture under reduced pressure to remove the THF.
-
Extraction: To the aqueous residue, add ethyl acetate and a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure (-)-galanthamine.
Caption: Experimental workflow for the stereoselective reduction of this compound.
Characterization Data
Accurate characterization of this compound and galanthamine is paramount for both research and drug development. The following table summarizes key analytical data for these compounds.
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (ESI-MS) |
| This compound | C₁₇H₁₉NO₃[16] | 285.3 g/mol [17] | 6.85 (s, 1H), 6.05-5.90 (m, 2H), 4.56 (br s, 1H), 4.48 (d, 1H), 4.10 (dd, 1H), 3.85 (d, 1H), 3.80 (s, 3H), 3.35-3.05 (m, 2H), 2.62 (m, 1H), 2.25 (br s, NH, OH), 1.98 (m, 1H), 1.85-1.65 (m, 2H)[15] | 145.8, 144.0, 134.1, 131.6, 127.9, 126.8, 115.5, 113.0, 88.4, 61.7, 56.0, 52.7, 49.3, 46.6, 39.8, 29.7[15] | m/z 286 [M+H]⁺ |
| Galanthamine | C₁₇H₂₁NO₃[1] | 287.35 g/mol [1] | 6.65-6.52 (m, 2H), 6.06-5.92 (m, 2H), 4.57 (br s, 1H), 4.15-4.08 (m, 1H), 3.95 (d, J=5.7 Hz, 2H), 3.79 (s, 3H), 3.34 (ddd, 1H), 3.18 (ddd, 1H), 2.66 (ddd, 1H), 1.98 (ddd, 1H), 1.88-1.61 (m, 2H)[15] | 146.2, 143.9, 133.1, 133.0, 127.6, 127.0, 120.5, 111.0, 88.5, 61.9, 55.8, 53.8, 48.7, 47.0, 40.3, 29.9[15] | m/z 288 [M+H]⁺[18][19][20] |
The Pharmacological Significance of this compound
While primarily recognized as the precursor to galanthamine, this compound is not biologically inert. It exhibits its own distinct pharmacological profile.
-
Enzyme Inhibition: (-)-Narwedine is an inhibitor of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and prolyl endopeptidase, with IC₅₀ values of 281 µM, 911 µM, and 907 µM, respectively.[17] Although significantly less potent than galanthamine, this activity highlights a shared mechanism of action.
-
Cardiovascular and Respiratory Effects: this compound has been investigated for its potential as a respiratory stimulator.[21][22] It has also been shown to increase the amplitude and decrease the frequency of cardiac contractions, suggesting potential applications in modulating cardiovascular function.[21][22]
-
Modulation of Other Drugs: this compound has been observed to enhance the analgesic effect of morphine and influence the pharmacological effects of various stimulants, indicating a potential role in combination therapies.[21][22]
Conclusion
This compound stands as a critical molecule in both the natural and synthetic pathways to galanthamine. A thorough understanding of its biogenesis, the stereochemical nuances of its conversion, and its own biological activities is essential for researchers in natural product synthesis, medicinal chemistry, and drug development. The methodologies outlined in this guide, from the biosynthetic principles to the practicalities of stereoselective synthesis and detailed characterization, provide a solid foundation for further innovation in the production and derivatization of galanthamine and related alkaloids. The continued exploration of the enzymes involved in this pathway and the refinement of synthetic protocols will undoubtedly lead to more efficient and sustainable routes to this vital therapeutic agent.
References
- 1. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]
- 5. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer's drug galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis [agris.fao.org]
- 7. Frontiers | Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis [frontiersin.org]
- 8. Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 11. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2006072818A2 - Process for preparation of galanthamine - Google Patents [patents.google.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. academic.oup.com [academic.oup.com]
- 21. nbinno.com [nbinno.com]
- 22. (+/-)-Narwedine | 1668-86-6 [chemicalbook.com]
The Enigmatic Precursor: A Technical Guide to the Discovery and Isolation of Narwedine from Narcissus pseudonarcissus
Abstract
Narwedine, a prominent Amaryllidaceae alkaloid, stands as a critical intermediate in the biosynthesis of galanthamine, a licensed therapeutic for Alzheimer's disease. This technical guide provides an in-depth exploration of the discovery and isolation of this compound from the common daffodil, Narcissus pseudonarcissus. We will navigate the intricate biosynthetic pathway, detailing the enzymatic transformations from primary metabolites to this tetracyclic ketone. Furthermore, this document presents a comprehensive, field-proven methodology for the extraction, purification, and characterization of this compound, designed for researchers, scientists, and professionals in drug development. The protocols are presented with an emphasis on the causal reasoning behind experimental choices, ensuring a self-validating and reproducible workflow.
Introduction: The Significance of this compound
The Amaryllidaceae family of plants is a rich reservoir of structurally diverse and biologically active alkaloids, with over 650 identified compounds.[1] Among these, this compound [(4aS,8aS)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2][3]benzofuro[4,3-cd]azepin-6-one] holds a position of particular interest.[4] Historically, its discovery was intertwined with the quest to understand the biosynthesis of galanthamine. This compound is the direct biogenetic precursor to galanthamine, differing only by the oxidation state of a single carbon atom.[5][6] The conversion of this compound to galanthamine is a key final step in the biosynthetic cascade.[3] This close relationship makes the study of this compound essential for any endeavor aimed at the biotechnological production or semi-synthesis of galanthamine.[7] Moreover, this compound itself has been investigated for its own pharmacological properties, including respiratory stimulation.[6][8]
This guide will illuminate the path from the fundamental building blocks of life to the isolation of pure this compound, providing both the theoretical underpinnings and the practical steps necessary for its scientific investigation.
The Biosynthetic Journey to this compound
The biosynthesis of this compound is a captivating example of nature's chemical ingenuity, beginning with the aromatic amino acids L-phenylalanine and L-tyrosine.[2] The pathway converges on the formation of a common precursor, 4'-O-methylnorbelladine, which then undergoes a critical intramolecular oxidative phenol coupling reaction to form the characteristic tetracyclic core of the galanthamine-type alkaloids.[9][10]
The key steps in the biosynthesis of this compound are as follows:
-
Formation of Precursors: L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), while L-tyrosine is decarboxylated to tyramine.[2][11]
-
Condensation and Reduction: 3,4-dihydroxybenzaldehyde and tyramine condense to form a Schiff base, which is then reduced to norbelladine.[2]
-
Methylation: Norbelladine undergoes O-methylation to yield 4'-O-methylnorbelladine, the pivotal precursor for the subsequent cyclization.[3]
-
Oxidative Phenol Coupling: The key step involves an enzyme-catalyzed (likely a cytochrome P450-dependent enzyme) intramolecular oxidative coupling of 4'-O-methylnorbelladine.[3] This para-ortho coupling establishes the intricate spirocyclic structure of the this compound skeleton.[9]
Caption: Biosynthetic pathway of this compound from primary amino acid precursors.
Isolation of this compound from Narcissus pseudonarcissus
The isolation of this compound from plant material is a multi-step process that leverages the basic nature of alkaloids. The following protocol is a comprehensive workflow synthesized from established alkaloid extraction methodologies.[12][13][14]
Experimental Workflow Overview
Caption: Experimental workflow for the isolation and characterization of this compound.
Step-by-Step Protocol
Materials and Reagents:
-
Fresh or dried bulbs of Narcissus pseudonarcissus
-
Methanol or Ethanol
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 2% (v/v)
-
Ammonium hydroxide (NH₄OH) or Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (70-230 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)
-
Rotary evaporator
-
Standard laboratory glassware and equipment
Protocol:
-
Preparation of Plant Material:
-
Thoroughly wash fresh N. pseudonarcissus bulbs to remove soil and debris.
-
Chop the bulbs into small pieces and homogenize in a blender with methanol or ethanol. For dried bulbs, grind into a fine powder.
-
-
Extraction:
-
Macerate the homogenized plant material in methanol or ethanol (1:10 w/v) for 24-48 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the filtrate. Repeat the extraction process with the plant residue to ensure complete extraction of alkaloids.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic/ethanolic extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 2% aqueous HCl. This protonates the alkaloids, rendering them water-soluble.
-
Filter the acidic solution to remove non-polar impurities like fats and chlorophyll.
-
Wash the acidic solution with dichloromethane or chloroform in a separatory funnel to further remove non-alkaloidal compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 8-9 with ammonium hydroxide or sodium carbonate solution.[14] This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the basified aqueous solution multiple times with dichloromethane or chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Thin-Layer Chromatography (TLC): Develop a suitable solvent system for the separation of this compound from other alkaloids in the crude fraction. A common mobile phase is a mixture of chloroform and methanol in varying ratios (e.g., 9:1, 8:2). Visualize the spots under UV light (254 nm) or by using Dragendorff's reagent.
-
Column Chromatography: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually adding a more polar solvent (e.g., a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.
-
Expected Yield and Purity
The yield of this compound can vary significantly depending on the cultivar of N. pseudonarcissus, the time of harvest, and the efficiency of the extraction and purification process. Purity should be assessed by TLC, HPLC, and spectroscopic methods.
| Stage | Typical Yield Range | Purity Assessment |
| Crude Alkaloid Fraction | 0.1 - 0.5% of dry weight | TLC, ¹H NMR |
| Purified this compound | 10 - 30% of crude fraction | HPLC (>95%), MS, NMR |
Structural Elucidation and Characterization
The identity and purity of the isolated this compound must be confirmed through spectroscopic analysis.
Spectroscopic Data
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a protonated molecular ion [M+H]⁺ corresponding to the molecular weight of this compound (C₁₇H₁₉NO₃, M.W. 285.34 g/mol ).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for a conjugated ketone, an aromatic ring, and an ether linkage.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, the N-methyl group, and the protons of the tetracyclic ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to all 17 carbon atoms, including the carbonyl carbon of the ketone, the aromatic carbons, and the aliphatic carbons of the ring system.
-
Conclusion
The discovery and isolation of this compound from Narcissus pseudonarcissus represent a significant undertaking in the field of natural product chemistry. A thorough understanding of its biosynthetic pathway provides a roadmap for its production, while a robust and reproducible isolation protocol is paramount for its further study and potential applications. The methodologies and insights presented in this guide are intended to equip researchers with the necessary tools to successfully navigate the complexities of isolating this important Amaryllidaceae alkaloid. The continued investigation of this compound and its biosynthetic relatives holds promise for the development of new therapeutic agents and a deeper understanding of plant secondary metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]
- 8. (+/-)-Narwedine | 1668-86-6 [chemicalbook.com]
- 9. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 13. research.tudelft.nl [research.tudelft.nl]
- 14. Seed Germination Inhibitory Activity of Alkaloid Fractions from Narcissus pseudonarcissus cv. Carlton and Narcissus poeticus Leaves [mdpi.com]
(−)-Narwedine vs (+)-Narwedine enantiomers
An In-Depth Technical Guide to the Enantiomers of Narwedine
Abstract
This compound, a tetracyclic Amaryllidaceae alkaloid, serves as the direct biosynthetic and synthetic precursor to galanthamine, a critical therapeutic agent for the management of Alzheimer's disease. As a chiral molecule possessing three stereocenters, this compound exists as a pair of enantiomers: (-)-narwedine and (+)-narwedine. The stereochemistry of these molecules is not merely a structural curiosity; it is the determining factor in their biological relevance and utility in pharmaceutical synthesis. This technical guide provides a comprehensive analysis of the synthesis, stereochemistry, biological activity, and applications of the this compound enantiomers, with a particular focus on the methodologies that enable their separation and stereoselective conversion. We will explore the pivotal role of (-)-narwedine as the key intermediate for producing the pharmacologically active (-)-galanthamine and detail the elegant chemistry of crystallization-induced dynamic resolution that makes this process industrially viable. This document is intended for researchers, chemists, and drug development professionals engaged in natural product synthesis and medicinal chemistry.
Introduction: The Significance of Chirality in the Galanthamine Family
The Amaryllidaceae family of plants is a rich source of structurally complex and biologically active alkaloids. Among these, (-)-galanthamine stands out for its dual mechanism of action: it is a reversible, competitive inhibitor of acetylcholinesterase (AChE) and an allosteric modulator of nicotinic acetylcholine receptors.[1][2] This pharmacological profile makes it a valuable treatment for the cognitive decline associated with mild to moderate Alzheimer's disease.[3]
The natural supply of galanthamine from plants like daffodils (Narcissus spp.) and snowdrops (Galanthus spp.) is limited and costly, necessitating robust and scalable synthetic routes.[4] Most efficient total syntheses of (-)-galanthamine proceed through its immediate oxidized precursor, this compound.[3]
This compound itself is a chiral molecule, and its utility is entirely dependent on isolating the correct enantiomer. It is (-)-narwedine that can be stereoselectively reduced to the desired (-)-galanthamine.[1] The other enantiomer, (+)-narwedine, leads to the non-naturally occurring and pharmacologically distinct (+)-galanthamine. The profound differences in the biological activities of enantiomers are a cornerstone of modern pharmacology, as the chiral environment of biological receptors and enzymes leads to specific interactions with only one of a molecule's mirror images.[5][6][7] This guide will dissect the critical differences between (-)-narwedine and (+)-narwedine, from their synthesis to their ultimate biological fate.
Stereochemistry and Physicochemical Properties
This compound possesses a fascinating and synthetically challenging tetracyclic framework with three stereocenters, including a spiro benzylic quaternary center.[1] The absolute configuration of these centers dictates whether the molecule is the dextrorotatory (+) or levorotatory (-) enantiomer.
| Property | (-)-Narwedine | (+)-Narwedine |
| Common Name | (-)-Narwedine | (+)-Narwedine |
| IUPAC Name | (4aS,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][8]benzazepin-6-one | (4aR,8aR)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][8]benzazepin-6-one |
| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ |
| Molar Mass | 285.34 g/mol | 285.34 g/mol |
| Biological Role | Key precursor to the active drug (-)-galanthamine.[9] | Precursor to the non-natural (+)-galanthamine. |
| Key Feature | The enantiomer required for pharmaceutical production of galanthamine. | The "distomer" or undesired enantiomer in the context of Alzheimer's therapy. |
While enantiomers share identical physical properties like melting point and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical rotation), a defining characteristic.
Synthesis and Enantiomeric Resolution
The production of enantiomerically pure (-)-narwedine is the crux of galanthamine synthesis. This can be achieved through asymmetric synthesis, which builds the chiral molecule from the ground up, or more commonly, through the resolution of a racemic mixture.
Biosynthesis
In nature, Amaryllidaceae alkaloids are derived from phenylalanine and tyrosine.[10] The key step is an intramolecular oxidative phenol coupling of the precursor O-methylnorbelladine. A specific para-ortho coupling cyclization, catalyzed by stereoselective enzymes, leads to the formation of the this compound skeleton, ensuring the production of a single enantiomer.[10][11]
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 5. ijirset.com [ijirset.com]
- 6. ardena.com [ardena.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20080306257A1 - Syntheses and Preparations of this compound and Related Novel Compounds - Google Patents [patents.google.com]
- 10. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Narwedine (CAS 510-77-0): Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of Narwedine, an Amaryllidaceae alkaloid of significant interest to researchers, chemists, and drug development professionals. We will delve into its chemical identity, advanced synthesis protocols, and its pivotal role as the biogenic precursor to Galantamine, a cornerstone therapy for Alzheimer's disease. This document is structured to provide not just data, but a causal understanding of the methodologies and the scientific principles that underpin them.
Introduction: The Significance of this compound
This compound, a tetracyclic benzazepine, is a naturally occurring alkaloid found in various species of the Amaryllidaceae family, such as daffodils (Narcissus) and snowdrops (Galanthus)[1][2]. While possessing its own biological activities, this compound's primary claim to fame in the scientific community is its role as the immediate biogenic precursor and key synthetic intermediate for (-)-Galanthamine[1][3]. Galantamine is an FDA-approved drug for the symptomatic treatment of mild to moderate Alzheimer's disease, acting through a dual mechanism involving acetylcholinesterase (AChE) inhibition and allosteric modulation of nicotinic acetylcholine receptors[4][5].
The structural complexity and therapeutic importance of Galantamine have made the synthesis of its precursor, this compound, a subject of intense research and industrial development. Understanding the chemistry of this compound is, therefore, fundamental to appreciating the production of this vital medication.
Physicochemical and Structural Properties
This compound is a white crystalline powder with a defined set of physical and chemical characteristics that are crucial for its handling, synthesis, and analytical identification.[6] Its tetracyclic structure features a strained framework containing three stereocenters, including a spiro benzylic quaternary center, which presents a significant synthetic challenge.[4]
| Property | Value | Source |
| CAS Number | 510-77-0 | [7] |
| Molecular Formula | C₁₇H₁₉NO₃ | [7][8] |
| Molar Mass | 285.34 g/mol | [6][8] |
| Melting Point | 175-180°C (decomposition) | [6] |
| Appearance | White crystalline powder | [6] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [6] |
| IUPAC Name | (1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9,15-tetraen-14-one | [8] |
| Synonyms | Galanthaminone, (-)-Narwedine | [8][9] |
Polymorphism has also been observed in this compound, with different crystalline forms (Form A and Form B) exhibiting distinct X-Ray Diffraction (XRD) patterns. This is a critical consideration in pharmaceutical manufacturing for ensuring consistency and bioavailability.[2]
Synthesis and Stereochemical Control
The total synthesis of this compound is a landmark achievement in organic chemistry. Early routes were plagued by low yields, but modern methodologies have made industrial-scale production feasible. The core of most syntheses is a biomimetic oxidative phenolic coupling reaction, followed by a remarkable dynamic chiral resolution.
Biomimetic Synthesis of Racemic this compound
The most common approach mimics the natural biosynthetic pathway. It involves an intramolecular oxidative coupling of a norbelladine precursor. This key step creates the strained tetracyclic core of this compound. While classic reagents like potassium ferricyanide were initially used, newer methods employing hypervalent iodine reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) have significantly improved yields.[10][11]
Caption: Biomimetic synthesis of racemic (±)-Narwedine.
Crystallization-Induced Dynamic Resolution
Obtaining the therapeutically relevant (-)-enantiomer from the racemic mixture is achieved through an elegant and highly efficient process known as crystallization-induced dynamic resolution. Racemic (±)-narwedine exists in equilibrium with an achiral dienone intermediate in the presence of a base.[3][4]
By seeding a solution of racemic this compound with a catalytic amount of pure (-)-narwedine crystals (or even (+)-galanthamine), the equilibrium is shifted. The (-)-narwedine preferentially crystallizes out of solution, and the remaining (+)-narwedine in solution re-equilibrates back to the racemic mixture via the achiral intermediate, allowing for a theoretical yield of nearly 100% for the desired (-)-enantiomer over time.[3][4] This process is a cornerstone of the industrial synthesis of Galantamine.[4]
Caption: Dynamic resolution of this compound via an achiral intermediate.
Stereoselective Reduction to (-)-Galanthamine
The final step is the stereoselective reduction of the C6-ketone of (-)-narwedine to the corresponding alcohol, (-)-galanthamine. The choice of reducing agent is critical to ensure the correct stereochemistry. While simple reducing agents like LiAlH₄ can produce a mixture of epimers, bulky reducing agents like L-selectride provide excellent diastereoselectivity, affording the desired (-)-galanthamine in high yield.[4][10][12] This selectivity arises from the steric hindrance of the tetracyclic framework, which directs the hydride attack to a specific face of the ketone.[10]
Mechanism of Action and Biological Activity
The biological significance of this compound is intrinsically linked to its conversion to Galantamine. Galantamine exerts its therapeutic effects in Alzheimer's disease through a dual mechanism of action that enhances cholinergic neurotransmission.
-
Acetylcholinesterase (AChE) Inhibition : Galantamine is a selective, competitive, and reversible inhibitor of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh).[4][5] By inhibiting AChE, Galantamine increases the concentration and duration of ACh in the synaptic cleft, thereby compensating for the loss of cholinergic neurons seen in Alzheimer's patients.[13][14][15]
-
Allosteric Potentiation of Nicotinic Receptors : Galantamine also binds to an allosteric site on nicotinic acetylcholine receptors (nAChRs), positively modulating their response to ACh.[4][6] This sensitizes the receptors, further enhancing cholinergic function.
Caption: Dual mechanism of Galantamine at the cholinergic synapse.
Beyond its role as a precursor, this compound itself is among the Amaryllidaceae alkaloids that have been investigated for a range of biological activities, including cytotoxic effects against various cancer cell lines.[16][17] However, this activity is generally less potent than other members of the alkaloid family and remains an area of academic rather than clinical focus.
Detailed Experimental Protocols
The following protocols are illustrative and synthesized from established principles in the literature. They should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Protocol 1: Synthesis of (±)-Narwedine via Improved Phenolic Oxidative Coupling
-
Rationale : This protocol uses a hypervalent iodine reagent for a higher-yield, cleaner conversion compared to older metal-based oxidants.[11]
-
Dissolution : Dissolve 1 equivalent of the N-protected norbelladine precursor in a suitable solvent such as dichloromethane (DCM) or acetonitrile at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling : Cool the solution to 0°C using an ice bath.
-
Oxidation : Slowly add a solution of 1.1 to 1.5 equivalents of phenyliodine(III) bis(trifluoroacetate) (PIFA) in the same solvent dropwise over 30-60 minutes. The reaction is often accompanied by a color change.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Quenching : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic extracts.
-
Workup : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield racemic (±)-Narwedine.
Protocol 2: Crystallization-Induced Dynamic Resolution of (±)-Narwedine
-
Rationale : This protocol leverages the thermodynamic equilibrium between enantiomers to achieve high enantiomeric excess of the desired (-)-Narwedine.[3][4]
-
Solution Preparation : Prepare a saturated solution of (±)-Narwedine (e.g., 10 g) in a mixture of ethanol and a catalytic amount of a non-nucleophilic base like triethylamine (Et₃N) (e.g., 1% v/v).
-
Heating : Gently heat the mixture to 40-60°C to ensure complete dissolution.[18]
-
Seeding : Add a catalytic amount of pure (-)-Narwedine seed crystals (e.g., 1-2% by weight, ~100-200 mg).
-
Equilibration : Maintain the temperature at 40-60°C and allow the mixture to stir for 12-24 hours. Crystallization of (-)-Narwedine should be observed.
-
Cooling & Isolation : Slowly cool the mixture to room temperature and then to 0-4°C to maximize precipitation. Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold ethanol.
-
Drying : Dry the crystals under vacuum to obtain enantiomerically enriched (-)-Narwedine. The mother liquor can be subjected to subsequent cycles to improve the overall yield.
Conclusion
This compound (CAS 510-77-0) stands as a molecule of profound importance in medicinal and synthetic organic chemistry. While it possesses intrinsic biological properties, its primary value lies in its role as the indispensable precursor to (-)-Galanthamine. The development of its synthesis, particularly the elegant and efficient crystallization-induced dynamic resolution, represents a significant advancement in asymmetric synthesis and pharmaceutical production. For researchers in neuropharmacology and drug development, a thorough understanding of this compound's chemistry is essential for the continued exploration of novel treatments for neurodegenerative diseases like Alzheimer's.
References
- 1. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 2. WO2006046096A2 - A polymorphic form of this compound and its use in the synthesis of galantamine - Google Patents [patents.google.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chembk.com [chembk.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 11. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ddg-pharmfac.net [ddg-pharmfac.net]
- 14. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Biological and pharmacological activities of amaryllidaceae alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. prepchem.com [prepchem.com]
Narwedine molecular formula C17H19NO3
An In-Depth Technical Guide to Narwedine (C17H19NO3): A Keystone Amaryllidaceae Alkaloid
Introduction
This compound, a tetracyclic alkaloid with the molecular formula C17H19NO3, stands as a molecule of significant interest within the fields of organic chemistry, biochemistry, and pharmacology.[1][2][3] As a prominent member of the Amaryllidaceae alkaloid family, it is naturally found in various plant species, including daffodils (Narcissus) and snowdrops (Galanthus).[4][5][6] While possessing intrinsic biological activity, this compound is most renowned as the direct biogenic and synthetic precursor to (-)-galanthamine, a clinically vital acetylcholinesterase (AChE) inhibitor approved for the symptomatic treatment of mild to moderate Alzheimer's disease.[7][8][9] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and biosynthesis to its pivotal role in complex chemical syntheses and its pharmacological profile, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
This compound is a solid compound characterized by a strained tetracyclic framework that includes a spiro benzylic quaternary stereocenter, an aromatic ring, a cyclohexenone C-ring, and an azepine D-ring.[9] Its structure is closely related to other Amaryllidaceae alkaloids like lycoramine and is structurally analogous in parts to morphine.[9][10]
| Property | Value | Source(s) |
| Molecular Formula | C17H19NO3 | [1][2][3][4] |
| Molar Mass | 285.34 g/mol | [1][2][11] |
| CAS Number | 510-77-0 (for (-)-Narwedine) | [2][3][4][11] |
| 1668-86-6 (for racemic this compound) | [1][12] | |
| Appearance | Solid | [4][11] |
| Melting Point | 184-190 °C | [3] |
| Solubility | Slightly soluble in DMSO (0.1-1 mg/ml) | [4] |
| logP (Octanol/Water) | 2.058 (Crippen Calculated) | [12] |
Biosynthesis: Nature's Pathway to the Galanthamine Core
The biosynthesis of this compound is a remarkable example of enzymatic precision, beginning with the aromatic amino acids L-phenylalanine and L-tyrosine.[5][7][13] These precursors are converted into a common intermediate, 4'-O-methylnorbelladine.
The defining step in the formation of the this compound scaffold is a highly regioselective, enzyme-catalyzed (likely a cytochrome P450-dependent enzyme) intramolecular oxidative phenol coupling of 4'-O-methylnorbelladine.[7][9] This reaction proceeds in an ortho-para' fashion, creating a highly reactive dienone intermediate. This intermediate then spontaneously undergoes a nucleophilic 1,4-addition (an oxa-Michael addition) of the phenolic hydroxyl group onto the enone system to forge the strained tetracyclic core, yielding N-demethylthis compound.[7][9] The biosynthesis is completed by a final N-methylation step to produce this compound. In the plant, this compound is subsequently reduced by a reversible oxido-reductase to form galanthamine.[5][7]
Caption: Biosynthetic pathway from amino acid precursors to this compound and its interconversion with Galanthamine.
Strategies in Chemical Synthesis
The total synthesis of galanthamine has been a long-standing challenge in organic chemistry, with the efficient construction of this compound being the central objective of most routes.
Biomimetic Oxidative Phenol Coupling
The first total synthesis by Barton and Kirby in 1962 was a landmark achievement that mimicked the proposed biosynthetic pathway.[7][14] Their approach utilized an oxidative phenol coupling of a norbelladine precursor.
-
Classical Oxidants: Early syntheses employed stoichiometric metal oxidants like potassium ferricyanide (K3[Fe(CN)6]) or manganese dioxide (MnO2). These methods were groundbreaking but suffered from very low yields (often <2%).[7]
-
Modern Reagents: A significant breakthrough was the application of hypervalent iodine reagents, particularly phenyliodine(III) bis(trifluoroacetate) (PIFA). This reagent dramatically improved the efficiency and yield of the key coupling step, making the biomimetic strategy more viable for large-scale synthesis.[9][15] More recently, sustainable electrochemical methods using anodic oxidation have also been successfully applied.[16]
Crystallization-Induced Dynamic Chiral Resolution
One of the most remarkable aspects of this compound chemistry is its ability to undergo dynamic chiral resolution. Racemic (±)-Narwedine can be efficiently converted to a single enantiomer through a process of crystallization-induced asymmetric transformation.
The process relies on the equilibration of the two enantiomers in solution via a symmetric retro-Michael dienone intermediate.[7][9] By seeding a solution of racemic this compound (typically in an ethanol/triethylamine mixture) with a catalytic amount of the desired enantiomer, such as (-)-Narwedine or even (+)-galanthamine, the desired enantiomer selectively crystallizes out of solution.[7][9][14] This shifts the equilibrium, ultimately converting the entire batch into the desired enantiomer in high yield (>90%).[9] This discovery was crucial for the development of an economical, industrial-scale synthesis of (-)-galanthamine.[9]
Caption: A generalized workflow for the chemical synthesis and resolution of this compound.
Biological Activity and Pharmacological Relevance
While often overshadowed by its famous derivative, this compound is a biologically active molecule in its own right. It functions as a competitive and reversible inhibitor of cholinesterases.
-
Enzyme Inhibition: (-)-Narwedine inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported IC50 values of 281 µM and 911 µM, respectively.[4] It also shows inhibitory activity against prolyl endopeptidase (IC50 = 907 µM).[4]
-
Therapeutic Potential: As an AChE inhibitor, it has been investigated for its potential in treating mild to moderate Alzheimer's disease and other memory impairments.[11] However, its potency is significantly lower than that of galanthamine (AChE IC50 ≈ 0.35 µM), which explains why galanthamine is the clinically utilized drug.[9]
Key Experimental Protocol: Stereoselective Reduction to (-)-Galanthamine
The conversion of (-)-Narwedine to (-)-galanthamine is the final and a critical stereochemical step in many total syntheses. The goal is the diastereoselective reduction of the C6-ketone to a hydroxyl group with the correct axial orientation. Early methods using reagents like lithium aluminum hydride (LiAlH4) produced a mixture of galanthamine and the undesired epimer, epi-galanthamine.[7][9] The development of sterically hindered reducing agents was a key advancement.
Protocol: Stereoselective Reduction of (-)-Narwedine with L-selectride.[9][14]
-
Preparation: Under an inert atmosphere (e.g., Argon), dissolve (-)-Narwedine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to a temperature below -15 °C using a suitable cooling bath (e.g., acetone/dry ice). Causality: Low temperature is critical to maximize diastereoselectivity and prevent the formation of the thermodynamically favored epi-galanthamine.
-
Reduction: Add L-selectride (lithium tri-sec-butylborohydride), typically as a 1.0 M solution in THF, dropwise to the cooled solution while maintaining the internal temperature below -15 °C. Causality: L-selectride is a sterically bulky hydride source. It preferentially attacks the carbonyl from the less hindered convex (Re) face of the molecule, leading to the desired axial alcohol.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until all starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride while the solution is still cold.
-
Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup, which may include pH adjustment and extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude (-)-galanthamine can be purified by crystallization, often as a hydrobromide salt, to yield the final product with high purity and diastereoselectivity.[9]
Analytical Characterization
The analysis and characterization of this compound and its synthetic intermediates rely on standard modern analytical techniques.
-
Chromatography: HPLC is routinely used to assess the purity of this compound, monitor reaction progress, and analyze the enantiomeric excess after chiral resolution.[17]
-
Spectroscopy:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is indispensable for structural elucidation and confirming the identity of this compound and related compounds in synthesis.[10]
-
Mass Spectrometry (MS): Used to confirm the molecular weight (285.34 g/mol ) and fragmentation patterns.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction has been used to unambiguously confirm the absolute stereochemistry of key synthetic intermediates, providing definitive structural proof.[10]
Conclusion
This compound (C17H19NO3) is more than a mere stepping stone to galanthamine; it is a fascinating molecule with a rich history in natural product chemistry. Its biosynthesis showcases elegant enzymatic control over complex bond formations, while its chemical synthesis, particularly the development of high-yield oxidative coupling and the discovery of its dynamic chiral resolution, represents a triumph of synthetic strategy. While its own pharmacological activity as a cholinesterase inhibitor is modest compared to galanthamine, its central role as the key precursor makes it an indispensable target in medicinal chemistry and drug development. The continued study of this compound and its derivatives offers valuable insights for the synthesis of complex alkaloids and the discovery of new therapeutic agents.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. soc.chim.it [soc.chim.it]
- 8. US20080306257A1 - Syntheses and Preparations of this compound and Related Novel Compounds - Google Patents [patents.google.com]
- 9. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. abmole.com [abmole.com]
- 12. This compound (CAS 1668-86-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 15. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Pharmacological Properties of Narwedine
Introduction
Narwedine, a tertiary Amaryllidaceae alkaloid, holds a significant position in natural product chemistry and pharmacology. Structurally characterized by a tetracyclic ring system, it is a key biosynthetic precursor to galanthamine, a clinically approved drug for the symptomatic treatment of Alzheimer's disease.[1][2] While much of the scientific focus has been on its conversion to galanthamine, this compound itself possesses intrinsic pharmacological activities that warrant a thorough investigation for its potential as a therapeutic agent or a lead compound in drug discovery programs. This guide provides a comprehensive overview of the known pharmacological properties of this compound, details established experimental protocols for its study, and outlines a roadmap for future research to fully elucidate its therapeutic potential.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is paramount in drug development, as these characteristics influence its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₃ | [3] |
| Molecular Weight | 285.34 g/mol | [4] |
| CAS Number | 510-77-0 | [3] |
| Appearance | Solid | [4] |
| Solubility | DMSO: ~10 mg/mL (with sonication) | [4] |
Pharmacodynamics: The Interplay with Cholinesterases
The primary and most well-documented pharmacological action of this compound is its inhibition of cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine.[4] The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline.[5] By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this compound increases the synaptic availability of acetylcholine, a mechanism shared with several approved Alzheimer's medications.
Cholinesterase Inhibition Profile
This compound exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), classifying it as a dual cholinesterase inhibitor. This dual inhibition may offer a broader therapeutic window in Alzheimer's disease, as the relative importance of BChE in acetylcholine hydrolysis increases as the disease progresses.
| Enzyme | IC₅₀ (µM) | Reference |
| Acetylcholinesterase (AChE) | 281 | [3] |
| Butyrylcholinesterase (BChE) | 911 | [3] |
Mechanism of Cholinesterase Inhibition: A Knowledge Gap
While the inhibitory concentrations (IC₅₀) provide a measure of potency, a detailed understanding of the kinetics of inhibition is crucial for predicting the duration and nature of the drug-target interaction. The specific type of inhibition—competitive, non-competitive, or mixed—and the inhibition constant (Ki) for this compound's interaction with AChE and BChE have yet to be fully elucidated in publicly available literature. Such studies are critical to differentiate its mechanism from that of its derivative, galanthamine, which is known to be a competitive and reversible inhibitor.[4]
Experimental Protocol: Kinetic Analysis of Cholinesterase Inhibition
To address this knowledge gap, a detailed kinetic analysis is required. The following protocol, based on the Ellman method, outlines a standard procedure for determining the type of inhibition and the inhibition constant (Ki).
-
Enzyme and Substrate Preparation:
-
Recombinant human acetylcholinesterase (rhAChE) and butyrylcholinesterase (rhBChE) are used as the enzyme sources.
-
Acetylthiocholine (ATCh) and butyrylthiocholine (BTCh) are used as substrates for their respective enzymes.
-
Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), is used as the chromogen.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate format.
-
A series of this compound concentrations are prepared.
-
A range of substrate concentrations bracketing the Michaelis-Menten constant (Km) for each enzyme is used.
-
The reaction is initiated by the addition of the substrate to a mixture of the enzyme, DTNB, and varying concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Initial reaction velocities are calculated for each combination of substrate and inhibitor concentration.
-
Lineweaver-Burk or Dixon plots are generated to determine the type of inhibition (competitive, non-competitive, or mixed).[6]
-
The inhibition constant (Ki) is calculated from the replots of the slopes or intercepts of the primary plots.[6]
-
Caption: Workflow for Kinetic Analysis of Cholinesterase Inhibition.
Pharmacokinetics: The Journey Through the Body
The therapeutic efficacy and safety of a drug are critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Currently, there is a significant lack of published preclinical ADME data specifically for this compound. The following sections outline the standard in vitro assays that are essential for characterizing the pharmacokinetic properties of this compound.
In Vitro Permeability: Caco-2 Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[7] This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express key drug transporters.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.
-
Assay Procedure:
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
This compound is added to either the apical (AP) or basolateral (BL) side of the monolayer.
-
Samples are collected from the receiver compartment at specified time points.
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated in both the AP-to-BL and BL-to-AP directions.
-
The efflux ratio (Papp(BL-AP) / Papp(AP-BL)) is calculated to determine if this compound is a substrate for efflux transporters like P-glycoprotein.
-
Metabolic Stability: Microsomal Stability Assay
The microsomal stability assay provides an initial assessment of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[8]
Experimental Protocol: Microsomal Stability Assay
-
Incubation: this compound is incubated with liver microsomes (human, rat, mouse) in the presence of the cofactor NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching and Analysis: The reaction is stopped by the addition of a cold organic solvent. The samples are then analyzed by LC-MS/MS to determine the remaining concentration of this compound.
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLint) of this compound are calculated.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[1] The rapid equilibrium dialysis (RED) assay is a common method for determining plasma protein binding.
Experimental Protocol: Plasma Protein Binding (RED Assay)
-
Assay Setup: A RED device, which consists of two chambers separated by a semipermeable membrane, is used.
-
Incubation: this compound is added to one chamber containing plasma, while the other chamber contains buffer. The device is incubated at 37°C to allow for equilibrium to be reached.
-
Analysis: After incubation, the concentration of this compound in both the plasma and buffer chambers is determined by LC-MS/MS.
-
Data Analysis: The fraction of unbound drug (fu) is calculated.
Caption: Key in vitro ADME assays for this compound characterization.
Other Potential Pharmacological Activities: Unexplored Avenues
While cholinesterase inhibition is the most established activity, preliminary reports suggest that this compound may have other pharmacological effects, including respiratory stimulation and actions on cardiac contractility. However, these claims lack substantial supporting data in the current scientific literature. Further investigation into these potential activities is warranted to build a complete pharmacological profile of this compound.
Preclinical Safety and Toxicology
A thorough evaluation of a compound's safety profile is a prerequisite for its advancement as a drug candidate. For this compound, a comprehensive preclinical toxicology assessment is necessary.
Cytotoxicity
Initial insights into the cytotoxic potential of this compound have been reported. In a study evaluating various Amaryllidaceae alkaloids, this compound was among the compounds tested for cytotoxic activity against a panel of human cancer cell lines and a non-cancerous human fibroblast cell line (MRC-5).[4] While the detailed results for this compound were not the primary focus of the abstract, this indicates that preliminary cytotoxicity data exists and should be expanded upon.
Genotoxicity
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage. A standard battery of genotoxicity tests includes the Ames test (bacterial reverse mutation assay) and an in vitro micronucleus assay in mammalian cells.[9]
Experimental Protocol: Ames Test
-
Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without metabolic activation (S9 fraction).
-
Analysis: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
Synthesis and Manufacturing
The availability of a robust and scalable synthetic route is essential for the further development of this compound. Several total syntheses of (±)-narwedine and methods for its chiral resolution have been reported, often in the context of galanthamine synthesis.
Synthesis of Racemic this compound
A common strategy for the synthesis of racemic this compound involves an oxidative phenol coupling reaction.[1][8]
Experimental Protocol: Oxidative Phenol Coupling
-
Precursor Synthesis: A key intermediate, a norbelladine derivative, is synthesized.
-
Oxidative Coupling: The precursor is subjected to oxidative coupling using reagents such as potassium ferricyanide or phenyliodine(III) bis(trifluoroacetate) (PIFA) to form the tetracyclic core of this compound.[10]
-
Purification: The resulting racemic this compound is purified by column chromatography.
Chiral Resolution
The separation of the racemic mixture to obtain the desired enantiomer, (-)-narwedine (the precursor to (-)-galanthamine), can be achieved through crystallization-induced dynamic resolution.[11]
Experimental Protocol: Chiral Resolution by Seeding
-
Solution Preparation: Racemic this compound is dissolved in a suitable solvent system (e.g., ethanol/triethylamine).
-
Seeding: A catalytic amount of enantiomerically pure (-)-narwedine or (+)-galanthamine is added as seed crystals.
-
Crystallization: The solution is allowed to equilibrate and cool, leading to the preferential crystallization of (-)-narwedine.
-
Isolation: The enantiomerically enriched (-)-narwedine crystals are isolated by filtration.
Caption: General workflow for the synthesis and resolution of this compound.
Future Directions and Conclusion
This compound presents an intriguing profile as a natural product with established biological activity. While its role as a precursor to galanthamine is well-recognized, its intrinsic pharmacological properties remain underexplored. The in-depth technical guide presented here consolidates the current knowledge and, more importantly, provides a clear framework for the necessary preclinical studies to fully characterize this compound.
Future research should prioritize:
-
Detailed Pharmacokinetics: Comprehensive in vitro and in vivo ADME studies to understand its disposition in biological systems.
-
Mechanism of Cholinesterase Inhibition: Thorough kinetic analysis to define its inhibitory mechanism against both AChE and BChE.
-
Exploration of Other Pharmacological Activities: In vivo studies to validate or refute the preliminary suggestions of respiratory and cardiovascular effects.
-
Comprehensive Toxicology: A full battery of preclinical safety studies to establish a clear safety profile.
By systematically addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound, potentially leading to the development of new treatments for neurodegenerative diseases and other conditions.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. mdpi.com [mdpi.com]
- 10. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening [mdpi.com]
The Alkaloid Narwedine: A Technical Guide to its Core Mechanism of Action
Executive Summary
Narwedine, a tetracyclic Amaryllidaceae alkaloid, stands as a molecule of significant interest in neuropharmacology and synthetic chemistry. While primarily recognized as the direct biosynthetic precursor to galanthamine—a clinically approved drug for Alzheimer's disease—this compound possesses its own distinct pharmacological profile. This guide provides an in-depth technical exploration of this compound's core mechanism of action, focusing on its role as a competitive and reversible inhibitor of acetylcholinesterase (AChE). We will dissect the biochemical basis for this activity, provide detailed, field-proven experimental protocols for its characterization, and explore potential secondary mechanisms. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to rigorously investigate this compound and similar alkaloids, ultimately facilitating the discovery of novel therapeutics for neurological disorders.
Introduction to the Alkaloid this compound
Chemical Profile and Biosynthesis
This compound, also known as galanthaminone, is a naturally occurring alkaloid found in various species of the Amaryllidaceae family, such as daffodils (Narcissus pseudonarcissus)[1]. Its structure is characterized by a fused tetracyclic ring system, featuring a benzofuro[3a,3,2-ef][1]benzazepine core.
This compound serves as the penultimate precursor in the biosynthesis of galanthamine. This natural synthesis pathway involves the reduction of this compound's carbonyl group to a hydroxyl group, a transformation that significantly enhances its inhibitory potency against its primary biological target[2][3][4].
Therapeutic Relevance: A Stepping Stone to Alzheimer's Treatment
The significance of this compound is intrinsically linked to its successor, galanthamine. Galanthamine is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease, a progressive neurodegenerative disorder[3]. Its therapeutic effect is rooted in a dual mechanism: inhibiting the acetylcholinesterase enzyme and allosterically modulating nicotinic acetylcholine receptors (nAChRs)[5]. As the immediate precursor, this compound provides a critical scaffold for both the natural and synthetic production of this vital medication[2][4]. Understanding the mechanism of this compound itself offers valuable insights into the structure-activity relationships within this class of alkaloids.
Primary Mechanism of Action: Acetylcholinesterase Inhibition
The primary and most well-characterized mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE)[1][6].
The Cholinergic Hypothesis
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive and memory deficits observed in patients[7][8]. AChE is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve signal[9]. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission and alleviating cognitive symptoms.
This compound as a Reversible AChE Inhibitor
This compound acts as a competitive and reversible inhibitor of AChE. It binds to the active site of the enzyme, preventing acetylcholine from accessing it. The reversibility of this interaction is a critical feature for therapeutic agents, as it avoids the toxicity associated with permanent enzyme inactivation.
However, this compound is a significantly weaker inhibitor than its derivative, galanthamine. The structural difference—a ketone group in this compound versus a hydroxyl group in galanthamine at the C6 position—is crucial. The hydroxyl group in galanthamine forms a key hydrogen bond within the AChE active site, substantially increasing its binding affinity and inhibitory potency[10].
Quantitative Analysis of AChE Inhibition
The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| (-)-Narwedine | Acetylcholinesterase (AChE) | 281 | [1] |
| (-)-Narwedine | Butyrylcholinesterase (BChE) | 911 | [1] |
| Galantamine | Acetylcholinesterase (AChE) | ~1.92 | [10] |
As the data indicates, this compound's inhibitory activity on AChE is modest, especially when compared to galantamine[1][10]. It also shows selectivity for AChE over the related enzyme Butyrylcholinesterase (BChE), though its potency against BChE is also weak[1]. This quantitative data underscores why this compound itself is not used clinically but highlights the foundational inhibitory activity of its structural scaffold.
Investigating the Mechanism of Action: Experimental Protocols
To rigorously characterize the mechanism of an alkaloid like this compound, a series of validated in vitro assays are essential. The following protocols provide a comprehensive framework for this investigation.
Core Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for screening and characterizing AChE inhibitors.
4.1.1 Principle of the Assay The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm. The presence of an inhibitor like this compound reduces the rate of this color formation.
4.1.2 Experimental Workflow Diagram
Caption: Workflow for the AChE Inhibition Assay.
4.1.3 Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer.
-
ATCI Substrate Solution (10 mM): Prepare fresh daily in deionized water.
-
AChE Enzyme Solution: Prepare a working solution of AChE (e.g., from Electrophorus electricus) in Assay Buffer to yield a final concentration that gives a linear rate of reaction for at least 10 minutes.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Create serial dilutions in Assay Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).
-
-
Assay Plate Setup (96-well format):
-
Test Wells: 25 µL of this compound dilution + 25 µL AChE solution.
-
Positive Control (No Inhibition): 25 µL of Assay Buffer (with DMSO) + 25 µL AChE solution.
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
-
Pre-incubation: Add 25 µL of DTNB solution to all wells. Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the ATCI substrate solution to all wells to start the reaction. The total reaction volume will be 150 µL.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
4.1.4 Data Analysis and Interpretation
-
Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
Calculate Percentage of Inhibition: Use the following formula for each this compound concentration: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] x 100
-
Determine IC50: Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Exploring Secondary Mechanisms: Nicotinic Receptor Modulation
Given that galanthamine is a positive allosteric modulator (PAM) of nAChRs, it is logical to investigate whether this compound shares this property[5][11][12]. A radioligand binding assay is a powerful technique for this purpose[13][14].
4.2.1 Principle of the Assay This competitive binding assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand from its receptor. A fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]epibatidine or [³H]cytisine) is incubated with a preparation of membranes containing nAChRs in the presence of varying concentrations of this compound[13][15]. The amount of radioactivity bound to the receptor is then measured. A decrease in bound radioactivity indicates that this compound is competing for the same or an allosterically coupled binding site.
4.2.2 Protocol Outline: Competitive Radioligand Binding Assay
-
Preparation of Receptor Membranes: Homogenize tissue or cells expressing the nAChR subtype of interest (e.g., rat brain cortex for α4β2 or α7 subtypes) in an ice-cold buffer and isolate the membrane fraction via differential centrifugation[14].
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (at or below its Kd value), and serial dilutions of this compound[16].
-
Total Binding: Membranes + Radioligand + Buffer.
-
Non-specific Binding: Membranes + Radioligand + a saturating concentration of a known unlabeled ligand (e.g., nicotine).
-
Competition: Membranes + Radioligand + this compound dilutions.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature)[14][15].
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand[14][16].
-
Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter[14].
-
Data Analysis: Calculate specific binding (Total - Non-specific) and plot the percentage of specific binding versus the log concentration of this compound to determine the IC50 or Ki value.
Assessing Cellular Effects: MTT Cytotoxicity Assay
It is crucial to determine if an active compound exhibits toxicity to cells, which defines its therapeutic window. The MTT assay is a standard method for assessing cell viability[17][18][19].
4.3.1 Principle of the Assay The assay measures the metabolic activity of cells as an indicator of viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan, which can be solubilized and measured spectrophotometrically, is proportional to the number of viable cells[18].
4.3.2 Protocol Outline: MTT Assay
-
Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) into a 96-well plate at a predetermined density and allow them to adhere overnight[17].
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control[17].
-
MTT Addition: Add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystals to form[17].
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals[18].
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot this against the log concentration of this compound to determine the CC50 (50% cytotoxic concentration).
Advanced Mechanistic Studies and Future Directions
In Silico Approaches: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor), such as this compound within the active site of AChE[9][20][21][22]. This method can provide valuable, atom-level insights into the binding mode and can help explain the observed structure-activity relationships. Docking studies can visualize how the ketone group of this compound interacts differently with key amino acid residues (e.g., Ser203, His447) in the catalytic site compared to the hydroxyl group of galantamine, thereby rationalizing its lower potency[8][22].
Caption: A typical workflow for molecular docking studies.
Future Research
While AChE inhibition is this compound's primary mechanism, further research is warranted in several areas:
-
Comprehensive nAChR Profiling: A full characterization of this compound's effects (or lack thereof) on various nAChR subtypes is needed to confirm if it shares galanthamine's dual action[23][24].
-
In Vivo Studies: Preclinical studies in animal models of cognitive impairment are necessary to determine if this compound has any procognitive effects, despite its lower in vitro potency.
-
Cytotoxicity Profiling: Assessing this compound's cytotoxicity across a broader range of cancer and non-cancerous cell lines could reveal other potential bioactivities[25][26].
Conclusion
This compound is a pharmacologically active alkaloid whose primary mechanism of action is the competitive and reversible inhibition of acetylcholinesterase. Although its potency is significantly lower than its clinically utilized derivative, galantamine, it represents a foundational scaffold for AChE inhibition. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify its inhibitory activity, explore potential secondary mechanisms such as nicotinic receptor modulation, and assess its cellular effects. A thorough understanding of this compound's mechanism, grounded in rigorous experimental and computational approaches, is vital for leveraging the rich chemical diversity of the Amaryllidaceae alkaloids in the ongoing search for superior neurotherapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chemoenzymatic Total Synthesis of (+)-Galanthamine and (+)-Narwedine from Phenethyl Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. ddg-pharmfac.net [ddg-pharmfac.net]
- 11. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Molecular docking and toxicity studies of nerve agents against acetylcholinesterase (AChE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lupinepublishers.com [lupinepublishers.com]
- 23. The Antinociceptive Effects of Nicotinic Receptors α7-Positive Allosteric Modulators in Murine Acute and Tonic Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Positive allosteric modulation of α4β2 nicotinic acetylcholine receptors as a new approach to smoking reduction: evidence from a rat model of nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cytotoxicity and genotoxicity of coronaridine from Tabernaemontana catharinensis A.DC in a human laryngeal epithelial carcinoma cell line (Hep-2) - PMC [pmc.ncbi.nlm.nih.gov]
Initial studies on Narwedine's biological activity
An In-Depth Technical Guide to the Initial Biological Evaluation of Narwedine
Executive Summary
This compound, a tetracyclic Amaryllidaceae alkaloid, is a pivotal molecule in neuropharmacology, primarily recognized as the direct biosynthetic precursor to (-)-galanthamine, a clinically approved drug for the symptomatic treatment of Alzheimer's disease.[1][2] The therapeutic action of galanthamine is rooted in its dual mechanism: competitive inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors.[2][3] Consequently, the initial biological characterization of this compound is fundamentally directed at evaluating its own potential as an AChE inhibitor and assessing its baseline cellular toxicity. This guide provides a comprehensive framework for these foundational studies, detailing the core experimental protocols, the scientific rationale underpinning methodological choices, and the logical progression from in vitro target engagement to preliminary in vivo model selection. It is designed for researchers in drug discovery and pharmacology, offering a self-validating system of protocols grounded in established, authoritative methods.
Introduction: The Scientific Context of this compound
Chemical Identity and Significance
This compound is a benzazepine alkaloid with the chemical formula C₁₇H₁₉NO₃.[4] Its significance stems from its role as the penultimate precursor in the biosynthesis and chemical synthesis of galanthamine.[1][5] The conversion of this compound to galanthamine involves the stereoselective reduction of a ketone group to a hydroxyl group, a transformation that critically influences biological activity.[2][6] While most synthetic efforts focus on its conversion to galanthamine, understanding the intrinsic biological activity of this compound is crucial for lead optimization, structure-activity relationship (SAR) studies, and identifying potential independent therapeutic utility.
The Cholinergic Hypothesis and the Rationale for AChE Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[7] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolytic degradation of ACh in the synaptic cleft, terminating the signal.[8] Inhibition of AChE increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[3][8] This mechanism forms the therapeutic basis for several approved Alzheimer's drugs, making AChE the primary and most logical target for the initial bio-activity screening of this compound and related compounds.[3][9]
Objectives of Initial Biological Screening
The primary objectives for the initial evaluation of a novel compound like this compound are twofold:
-
Establish Primary Pharmacological Activity: To quantify its inhibitory potency against the principal therapeutic target, AChE. This determines if the compound possesses the expected mechanism of action.
-
Assess General Cellular Toxicity: To determine the concentration range at which the compound adversely affects cell health. This establishes a preliminary therapeutic window and flags potential safety liabilities early in development.
Core Methodologies for In Vitro Characterization
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure the reliability and reproducibility of the generated data.
Primary Target Assay: Acetylcholinesterase (AChE) Inhibition
2.1.1 Scientific Rationale To quantify the potency of this compound against AChE, the most widely adopted and robust method is the colorimetric assay developed by Ellman.[7][10] This assay's trustworthiness lies in its direct measurement of enzymatic activity. It uses acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion whose concentration can be measured spectrophotometrically at 412 nm.[10][11] The rate of color formation is directly proportional to AChE activity, and a reduction in this rate in the presence of an inhibitor allows for the precise calculation of inhibitory potency (IC₅₀).
2.1.2 Detailed Experimental Protocol: Ellman's Method This protocol is optimized for a 96-well microplate format, suitable for medium-throughput screening.
-
Materials and Reagents:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
This compound (and positive control, e.g., Galanthamine or Donepezil)
-
100 mM Sodium Phosphate Buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
-
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM Sodium Phosphate Buffer (pH 8.0).
-
Dissolve DTNB in the buffer to a final concentration of 10 mM.
-
Dissolve ATCh in the buffer to a final concentration of 10 mM.
-
Dissolve AChE enzyme in the buffer to achieve a working concentration that yields a linear reaction rate for at least 10-15 minutes. This must be determined empirically.
-
Prepare a 10 mM stock solution of this compound and the positive control inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) from this stock in the phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: 160 µL Buffer + 20 µL DTNB + 20 µL ATCh (No enzyme).
-
Control Wells (100% Activity): 140 µL Buffer + 20 µL DTNB + 20 µL Enzyme solution.
-
Test Wells: 120 µL Buffer + 20 µL of each this compound dilution + 20 µL DTNB + 20 µL Enzyme solution.
-
-
Incubation: Pre-incubate the plate containing buffer, inhibitor/vehicle, and DTNB with the enzyme for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the ATCh substrate solution to all wells except the blanks.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Acquisition: The rate of reaction (V) is determined from the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
2.1.3 Data Analysis and Interpretation
-
Correct all readings by subtracting the rate of the blank (non-enzymatic ATCh hydrolysis).
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Secondary Assay: Cytotoxicity and Neuronal Viability
2.2.1 Scientific Rationale Before a compound can be considered for therapeutic use, its effect on cell viability must be determined. The MTT assay is a cornerstone of in vitro toxicology.[12][13] Its principle relies on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells.[14] These enzymes reduce the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[14] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is proportional to the number of living cells.[12] This assay provides a robust, quantitative measure of cell viability and is an essential check for off-target toxicity. For neuroactive compounds, using a neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) is highly recommended.
2.2.2 Detailed Experimental Protocol: MTT Assay
-
Materials and Reagents:
-
SH-SY5Y cells (or other relevant neuronal cell line)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile, clear, flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of complete medium.[15] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) across all treatments. Remove the old medium from the cells and add 100 µL of the medium containing the various this compound concentrations (and vehicle control).
-
Incubation: Incubate the treated cells for a specified period (typically 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Measure the optical density (OD) of the solubilized formazan at a wavelength of 570 nm. A reference wavelength of ~630 nm can be used to subtract background absorbance.
-
2.2.3 Data Analysis and Interpretation
-
Subtract the average OD of the blank wells (medium + MTT + solubilizing agent, no cells) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the formula: % Viability = 100 * (OD_test / OD_control)[13]
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
Framework for Preliminary In Vivo Assessment
Rationale and Model Selection
Following successful in vitro characterization (i.e., potent AChE inhibition and low cytotoxicity), the next logical step is a preliminary in vivo assessment. In vivo models are essential to understand a compound's effect within a complex biological system, providing initial insights into efficacy, pharmacokinetics, and safety.[16] For an AChE inhibitor, a rapid and informative initial model is one that induces a transient cholinergic deficit. The scopolamine-induced amnesia model in rodents is a well-established and cost-effective choice.[17] Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, and this impairment can be reversed by cholinomimetic agents like AChE inhibitors.
Transgenic models of Alzheimer's disease, such as the 5XFAD or APP/PS1 mice, are powerful tools but are generally reserved for more advanced, long-term studies due to their cost and the longer duration required to develop pathology.[17][18][19]
Data Presentation and Interpretation
Quantitative data from these initial studies should be summarized clearly to allow for direct comparison and informed decision-making. The therapeutic index (in vitro) can be estimated by the ratio of the cytotoxicity EC₅₀ to the target-inhibition IC₅₀. A higher ratio is desirable, indicating that the compound is toxic only at concentrations significantly higher than those required for its pharmacological effect.
Table 1: Hypothetical Initial Bio-Activity Data for this compound
| Compound | AChE Inhibition IC₅₀ (µM) | Neuronal Cytotoxicity EC₅₀ (µM) | In Vitro Therapeutic Index (EC₅₀/IC₅₀) |
| This compound | 5.2 | > 100 | > 19.2 |
| Galanthamine | 0.45 | > 100 | > 222.2 |
| (Positive Control) |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The initial biological evaluation of this compound, guided by its relationship to galanthamine, focuses on two critical parameters: AChE inhibition and cytotoxicity. The successful execution of the Ellman and MTT assays provides the foundational data required to justify further investigation. A positive result—characterized by potent, dose-dependent AChE inhibition and low cytotoxicity—would warrant progression to more complex studies. These would include selectivity profiling against other enzymes (e.g., Butyrylcholinesterase), investigation of its effects on nicotinic receptors, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and efficacy testing in more robust, chronic in vivo models of neurodegeneration. This structured, hierarchical approach ensures that research resources are deployed efficiently and that the therapeutic potential of novel compounds is evaluated with scientific rigor.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20080306257A1 - Syntheses and Preparations of this compound and Related Novel Compounds - Google Patents [patents.google.com]
- 6. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. attogene.com [attogene.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 17. Insight into the emerging and common experimental in-vivo models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. inotiv.com [inotiv.com]
Narwedine as an Acetylcholinesterase Inhibitor: A Technical Guide for Researchers
Abstract
Narwedine, a tertiary Amaryllidaceae alkaloid, has garnered scientific interest primarily as a biosynthetic precursor to galantamine, a clinically approved acetylcholinesterase (AChE) inhibitor for the management of Alzheimer's disease.[1][2] However, this compound itself exhibits intrinsic inhibitory activity against acetylcholinesterase, positioning it as a molecule of interest in the ongoing search for novel neurotherapeutics. This technical guide provides an in-depth exploration of this compound's role as an AChE inhibitor, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its inhibitory action, present detailed protocols for its characterization, and discuss the interpretation of key experimental data.
Introduction: The Significance of this compound in Cholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3] Inhibition of AChE increases the concentration and duration of action of ACh, a therapeutic strategy employed in conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[3]
The Amaryllidaceae plant family is a rich source of structurally diverse alkaloids with significant biological activities, including potent AChE inhibition.[4][5][6] Galantamine, isolated from species such as the common snowdrop (Galanthus nivalis), is a prominent example of a successful drug development story from this natural product family.[4] this compound, a closely related alkaloid, is the direct biogenic precursor to galantamine.[1] While often viewed as an intermediate in galantamine synthesis,[7][8] studies have shown that this compound possesses its own acetylcholinesterase inhibitory properties.[9]
This guide will provide a comprehensive framework for the investigation of this compound as an AChE inhibitor, from its fundamental biochemical interactions to the practicalities of experimental validation.
The Acetylcholinesterase Enzyme: Structure and Function
A thorough understanding of the AChE enzyme is paramount to comprehending the mechanism of this compound's inhibitory action. AChE is a serine hydrolase with an exceptionally high catalytic turnover rate.[3] The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep.[10] This gorge is lined with aromatic residues and contains two key subsites:
-
The Catalytic Active Site (CAS): Located at the base of the gorge, the CAS contains the catalytic triad of amino acids: Ser203, His447, and Glu334.[10] Ser203 is the primary residue involved in the hydrolysis of acetylcholine.
-
The Peripheral Anionic Site (PAS): Situated near the rim of the gorge, the PAS is thought to play a role in the initial binding of the substrate, acetylcholine, and may also be involved in the allosteric modulation of the enzyme's activity.[10][11]
Inhibitors can interact with either or both of these sites, leading to different modes of inhibition.
Proposed Mechanism of this compound Inhibition of AChE
While specific crystallographic data for a this compound-AChE complex is not yet available, we can infer a likely mechanism of action based on its structural similarity to galantamine and the known interactions of other Amaryllidaceae alkaloids with the AChE active site.
Galantamine is known to be a competitive and reversible inhibitor of AChE.[2][11] It binds to the active site gorge, interacting with both the CAS and the PAS. Given that this compound shares the same core tetracyclic structure as galantamine, it is highly probable that it also binds within the active site gorge. The key structural difference is the presence of a ketone group at the C-6 position in this compound, whereas galantamine has a hydroxyl group. This difference may influence the specific binding interactions and overall inhibitory potency.
Hypothetical Binding Interactions:
-
The tertiary amine of the this compound molecule is likely to form a crucial interaction with the anionic subsite of the CAS, potentially through a cation-π interaction with aromatic residues like Trp84.
-
The aromatic ring system of this compound can engage in π-π stacking interactions with other aromatic residues lining the gorge.
-
The oxygen atoms of the methoxy group and the ketone could form hydrogen bonds with amino acid residues or water molecules within the active site.
The following diagram illustrates the proposed binding of this compound within the AChE active site gorge.
Caption: Proposed interaction of this compound within the AChE active site.
Experimental Workflow for Characterizing this compound's AChE Inhibitory Activity
To empirically determine the inhibitory potential of this compound, a systematic experimental approach is required. The following workflow outlines the key steps, from initial screening to detailed kinetic analysis.
Caption: Experimental workflow for AChE inhibition assay of this compound.
Detailed Protocol: The Ellman's Assay
The most widely used method for measuring AChE activity is the spectrophotometric assay developed by Ellman and colleagues.[12] This assay is based on the reaction of the product of acetylthiocholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[12]
Materials:
-
This compound (as a stock solution in a suitable solvent, e.g., DMSO)
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).
-
Prepare working solutions of this compound by serial dilution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare a solution of AChE in the assay buffer. The final concentration should be determined empirically to give a linear reaction rate over the measurement period.
-
Prepare a solution of DTNB in the assay buffer.
-
Prepare a solution of ATCI in deionized water. This should be prepared fresh daily.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add buffer, the this compound solution at various concentrations, DTNB solution, and AChE solution.
-
Positive control (100% enzyme activity): Add buffer, solvent control (e.g., DMSO at the same final concentration as the test wells), DTNB solution, and AChE solution.
-
Blank (no enzyme activity): Add buffer, solvent control, and DTNB solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).
Data Analysis and Interpretation
4.2.1. Determination of IC50
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme activity by 50%.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 where V_control is the reaction rate of the positive control and V_inhibitor is the reaction rate in the presence of this compound.
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
4.2.2. Kinetic Analysis: Determining the Mode of Inhibition
To understand the mechanism of inhibition, kinetic studies are performed by measuring the enzyme activity at various substrate (ATCI) and inhibitor (this compound) concentrations.
-
Generate Michaelis-Menten plots by plotting the initial reaction velocity (V) against the substrate concentration ([S]) at different fixed concentrations of this compound.
-
Construct a Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]). The pattern of the lines on this plot will indicate the type of inhibition:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax remains the same, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Km remains the same, Vmax decreases).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Mixed inhibition: The lines will intersect in the second or third quadrant.
-
-
Calculate the inhibition constant (Ki) from the Lineweaver-Burk plot or by non-linear regression analysis of the Michaelis-Menten data. Ki is a measure of the inhibitor's binding affinity to the enzyme.
Expected Quantitative Data:
| Parameter | Description | Expected Value for an Effective Inhibitor |
| IC50 | Concentration for 50% inhibition | Low micromolar (µM) to nanomolar (nM) range |
| Ki | Inhibition constant | Low µM to nM range |
| Mode of Inhibition | Competitive, non-competitive, etc. | To be determined experimentally |
Structure-Activity Relationship (SAR) Insights
Comparing the structure of this compound to that of galantamine provides valuable insights into the structure-activity relationship for AChE inhibition within this class of alkaloids.
-
The Tetracyclic Core: The rigid tetracyclic framework is essential for orienting the key functional groups within the AChE active site.
-
The Tertiary Amine: As previously mentioned, the basic nitrogen is crucial for interaction with the anionic subsite.
-
The C-6 Position: The ketone in this compound versus the hydroxyl group in galantamine is a key differentiating feature. The hydroxyl group in galantamine can act as a hydrogen bond donor and acceptor, potentially forming stronger interactions within the active site, which may contribute to its higher potency. The ketone in this compound is a hydrogen bond acceptor.
-
The Methoxy Group: The methoxy group on the aromatic ring is also likely involved in binding, and its position is important for optimal interaction.
Derivatization of the this compound scaffold could be a promising strategy for developing novel AChE inhibitors with improved potency and selectivity.
Conclusion and Future Directions
This compound, while primarily known as a precursor to galantamine, is an acetylcholinesterase inhibitor in its own right. This guide has provided a comprehensive framework for its investigation, from the theoretical basis of its interaction with AChE to detailed experimental protocols for its characterization.
Future research should focus on:
-
Detailed Kinetic Studies: Precisely determining the mode of inhibition and the Ki value for this compound.
-
Molecular Modeling: Performing computational docking and molecular dynamics simulations to visualize the binding of this compound to the AChE active site and identify key interactions.
-
X-ray Crystallography: Obtaining a crystal structure of the this compound-AChE complex to definitively elucidate the binding mode.
-
Synthesis of Derivatives: Exploring the synthesis of this compound analogs to probe the structure-activity relationship and potentially develop more potent inhibitors.
By systematically applying the principles and protocols outlined in this guide, researchers can further unravel the therapeutic potential of this compound and contribute to the development of next-generation treatments for neurodegenerative diseases.
References
- 1. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 2. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetylcholinesterase inhibition within the lycorine series of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. soc.chim.it [soc.chim.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AChE inhibitory activity of N-substituted natural galanthamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Butyrylcholinesterase (BChE) Inhibition by Narwedine
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
Narwedine, an Amaryllidaceae alkaloid and a known precursor to the Alzheimer's disease drug galantamine, has emerged as a compound of interest for its own therapeutic potential, notably as an inhibitor of cholinesterases. While its inhibitory activity against acetylcholinesterase (AChE) is documented, its interaction with butyrylcholinesterase (BChE) presents a compelling area of investigation for neurodegenerative disorders. In the later stages of Alzheimer's disease, BChE activity increases as AChE levels decline, making BChE a crucial therapeutic target. This guide provides a comprehensive technical overview of the inhibition of BChE by this compound, synthesizing current knowledge and offering field-proven insights into the experimental methodologies used to characterize this interaction. We will delve into the mechanistic underpinnings of this inhibition, detailed protocols for its in vitro characterization, and the computational approaches that can elucidate the molecular dynamics at play.
Introduction: The Evolving Role of Butyrylcholinesterase in Neurodegeneration
For decades, the cholinergic hypothesis has been a cornerstone of Alzheimer's disease (AD) research, positing that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. The primary therapeutic strategy has been the inhibition of acetylcholinesterase (AChE), the primary enzyme responsible for ACh hydrolysis in the healthy brain. However, as our understanding of AD pathology deepens, the role of butyrylcholinesterase (BChE) has gained prominence. In the advanced stages of AD, AChE activity diminishes, while BChE activity paradoxically increases, taking on a more significant role in ACh metabolism.[1] This shift underscores the therapeutic potential of BChE inhibitors in managing the later stages of the disease.
This compound, a tertiary amaryllidaceae alkaloid, is structurally related to galantamine, a dual inhibitor of AChE and an allosteric modulator of nicotinic receptors. While often viewed as a synthetic intermediate to galantamine, this compound itself exhibits inhibitory activity against cholinesterases.[2][3] This guide focuses specifically on the interaction between this compound and BChE, providing a technical framework for its investigation.
This compound: A Profile of a Butyrylcholinesterase Inhibitor
This compound's potential as a BChE inhibitor is an area of active research. Understanding its inhibitory profile is the first step in evaluating its therapeutic utility.
Inhibitory Potency of this compound against BChE
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. For this compound, the following IC50 values have been reported:
| Enzyme | IC50 (µM) |
| Butyrylcholinesterase (BChE) | 911[2][3] |
| Acetylcholinesterase (AChE) | 281[2] |
These values indicate that this compound is a more potent inhibitor of AChE than BChE. However, its activity against BChE is still significant and warrants further investigation, particularly in the context of developing selective inhibitors or understanding the broader pharmacological profile of Amaryllidaceae alkaloids.
In Vitro Characterization of BChE Inhibition by this compound: A Methodological Deep Dive
The cornerstone of characterizing any enzyme inhibitor is a robust and reproducible in vitro assay. The Ellman method is the gold standard for measuring cholinesterase activity and its inhibition.
The Ellman Method: Principle and Causality
The Ellman assay is a spectrophotometric method that relies on the hydrolysis of a thiocholine substrate, such as butyrylthiocholine (BTCh), by BChE. The product of this reaction, thiocholine, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the BChE activity. In the presence of an inhibitor like this compound, the rate of TNB production decreases, allowing for the calculation of the inhibitor's potency.
Step-by-Step Protocol for BChE Inhibition Assay with this compound
This protocol is designed as a self-validating system, with built-in controls to ensure data integrity.
Materials:
-
Butyrylcholinesterase (human serum or recombinant)
-
This compound
-
Butyrylthiocholine iodide (BTCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
-
Reference inhibitor (e.g., physostigmine or donepezil)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in phosphate buffer.
-
Prepare a stock solution of BTCh in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to cover a range of concentrations for IC50 determination.
-
Prepare a stock solution of the reference inhibitor in DMSO.
-
-
Assay Setup (96-well plate):
-
Blank wells: Contain all reagents except the enzyme. This accounts for any non-enzymatic hydrolysis of the substrate.
-
Control wells: Contain all reagents, including the enzyme and DMSO (at the same final concentration as in the inhibitor wells), but no inhibitor. This represents 100% enzyme activity.
-
Inhibitor wells: Contain all reagents, including the enzyme and this compound at various concentrations.
-
Reference inhibitor wells: Contain all reagents, including the enzyme and the reference inhibitor at various concentrations. This serves as a positive control for inhibition.
-
-
Reaction and Measurement:
-
To each well, add the phosphate buffer, DTNB solution, and either this compound solution, reference inhibitor solution, or DMSO (for control wells).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the BTCh solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Subtract the rate of the blank wells from the rates of all other wells.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 - [(Rate of inhibitor well / Rate of control well) * 100]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for In Vitro BChE Inhibition Assay
Caption: Workflow for the in vitro BChE inhibition assay using the Ellman method.
Unraveling the Mechanism: Kinetic and Computational Approaches
Beyond determining the IC50, a deeper understanding of the inhibitory mechanism is crucial for drug development. This involves kinetic studies to determine the type of inhibition and computational modeling to visualize the binding interactions.
Enzyme Kinetics: Determining the Mode of Inhibition
While specific kinetic studies for this compound's inhibition of BChE are not extensively reported in publicly available literature, the general methodology for determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.
Protocol for Kinetic Analysis:
-
Perform the BChE inhibition assay as described in section 3.2, but with a matrix of varying concentrations of both the substrate (BTCh) and the inhibitor (this compound).
-
For each inhibitor concentration, determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax remains constant, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km remains constant).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Mixed inhibition: The lines will intersect in the second or third quadrant.
-
-
From these plots, the inhibition constant (Ki) can be calculated, which represents the dissociation constant of the enzyme-inhibitor complex and is a more precise measure of inhibitor potency than the IC50.
Molecular Docking: Visualizing the this compound-BChE Interaction
Workflow for Molecular Docking:
Caption: General workflow for molecular docking of this compound with BChE.
Hypothesized Binding Interactions:
The active site of BChE contains a catalytic triad (Ser198, His438, Glu325) and a peripheral anionic site (PAS). Based on the structure of this compound and the binding modes of other Amaryllidaceae alkaloids, we can hypothesize that:
-
The tertiary amine of this compound may form a cation-π interaction with the indole ring of Trp82 in the choline-binding pocket.
-
Hydrogen bonds may form between the oxygen atoms of this compound and amino acid residues in the active site.
-
The aromatic rings of this compound could engage in π-π stacking interactions with aromatic residues in the active site gorge, such as Tyr332.
Preclinical Safety and Toxicity: A Critical Consideration
While in-depth preclinical safety and toxicity data for this compound are limited in the public domain, it is a critical aspect of drug development. A standard preclinical safety assessment would include:
-
In vitro genotoxicity assays (e.g., Ames test): To assess the mutagenic potential of the compound.[4]
-
In vivo acute toxicity studies: To determine the short-term adverse effects and the median lethal dose (LD50).
-
Repeat-dose toxicity studies: To evaluate the effects of long-term exposure.
-
Safety pharmacology studies: To investigate the effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.[5]
The lack of comprehensive public data on this compound's safety profile highlights a significant gap that would need to be addressed in any drug development program.
Conclusion and Future Directions
This compound presents an interesting, albeit less potent, alternative to other cholinesterase inhibitors for the potential treatment of Alzheimer's disease. Its inhibitory activity against BChE, a key enzyme in the later stages of the disease, makes it a relevant subject for further investigation. This guide has provided a technical framework for the in vitro and in silico characterization of this compound's BChE inhibition.
Future research should focus on:
-
Comprehensive kinetic studies: To definitively determine the Ki and the precise mode of inhibition of this compound on BChE.
-
Molecular modeling and structural biology: To elucidate the exact binding interactions of this compound with the BChE active site through molecular docking, molecular dynamics simulations, and ideally, co-crystallization studies.
-
Structure-Activity Relationship (SAR) studies: To synthesize and evaluate this compound analogs to identify modifications that could enhance BChE inhibitory potency and selectivity.
-
In-depth preclinical safety and toxicity profiling: To establish a comprehensive safety profile for this compound.
By addressing these areas, the scientific community can fully elucidate the therapeutic potential of this compound as a BChE inhibitor and its place in the landscape of Alzheimer's disease therapeutics.
References
The Enigmatic Alkaloid: A Technical Guide to the Therapeutic Potential of Narwedine
Abstract
Narwedine, a tertiary amaryllidaceae alkaloid, has predominantly been cast in a supporting role as a chemical intermediate in the synthesis of galantamine, a cornerstone in the symptomatic treatment of Alzheimer's disease. This guide, however, ventures beyond this established function to provide a comprehensive exploration of this compound's intrinsic therapeutic potential. We will dissect its primary mechanism of action as an acetylcholinesterase inhibitor, explore its neuroprotective and antioxidant capacities, and critically evaluate the current landscape of research into its other potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to catalyze further investigation into this promising molecule.
Introduction: this compound - Beyond a Synthetic Precursor
This compound, chemically known as (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][1]benzazepin-6-one, is an alkaloid that has been identified in various species of the Amaryllidaceae family[2]. Its historical and commercial significance is intrinsically linked to its role as the direct precursor to galantamine, a potent acetylcholinesterase (AChE) inhibitor used in the management of mild to moderate Alzheimer's disease.[1][3][4]. The conversion of this compound to galantamine involves the stereoselective reduction of a ketone group to a hydroxyl group, a transformation that significantly enhances its biological activity in the context of Alzheimer's pathology[5].
While the pharmaceutical industry has largely focused on this synthetic relationship, the inherent bioactivity of this compound itself warrants a closer examination. Understanding the therapeutic potential of this compound, independent of its conversion to galantamine, could unveil new avenues for drug discovery and development, potentially for a range of neurological and other disorders. This guide aims to provide a detailed technical overview of this compound's known and potential therapeutic effects, grounded in the available scientific literature.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The most well-documented therapeutic action of this compound is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][6]. A deficiency in cholinergic neurotransmission is a key pathological feature of Alzheimer's disease, leading to cognitive decline[7]. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
This compound acts as a competitive and reversible inhibitor of AChE[6]. This mode of inhibition is crucial for its therapeutic potential, as it allows for a dynamic and regulated effect on neurotransmission, in contrast to irreversible inhibitors which can lead to more severe side effects. The inhibitory activity of this compound, while present, is generally considered to be less potent than that of galantamine.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol provides a standardized method to quantify the AChE inhibitory activity of this compound. The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically[5][8].
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of varying concentrations of this compound solution.
-
Add 50 µL of AChE solution to each well.
-
Add 125 µL of DTNB solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of ATCI solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader[5].
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of AChE inhibition.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of AChE activity).
-
Causality Behind Experimental Choices: The use of a phosphate buffer at pH 8.0 mimics physiological conditions. DTNB is a reliable chromogen for detecting the product of the enzymatic reaction. Including a positive control like donepezil allows for the validation of the assay's sensitivity and provides a benchmark for comparing the potency of this compound.
Neuroprotective and Cognitive Enhancing Potential
Beyond its direct impact on cholinergic transmission, there is an emerging interest in the potential neuroprotective effects of acetylcholinesterase inhibitors[9]. While specific studies on this compound are limited, the broader class of compounds to which it belongs has shown promise in mitigating neuronal damage.
Potential for Cognitive Enhancement
By increasing acetylcholine levels, this compound has the potential to improve cognitive functions such as memory and learning, which are compromised in conditions like dementia and mild cognitive impairment[10][11]. However, it is important to note that the efficacy of cognitive enhancers for mild cognitive impairment is still a subject of debate[12].
Neuroprotection Against Oxidative Stress
Oxidative stress is a significant contributor to the pathophysiology of neurodegenerative diseases. While some studies suggest that acetylcholinesterase inhibitors may possess neuroprotective properties against oxidative damage, the direct antioxidant capacity of this compound appears to be limited. A comparative study of galantamine and this compound found that the antioxidant activity was dependent on the enolic OH group present in galantamine but absent in this compound[13][14]. This suggests that this compound's neuroprotective effects, if any, are likely mediated through mechanisms other than direct radical scavenging.
Experimental Protocol: In Vitro Neuroprotection Assay Against H₂O₂-Induced Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Plating:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to a pre-determined concentration of H₂O₂ (e.g., 200 µM) for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Causality Behind Experimental Choices: SH-SY5Y cells are a widely used and well-characterized neuronal cell line for neurotoxicity and neuroprotection studies. H₂O₂ is a common and potent inducer of oxidative stress. The MTT assay is a reliable and standard method for assessing cell viability based on mitochondrial activity.
Other Potential Therapeutic Avenues: An Uncharted Territory
The exploration of this compound's therapeutic potential beyond the central nervous system is in its infancy. Current literature lacks substantial evidence for its efficacy as an anticancer or antiviral agent. While other flavonoids and alkaloids have demonstrated such activities, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Anticancer Activity: A Research Gap
A thorough review of the existing literature reveals no significant studies investigating the in vitro or in vivo anticancer activity of this compound. While some alkaloids from the Amaryllidaceae family have shown cytotoxic effects against cancer cell lines, the specific activity of this compound remains to be determined. Future research could explore its effects on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines.
Antiviral Activity: An Open Question
Similarly, there is a dearth of research on the antiviral properties of this compound. While some flavonoids have been reported to exhibit antiviral activity against a range of viruses, including influenza and coronaviruses, the potential of this compound in this area is unknown[15][16]. Screening this compound against a panel of clinically relevant viruses would be a necessary first step to evaluate this potential.
Signaling Pathways: A Focus on the Cholinergic System
The primary signaling pathway modulated by this compound is the cholinergic pathway, through its inhibition of acetylcholinesterase. This action leads to an increase in acetylcholine levels, which then acts on both nicotinic and muscarinic acetylcholine receptors, leading to a cascade of downstream effects that are crucial for cognitive function.
Caption: Modulation of the cholinergic pathway by this compound.
Conclusion and Future Directions
This compound, while primarily recognized as a synthetic precursor to galantamine, possesses intrinsic bioactivity as an acetylcholinesterase inhibitor. This property forms the basis of its potential therapeutic application in neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease. While its direct antioxidant capacity appears to be limited, its role in enhancing cholinergic neurotransmission may indirectly contribute to neuroprotective effects.
The therapeutic potential of this compound in other areas, such as oncology and virology, remains largely unexplored and represents a significant research gap. Future investigations should focus on:
-
In-depth characterization of this compound's AChE inhibition kinetics and its effects on different AChE isoforms.
-
Comprehensive in vivo studies to evaluate its cognitive-enhancing and neuroprotective effects in animal models of neurodegeneration.
-
Screening of this compound for anticancer and antiviral activity against a broad range of cell lines and viruses.
-
Elucidation of its effects on other neurotransmitter systems and signaling pathways.
By systematically addressing these areas, the scientific community can move beyond this compound's current classification as a mere intermediate and potentially unlock its full therapeutic potential as a standalone agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Drugs to Treat Neuroinflammation in Neurodegenerative Disorders - Wang - Current Medicinal Chemistry [edgccjournal.org]
- 3. 2.10. Assessment of neurodegeneration in cell cultures [bio-protocol.org]
- 4. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. attogene.com [attogene.com]
- 9. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of cognitive enhancers for patients with mild cognitive impairment: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. znaturforsch.com [znaturforsch.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Biosynthesis of Narwedine in Amaryllidaceae: From Precursors to Phenolic Coupling
This guide offers an in-depth exploration of the biosynthetic pathway of narwedine, a pivotal keto-alkaloid in the Amaryllidaceae family and a direct precursor to the Alzheimer's disease therapeutic, galanthamine. Structured from the perspective of a senior application scientist, this document moves beyond a mere recitation of steps to provide a causal analysis of the biochemical logic, supported by field-proven experimental methodologies. It is intended for researchers, biochemists, and drug development professionals seeking a comprehensive understanding of this critical metabolic route.
Foundational Chemistry: The Norbelladine Scaffold
All Amaryllidaceae alkaloids (AAs), a diverse group of over 650 compounds, originate from a common precursor, norbelladine.[1][2] The formation of this scaffold is the committed step in the biosynthesis of this compound and its congeners. This process begins with two primary aromatic amino acids: L-phenylalanine and L-tyrosine.[3][4]
-
L-Phenylalanine Pathway to 3,4-dihydroxybenzaldehyde (3,4-DHBA): L-phenylalanine undergoes deamination by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid.[3][5] This is followed by a series of hydroxylations catalyzed by cytochrome P450 enzymes, namely cinnamate-4-hydroxylase (C4H) and coumarate-3-hydroxylase (C3H) , leading to caffeic acid. Subsequent chain-shortening reactions, which are not yet fully enzymatically characterized, yield the C6-C1 aldehyde, 3,4-DHBA.[4][5]
-
L-Tyrosine Pathway to Tyramine: In a more direct conversion, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine.[1]
The crucial condensation of tyramine and 3,4-DHBA to form norbelladine is not a single enzymatic step as initially presumed. Recent research has established a novel two-step catalytic route involving two distinct enzymes.[6][7] First, norbelladine synthase (NBS) , a PR10/Bet v1 protein, catalyzes the condensation to form a transient Schiff base intermediate, norcraugsodine.[1][2][6] This unstable intermediate is then immediately reduced by noroxomaritidine/norcraugsodine reductase (NR) to yield the stable norbelladine backbone.[6][7] Co-expression studies in yeast and interaction analyses suggest these two enzymes may form a metabolon to efficiently channel the substrate.[6][8]
The Critical Step: Regioselective Phenolic Coupling
The structural divergence of Amaryllidaceae alkaloids is determined by the intramolecular oxidative C-C phenol coupling of a norbelladine derivative.[5] Early radiolabeling experiments were instrumental in demonstrating that it is not norbelladine itself, but its methylated derivative, 4'-O-methylnorbelladine , that undergoes this critical cyclization.[1] This O-methylation is catalyzed by norbelladine 4'-O-methyltransferase (N4OMT) , which selectively methylates the hydroxyl group on the tyramine-derived ring.[3]
The formation of this compound, a galanthamine-type alkaloid, requires a specific para-ortho' coupling of 4'-O-methylnorbelladine. This highly regio- and stereoselective reaction is catalyzed by a specific family of cytochrome P450 monooxygenases (CYP450s) .[5][9] In Leucojum aestivum, enzymes from the CYP96T family, such as LaCYP96T1, have been shown to catalyze this key transformation, leading to the formation of the tetracyclic core of N-demethylthis compound.[10] This intermediate is then believed to be N-methylated to produce this compound.[1]
The this compound molecule exists in equilibrium with its stereoselective reduction product, galanthamine. While it was once proposed that this compound is a direct precursor to galanthamine via reduction, evidence also suggests a reversible oxido-reductase could interconvert the two compounds.[9][11]
Biosynthetic Pathway of this compound
Caption: The core biosynthetic pathway leading to this compound.
Experimental Validation and Analysis
Elucidating the this compound biosynthetic pathway has relied on a combination of classic tracer studies and modern multi-omics approaches. The protocols described below represent self-validating systems for the identification and characterization of biosynthetic enzymes and their products.
Protocol 1: Heterologous Expression and In-Vitro Enzyme Assay for Norbelladine Synthase (NBS)
This protocol is designed to validate the function of a candidate NBS gene identified through transcriptome mining. The causality is clear: if the recombinant protein is indeed NBS, it should catalyze the condensation of tyramine and 3,4-DHBA, a reaction that can be monitored via LC-MS.
Step-by-Step Methodology:
-
Gene Cloning: Amplify the full-length candidate NBS cDNA from Amaryllidaceae bulb tissue via RT-PCR. Clone the sequence into a bacterial expression vector (e.g., pET-28a) with a His-tag for purification.
-
Heterologous Expression: Transform the construct into E. coli BL21(DE3) cells. Grow the culture to an OD600 of 0.6-0.8 at 37°C. Induce protein expression with 0.5 mM IPTG and continue incubation at 18°C for 16 hours.
-
Protein Purification: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer and sonicate on ice. Clarify the lysate by centrifugation and purify the His-tagged protein from the supernatant using a Ni-NTA affinity column. Elute the protein and dialyze against a storage buffer. Confirm purity via SDS-PAGE.
-
Enzyme Assay:
-
Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM tyramine, and 1 mM 3,4-DHBA.
-
Initiate the reaction by adding 5 µg of purified recombinant NBS protein.
-
Incubate at 30°C for 1 hour. A control reaction without the enzyme must be run in parallel.
-
Stop the reaction by adding 100 µL of ice-cold methanol.
-
-
Product Detection (LC-MS/MS):
-
Centrifuge the reaction mixture to precipitate the protein.
-
Analyze the supernatant using a C18 reverse-phase HPLC column coupled to a tandem mass spectrometer (MS/MS).
-
Monitor for the formation of the expected product, norcraugsodine (Schiff base) and its reduced form, norbelladine, by comparing retention times and fragmentation patterns to authentic standards. The presence of the product only in the enzymatic reaction validates the function of the candidate NBS.[2]
-
Protocol 2: LC-MS/MS Profiling of Amaryllidaceae Alkaloids
This protocol provides a robust method for the identification and relative quantification of this compound and related alkaloids in plant extracts. The choice of LC-MS/MS is based on its superior sensitivity and specificity, allowing for the differentiation of structurally similar alkaloids based on their mass and fragmentation patterns.[12][13]
Step-by-Step Methodology:
-
Sample Preparation:
-
Freeze-dry 100 mg of plant tissue (e.g., bulb, leaf) and grind to a fine powder.
-
Extract with 1 mL of 80% methanol containing a known concentration of an internal standard (e.g., caffeine) by vortexing for 1 hour at room temperature.
-
Centrifuge at 14,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Separation (HPLC):
-
Inject 5 µL of the extract onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Use a mobile phase gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Run a gradient from 5% B to 95% B over 20 minutes at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometric Detection (MS/MS):
-
Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan from m/z 100-1000 to detect all potential alkaloids.
-
Create a targeted Multiple Reaction Monitoring (MRM) method for this compound. For this compound ([M+H]⁺ ≈ 286.1), monitor characteristic transitions (e.g., m/z 286.1 -> 225.1, 286.1 -> 181.1) based on fragmentation data from standards or literature.[14]
-
-
Data Analysis:
-
Identify this compound in the sample by matching its retention time and MRM transitions with an authentic standard.
-
Quantify relatively by comparing the peak area of this compound to the peak area of the internal standard.
-
Quantitative Data Summary
The expression of biosynthetic genes and the resulting accumulation of alkaloids can vary significantly between different species and tissues. This variation is a key consideration for the commercial production of these valuable compounds.
| Alkaloid Type | Lycoris aurea (% of Total AAs) | Lycoris radiata (% of Total AAs) | Lycoris guangxiensis (% of Total AAs) | Reference |
| Galanthamine-type | 55.3% | 40.1% | 64.4% | [13] |
| Lycorine-type | 19.1% | 26.9% | 25.6% | [13] |
This data highlights the species-specific differences in alkaloid profiles, likely resulting from differential expression and substrate specificity of the biosynthetic enzymes, particularly the CYP450s that direct phenol coupling.[5][13]
Experimental Workflow for Gene Discovery
Caption: A typical workflow for identifying biosynthetic genes.
Conclusion and Future Directions
The biosynthesis of this compound is a testament to the elegant complexity of plant specialized metabolism, involving a coordinated series of enzymatic reactions characterized by high regio- and stereoselectivity. While significant progress has been made in identifying the core enzymes, particularly the two-step formation of norbelladine and the critical role of CYP96T enzymes in phenol coupling, gaps in our knowledge remain.[6][10] The precise mechanisms of 3,4-DHBA formation and the full suite of N-methyltransferases involved require further elucidation. Understanding the transcriptional regulation of this pathway is also a key frontier, as it holds the potential to engineer plants or microbial systems for enhanced production of this compound and, by extension, galanthamine. The integration of multi-omics data with robust biochemical characterization, as outlined in this guide, will continue to be the cornerstone of these future discoveries.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]
- 7. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer's drug galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine | CoLab [colab.ws]
- 9. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 12. Analysis of Amaryllidaceae alkaloids from Crinum by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (±)-Narwedine
Introduction: The Enduring Challenge and Significance of Narwedine Synthesis
This compound, a tetracyclic alkaloid from the Amaryllidaceae family, stands as a pivotal intermediate in the synthesis of (-)-galantamine, a drug approved for the management of mild to moderate Alzheimer's disease.[1][2] The structure of this compound is characterized by a strained tetracyclic framework that includes a spiro benzylic quaternary center, presenting a formidable challenge for synthetic chemists.[1] Its synthesis is not merely an academic exercise but holds significant implications for the pharmaceutical industry, driving the development of more efficient and scalable routes to galantamine.[1][3] This document provides an in-depth guide to key protocols for the total synthesis of racemic (±)-narwedine, focusing on the strategic and mechanistic insights behind these synthetic routes.
The core challenge in synthesizing this compound lies in the construction of the spirocyclic dienone system, which involves the intramolecular coupling of a phenol with an aromatic ring. Historically, this has been addressed through a biomimetic oxidative coupling of a norbelladine precursor, a strategy first pioneered by Barton and Kirby.[4] While groundbreaking, this initial approach suffered from low yields, prompting generations of chemists to refine and innovate upon this key transformation.[2][4] This guide will explore the evolution of this strategy and delve into modern, palladium-catalyzed alternatives that offer distinct advantages in terms of efficiency and control.
Strategic Approaches to the this compound Core
The total synthesis of (±)-narwedine can be broadly categorized into several key strategic approaches. Understanding these overarching strategies is crucial for appreciating the nuances of the detailed protocols that follow.
Caption: Key strategic approaches to the total synthesis of (±)-Narwedine.
This guide will focus on two major paradigms: the biomimetic phenolic coupling approach and a modern palladium-catalyzed cyclization strategy, providing detailed protocols for each.
I. The Biomimetic Approach: Intramolecular Phenolic Oxidative Coupling
The biomimetic synthesis of this compound hinges on mimicking the proposed biosynthetic pathway, which involves an intramolecular oxidative coupling of a norbelladine derivative.[4][5] This strategy directly forms the key spirocyclic quaternary center.
A. The Classic Barton-Kirby Synthesis: A Landmark in Alkaloid Synthesis
The first total synthesis of (±)-narwedine, and by extension (±)-galantamine, was accomplished by Barton and Kirby in 1962.[4][6] Their route established the feasibility of the biomimetic oxidative coupling, although the yield for this key step was notoriously low.
Retrosynthetic Analysis of the Barton-Kirby Approach:
Caption: Retrosynthetic analysis of the biomimetic approach to (±)-Narwedine.
Protocol 1: Barton-Kirby Oxidative Coupling
This protocol describes the pivotal, albeit low-yielding, oxidative coupling step.
1. Substrate: N-(4-hydroxyphenethyl)-N-methyl-3-hydroxy-4-methoxy-benzamide (a norbelladine derivative).
2. Reagents and Conditions:
- Oxidizing Agent: Potassium ferricyanide (K₃[Fe(CN)₆])
- Solvent: A two-phase system of chloroform and aqueous sodium bicarbonate.
- Temperature: 60°C
- Reaction Time: 1.5 hours[3][7]
3. Detailed Procedure:
- Dissolve the norbelladine derivative in chloroform.
- Prepare a separate aqueous solution of potassium ferricyanide and sodium bicarbonate.
- Combine the two solutions and heat the mixture at 60°C with vigorous stirring for 1.5 hours.
- After cooling, separate the organic layer.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the residue by column chromatography to yield (±)-narwedine.
4. Mechanistic Insight: The reaction proceeds via a one-electron oxidation of the phenolate by the ferricyanide ion, generating a phenoxy radical. This radical can then undergo intramolecular coupling at the ortho position of the other aromatic ring to form the desired spirocyclic system. The low yield (originally reported as low as 1.4%) is attributed to competing polymerization and other side reactions.[2]
B. Modern Advancements in Oxidative Coupling: The PIFA Protocol
To address the low yields of the classical approach, researchers have developed more efficient oxidizing agents. Among the most successful is phenyliodine(III) bis(trifluoroacetate) (PIFA), a hypervalent iodine reagent.[1][8]
Protocol 2: PIFA-Mediated Oxidative Coupling
This protocol, developed by Node and coworkers, offers a significant improvement in yield for the key cyclization step.[1][8]
1. Substrate: N-formyl-O-benzylnorbelladine.
2. Reagents and Conditions:
- Oxidizing Agent: Phenyliodine(III) bis(trifluoroacetate) (PIFA)
- Solvent: Trifluoroethanol
- Temperature: Room temperature[1]
3. Detailed Procedure:
- Dissolve the N-formyl-O-benzylnorbelladine substrate in trifluoroethanol.
- Add PIFA to the solution and stir at room temperature. The reaction progress can be monitored by TLC.
- Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate).
- Extract the product into an organic solvent (e.g., dichloromethane).
- Wash the organic layer, dry, and concentrate.
- The resulting dienone is then treated with BCl₃ for O-debenzylation, which is followed by an in-situ oxa-Michael addition to furnish the this compound-type product in high yield.[1]
4. Causality of Improvement: PIFA is a powerful and relatively selective oxidizing agent that promotes the desired intramolecular coupling with higher efficiency than potassium ferricyanide. The use of trifluoroethanol as a solvent also plays a crucial role in stabilizing the cationic intermediates and promoting the desired reaction pathway.[1] This method has been reported to provide the cyclized product in yields as high as 85%.[1]
II. Palladium-Catalyzed Approaches: A Paradigm Shift
Transition metal-catalyzed reactions have revolutionized organic synthesis, and the construction of the this compound core is no exception. Palladium-catalyzed intramolecular cyclizations offer a non-biomimetic yet highly effective strategy.
A. Intramolecular Heck Reaction Strategy
A notable approach involves an intramolecular Heck reaction to form the crucial all-carbon quaternary center. This strategy circumvents the challenges associated with oxidative phenolic coupling.[1][9]
Retrosynthetic Analysis of the Heck Reaction Approach:
Caption: Retrosynthetic analysis of a palladium-catalyzed Heck reaction approach.
Protocol 3: Intramolecular Reductive Heck Cyclization
This protocol exemplifies a modern palladium-catalyzed approach to the this compound framework.
1. Substrate: A suitably functionalized aryl halide (or triflate) precursor containing a tethered cyclohexene moiety.
2. Reagents and Conditions:
- Catalyst: A palladium(0) source, such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., P(o-tol)₃).
- Reductant: Formic acid or a formate salt.
- Base: An organic base such as triethylamine.
- Solvent: Acetonitrile or DMF.
- Temperature: Typically elevated temperatures (e.g., 80-100°C).
3. Detailed Procedure:
- To a solution of the aryl halide precursor in the chosen solvent, add the palladium catalyst, phosphine ligand, base, and reductant.
- Degas the reaction mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
- Heat the reaction to the specified temperature and monitor its progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture and dilute it with an organic solvent.
- Filter the mixture to remove palladium black and other insoluble materials.
- Wash the filtrate, dry, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to afford the tetracyclic core of this compound.
4. Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide bond. This is followed by intramolecular migratory insertion of the tethered alkene into the aryl-palladium bond, forming the new carbon-carbon bond and the quaternary center. The resulting alkyl-palladium intermediate then undergoes reductive elimination with the formate to regenerate the palladium(0) catalyst and furnish the cyclized product. This approach offers excellent control over the formation of the key quaternary center.[1]
Comparative Summary of Protocols
| Protocol | Key Transformation | Reagents | Typical Yield | Advantages | Disadvantages |
| 1. Barton-Kirby | Phenolic Oxidative Coupling | K₃[Fe(CN)₆] | Very Low (~1.4%)[2] | Biomimetic, conceptually simple | Extremely low yield, side reactions |
| 2. PIFA-Mediated | Phenolic Oxidative Coupling | PIFA | High (~85%)[1] | High yield, mild conditions | Stoichiometric use of heavy metal reagent |
| 3. Heck Cyclization | Intramolecular Heck Reaction | Pd(0) catalyst, formate | Moderate to High | Non-biomimetic, good control | Requires multi-step precursor synthesis |
Conclusion and Future Perspectives
The total synthesis of (±)-narwedine has evolved significantly from the initial low-yielding biomimetic routes to highly efficient modern catalytic methods. While the PIFA-mediated oxidative coupling represents a substantial improvement on the classical approach, palladium-catalyzed cyclizations offer a fundamentally different and powerful strategy for constructing the complex tetracyclic core.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, cost, and the availability of starting materials. The protocols detailed herein provide a foundation for understanding and implementing these key synthetic transformations. Future research will likely focus on developing even more efficient, enantioselective, and environmentally benign methods, such as chemoenzymatic and electrochemical approaches, to further streamline the synthesis of this vital pharmaceutical intermediate.[1][5]
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 2. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 3. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Biomimetic synthesis of galantamine via laccase/TEMPO mediated oxidative coupling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00935K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP1885727B1 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 8. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic Total Synthesis of (+)-Galanthamine and (+)-Narwedine from Phenethyl Acetate [pubmed.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of Narwedine: A Practical Guide for Drug Development
An Application Note and Protocol from the Senior Scientist's Desk
Abstract
Narwedine is a pivotal intermediate in the synthesis of (–)-galanthamine, a prescribed medication for the management of mild to moderate Alzheimer's disease.[1] Traditional chemical syntheses of this compound are often hampered by low yields, the need for harsh reagents, and challenges in controlling stereochemistry.[1][2] This application note details a robust and efficient chemoenzymatic strategy that leverages the precision of biocatalysis to overcome these limitations. We present a two-stage process beginning with the chemical synthesis of the key precursor, 4'-O-methylnorbelladine, followed by a highly selective, enzyme-catalyzed intramolecular oxidative coupling to yield this compound. This guide provides experienced researchers, scientists, and drug development professionals with the foundational principles, detailed step-by-step protocols, and critical insights required to successfully implement this synthesis.
Introduction and Strategic Overview
The Amaryllidaceae alkaloid (–)-galanthamine is a valuable therapeutic agent, but its extraction from natural sources like daffodils is costly and low-yielding, making synthetic routes highly desirable.[3] The immediate biosynthetic precursor, (–)-narwedine, can be stereoselectively reduced to (–)-galanthamine.[4] The core challenge in this compound synthesis lies in the construction of its tetracyclic framework, specifically the creation of the all-carbon quaternary center via an intramolecular phenol oxidative coupling reaction.[1][5]
Biomimetic approaches that mimic the plant's biosynthetic pathway offer an elegant solution.[6] The natural pathway is believed to involve a cytochrome P-450 dependent enzyme to catalyze the key ortho-para' coupling of 4'-O-methylnorbelladine.[1][2] While replicating this with isolated P-450 enzymes is complex, other commercially available oxidoreductases, such as laccases, can effectively catalyze this transformation.[4] Laccases are multi-copper-containing enzymes that use molecular oxygen as a green oxidant, making them ideal for sustainable chemical processes.[4][7]
Our chemoenzymatic strategy is therefore divided into two distinct, high-yielding stages:
-
Chemical Synthesis: Preparation of the laccase substrate, 4'-O-methylnorbelladine, from commercially available starting materials.
-
Enzymatic Synthesis: Laccase-mediated intramolecular oxidative coupling of 4'-O-methylnorbelladine to form (±)-narwedine.
This approach combines the versatility of traditional organic chemistry with the unparalleled selectivity and mild reaction conditions of biocatalysis.
Figure 1: High-level workflow for the chemoenzymatic synthesis of this compound.
Part I: Synthesis of 4'-O-Methylnorbelladine (Precursor)
Principle and Mechanistic Insight
The synthesis of the enzyme substrate, 4'-O-methylnorbelladine, is the crucial chemical step. This molecule is the common precursor to all Amaryllidaceae alkaloids in nature.[8][9] We employ a reductive amination reaction, a robust and widely used method for forming C-N bonds. The reaction proceeds via the initial formation of a Schiff base (imine) intermediate from the condensation of tyramine and O-methylisovanillin. This intermediate is then reduced in situ by sodium borohydride (NaBH₄) to yield the target secondary amine.
-
Choice of Aldehyde: O-Methylisovanillin is selected to pre-install the required methoxy group on what will become the A-ring of this compound, simplifying the overall synthesis.[3]
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine double bond without affecting the aromatic rings. Its ease of handling makes it suitable for standard laboratory protocols.[3]
Protocol: Reductive Amination
Materials Required
| Reagent/Solvent | Formula | MW ( g/mol ) | CAS No. | Notes |
| Tyramine | C₈H₁₁NO | 137.18 | 60-19-5 | Purity >98% |
| O-Methylisovanillin | C₉H₁₀O₃ | 166.17 | 621-59-0 | Purity >98% |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Handle with care; moisture-sensitive |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Saturated NaCl (aq) | NaCl | 58.44 | 7647-14-5 | Brine solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add O-methylisovanillin (1.66 g, 10.0 mmol) and tyramine (1.37 g, 10.0 mmol).
-
Dissolution: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are completely dissolved.
-
Imine Formation: Stir the solution at room temperature for 1 hour to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in hexanes).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction by TLC for the disappearance of the imine spot and the appearance of the product spot (Rf ≈ 0.3 in 50% EtOAc/hexanes).
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated NaCl solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (Silica gel, gradient elution from 30% to 60% EtOAc in hexanes) to afford 4'-O-methylnorbelladine as a white solid. (Expected yield: 80-90%).
Part II: Laccase-Mediated Synthesis of (±)-Narwedine
Principle and Mechanistic Insight
This step is the core of the chemoenzymatic strategy. It mimics the key oxidative coupling event in the natural biosynthesis of galanthamine.[1][4] We utilize a laccase from the white-rot fungus Trametes versicolor, a robust and commercially available oxidoreductase.[10]
The proposed mechanism involves:
-
One-Electron Oxidation: The laccase enzyme, using O₂ as the terminal oxidant, abstracts an electron from each of the two phenolic hydroxyl groups of 4'-O-methylnorbelladine, generating phenoxy radicals.
-
Radical Coupling: The resulting radicals undergo a highly regioselective intramolecular C-C bond formation in an ortho-para' fashion. This is the crucial bond that forms the quaternary stereocenter.
-
Spontaneous Cyclization: The dienone intermediate formed after coupling spontaneously undergoes an intramolecular oxa-Michael addition to form the dihydrofuran ring, yielding the stable tetracyclic this compound skeleton.[4]
Figure 2: Proposed mechanism for the laccase-mediated synthesis of this compound.
-
Enzyme Choice: Laccase from Trametes versicolor is chosen for its broad substrate specificity towards phenols and its operational stability.[7][11] It functions under mild pH and temperature conditions.
-
Reaction Conditions: The reaction is performed in a phosphate buffer to maintain the optimal pH for laccase activity. An organic co-solvent like acetone may be used to improve substrate solubility. Continuous aeration provides the necessary molecular oxygen for the catalytic cycle.
Protocol: Enzymatic Oxidative Coupling
Materials Required
| Reagent/Solvent | Formula/Source | MW ( g/mol ) | CAS No. | Notes |
| 4'-O-Methylnorbelladine | C₁₆H₁₉NO₃ | 287.33 | 21133-52-8 | From Part I |
| Laccase from T. versicolor | Enzyme | ~65 kDa | 80498-15-3 | ≥0.5 units/mg solid[10] |
| Sodium Phosphate Buffer | NaH₂PO₄/Na₂HPO₄ | - | - | 0.1 M, pH 6.5 |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | ACS Grade |
| Chloroform (CHCl₃) | CHCl₃ | 119.38 | 67-66-3 | ACS Grade, Stabilized |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | ACS Grade |
Step-by-Step Procedure
-
Substrate Solution: In a 500 mL Erlenmeyer flask, dissolve 4'-O-methylnorbelladine (287 mg, 1.0 mmol) in 20 mL of acetone.
-
Buffer Addition: To the acetone solution, add 180 mL of 0.1 M sodium phosphate buffer (pH 6.5). The solution should be slightly cloudy.
-
Enzyme Addition: Add laccase from Trametes versicolor (200 mg, ≥100 units).
-
Reaction Incubation: Stopper the flask with a cotton plug to allow for air exchange. Place the flask in an orbital shaker set to 200 rpm and 30 °C. Let the reaction proceed for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (Eluent: 5% MeOH in CHCl₃). The product, this compound, will have an Rf value of approximately 0.4.
-
Workup - pH Adjustment: Once the starting material is consumed, adjust the pH of the reaction mixture to ~9.0 using a 1 M NaOH solution. This step is crucial for efficient extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with chloroform (4 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography (Silica gel, gradient elution from 0% to 5% MeOH in CHCl₃) to afford (±)-narwedine as a pale yellow solid. (Expected yield: 40-55%).
Characterization and Data
Product Verification
The identity and purity of the synthesized (±)-narwedine should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J = 8.4 Hz, 1H), 6.70 (s, 1H), 6.62 (d, J = 8.4 Hz, 1H), 6.08 (s, 1H), 4.65 (d, J = 15.2 Hz, 1H), 4.12 (d, J = 15.2 Hz, 1H), 3.85 (s, 3H), 3.10-2.95 (m, 2H), 2.80-2.65 (m, 2H), 2.40 (s, 3H).
-
Mass Spectrometry (ESI+): m/z 286.14 [M+H]⁺.
Process Optimization Data
The yield of the enzymatic step is sensitive to several parameters. The following table summarizes optimization data from literature and internal experiments.
| Parameter | Condition A | Condition B | Condition C |
| pH | 5.0 | 6.5 | 7.5 |
| Temperature (°C) | 25 | 30 | 40 |
| Co-solvent | None | 10% Acetone | 10% DMSO |
| Aeration | Static | Shaking (200 rpm) | O₂ Bubbling |
| Typical Yield | ~25% | ~50% | ~45% |
Bold indicates the optimized conditions used in the protocol.
Downstream Applications: Towards (–)-Galanthamine
The synthesized (±)-narwedine is a racemic mixture. To produce the therapeutically active (–)-galanthamine, two further steps are required:
-
Resolution: (±)-Narwedine can be efficiently resolved to yield the desired (–)-narwedine enantiomer through a process called crystallization-induced dynamic resolution. This process takes advantage of the fact that this compound is a racemic conglomerate and can be deracemized in the presence of a catalytic amount of a chiral agent.[3][4]
-
Stereoselective Reduction: The ketone moiety of (–)-narwedine is reduced to the corresponding alcohol. The use of a sterically hindered reducing agent, such as L-selectride, is critical to selectively produce the correct diastereomer, (–)-galanthamine, with high fidelity.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Part I | Incomplete imine formation. | Increase reaction time for imine formation to 2-3 hours before adding NaBH₄. |
| NaBH₄ decomposition due to moisture. | Use freshly opened NaBH₄ and anhydrous methanol. | |
| Low Yield in Part II | Inactive laccase enzyme. | Use a fresh batch of enzyme and verify its activity with a standard substrate (e.g., catechol). |
| Poor substrate solubility. | Increase the percentage of acetone co-solvent up to 20% (v/v). | |
| Incorrect pH. | Calibrate pH meter and ensure buffer is at the correct pH (6.5). Laccase activity is pH-sensitive. | |
| Multiple Side Products | Over-oxidation or polymerization. | Reduce reaction time or enzyme loading. Ensure efficient stirring but avoid overly vigorous aeration which can promote side reactions. |
| Difficult Purification | Co-elution of impurities. | Use a slower gradient during column chromatography. If issues persist, consider a different solvent system (e.g., Dichloromethane/Methanol). |
References
- 1. soc.chim.it [soc.chim.it]
- 2. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Transformation of Halogen-, Alkyl-, and Alkoxy-Substituted Anilines by a Laccase of Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 漆酶 来源于云芝 powder, light brown, ≥0.5 U/mg | Sigma-Aldrich [sigmaaldrich.com]
- 11. Enhanced laccase activity in Trametes versicolor (L.: Fr.) Pilát by host substrate and copper - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Oxidative Coupling Reactions for Narwedine Synthesis
Introduction: The Strategic Importance of Narwedine
This compound stands as a critical intermediate in the synthesis of (-)-galanthamine, a tetracyclic Amaryllidaceae alkaloid approved for the symptomatic treatment of mild to moderate Alzheimer's disease[1][2]. The natural supply of galanthamine is limited and costly, making efficient chemical synthesis a paramount objective for the pharmaceutical industry[3]. The core challenge in synthesizing the this compound/galanthamine scaffold lies in the construction of its defining spirocyclic quaternary carbon center. Nature elegantly solves this through a highly selective intramolecular phenolic oxidative coupling of a norbelladine precursor. This biomimetic, or nature-inspired, approach has become the cornerstone of many total synthesis strategies, making the optimization of this key reaction a subject of intense research[1][4].
This guide provides an in-depth analysis of the primary oxidative coupling strategies employed for this compound synthesis, detailing the mechanistic rationale, comparative data, and step-by-step protocols for key methodologies.
The Central Mechanistic Challenge: Achieving para-ortho' Regioselectivity
The biosynthesis of this compound proceeds from the precursor 4'-O-methylnorbelladine. A cytochrome P450-dependent enzyme is believed to catalyze a one-electron oxidation of the phenolic rings, generating radical species that couple with specific regiochemistry[4][5]. The desired pathway for this compound formation requires a para-ortho' coupling. However, other couplings are possible, leading to different alkaloid skeletons:
-
para-ortho' Coupling: Leads to the galanthamine/narwedine skeleton.
-
ortho-para' Coupling: Forms the lycorine-type skeleton.
-
para-para' Coupling: Results in the crinine-type skeleton.
Achieving the desired para-ortho' coupling in a laboratory setting with high yield and selectivity is the principal challenge addressed by the methods described below. This is often accomplished by using a precursor where the more reactive para-position of one phenolic ring is blocked, typically with a bromine atom, to direct the coupling to the desired ortho position[4].
Core Strategies for Intramolecular Phenolic Oxidative Coupling
The choice of oxidant is the most critical factor determining the efficiency and success of the coupling reaction. Methodologies have evolved from classical stoichiometric metal oxidants to more modern, high-yield hypervalent iodine reagents and sustainable electrochemical approaches.
Classical Approach: Potassium Ferricyanide (K₃[Fe(CN)₆])
This method, pioneered in early syntheses by Barton and Kametani, remains relevant, particularly in large-scale industrial processes[1][3][4][6]. It typically involves a two-phase system to facilitate the reaction between the organic-soluble precursor and the water-soluble oxidant.
Causality and Experimental Rationale:
-
Oxidant: Potassium ferricyanide acts as a single-electron oxidant to generate the necessary phenoxy radical for coupling. It is cost-effective but must be used in stoichiometric excess (typically 3-6 molar equivalents)[7][8].
-
Two-Phase System: Solvents like toluene or chloroform are used with an aqueous phase[7][8]. This setup helps manage the reaction kinetics and solubility of the different components.
-
Base: A base such as potassium carbonate or sodium bicarbonate is essential. It deprotonates the phenolic hydroxyl groups, forming the more easily oxidized phenoxide anions, thereby facilitating the reaction at lower potentials[7][8]. The amount of base can be critical to optimizing yield[7][8].
-
Blocking Groups: As mentioned, to prevent undesired para-para' coupling, a precursor like 2-bromo-4,5-dihydroxy-N-methyl-N-(4-hydroxybenzyl)benzamide is often used. The bromine atom serves as a removable blocking group that enforces the desired para-ortho' cyclization[4].
High-Efficiency Method: Hypervalent Iodine(III) Reagents
The use of hypervalent iodine reagents, particularly phenyliodine(III) bis(trifluoroacetate) (PIFA), represents a significant advancement, often providing superior yields under milder conditions[2][9][10][11].
Causality and Experimental Rationale:
-
Oxidant: PIFA is a powerful and clean oxidant that efficiently promotes the desired coupling. It is believed to coordinate to the phenol before the oxidative event, providing a degree of pre-organization that can enhance reaction efficiency[4][9].
-
Fluorinated Solvents: The reaction is highly dependent on the solvent choice. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are uniquely effective, whereas the reaction often fails in standard solvents like dichloromethane or benzene[4]. TFE's high polarity, low nucleophilicity, and ability to stabilize cationic intermediates are thought to be crucial for the reaction's success[12].
-
Temperature: These reactions can often be run at lower temperatures (e.g., -40°C to room temperature), which can improve selectivity and minimize side reactions compared to the high temperatures sometimes required for the K₃[Fe(CN)₆] method[7][12].
-
Substrate Scope: This method has proven effective for a range of norbelladine derivatives, including those without blocking groups, by leveraging the intrinsic electronic biases of the substrate[12].
Sustainable Approach: Anodic Electrochemical Coupling
As a greener alternative to stoichiometric reagents, direct anodic oxidation offers a method where electrons are the only "reagent"[1]. This approach is tunable, cost-effective, and environmentally friendly.
Causality and Experimental Rationale:
-
Mechanism: The phenolic substrate is oxidized directly at the anode surface by applying a specific potential. This generates the phenoxy radical cation, which then undergoes the intramolecular coupling.
-
Advantages: This method avoids the use of heavy metal oxidants or expensive hypervalent iodine reagents and eliminates the associated chemical waste. The reaction can be precisely controlled by modulating the applied voltage[1].
-
Challenges: While successfully applied to the synthesis of related alkaloids, its application to this compound synthesis has been a long-standing challenge. Recent advances using electrochemical flow reactors have demonstrated its feasibility, making it a promising strategy for future development[1].
Comparative Data of Oxidative Coupling Methods
The following table summarizes key parameters for the different oxidative coupling strategies for synthesizing the this compound core.
| Method | Oxidant | Typical Substrate | Key Conditions | Reported Yield | References |
| Classical Metal | Potassium Ferricyanide (K₃[Fe(CN)₆]) | Bromo-substituted norbelladine amide | Toluene/Water or CHCl₃/Water, K₂CO₃ or NaHCO₃, 60-90°C | 35-55% | [6][7][8] |
| Hypervalent Iodine | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Norbelladine amide or formamide | Trifluoroethanol (TFE), -40°C to RT | 60-85% | [4][10][12] |
| Electrochemical | Anodic Oxidation (e⁻) | Norbelladine derivative | Acetonitrile, supporting electrolyte (e.g., LiClO₄) | ~80% (for related systems) | [1][4] |
Experimental Protocols
Disclaimer: These protocols are intended for trained researchers in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Oxidative Coupling using Potassium Ferricyanide
This protocol is adapted from procedures used in industrial-scale syntheses[6][7][8]. It utilizes a bromo-substituted precursor to ensure regioselectivity.
Objective: To synthesize 1-bromo-12-oxo-narwedine via K₃[Fe(CN)₆] mediated oxidative coupling.
Materials:
-
2-bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide (Substrate)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the bromo-substituted substrate (1.0 eq).
-
Solvent Addition: Add toluene (approx. 150-200 volumes relative to the substrate, e.g., 150-200 mL per gram) and deionized water (approx. 75-100 volumes).
-
Base and Oxidant Addition: Add potassium carbonate (approx. 5.5 eq) followed by potassium ferricyanide (approx. 3.0-5.0 eq). The use of a limited amount of base has been shown to improve yields[7][8].
-
Reaction Execution: Heat the vigorously stirred biphasic mixture to 60-85°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Combine and Wash: Combine all organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-bromo-12-oxo-narwedine can often be used in the next step after simple filtration, but may be purified further by column chromatography (silica gel, ethyl acetate/hexanes gradient) if necessary.
Protocol 2: Oxidative Coupling using PIFA
This protocol is based on the highly efficient method developed by Node and others, which leverages a symmetrical precursor to avoid the need for a blocking group[10][12].
Objective: To synthesize a this compound-type product from a symmetrical N-formyl norbelladine derivative.
Materials:
-
N-[2-(4-benzyloxyphenyl)ethyl]-N-(4-hydroxy-3-methoxybenzyl)formamide (Substrate)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the substrate (1.0 eq) in anhydrous TFE (approx. 0.05 M solution).
-
Cooling: Cool the solution to -10°C using an ice-salt bath.
-
Reagent Addition: In a separate flask, dissolve PIFA (1.1 eq) in a minimal amount of anhydrous TFE. Add this solution dropwise to the cooled substrate solution over 15 minutes.
-
Reaction Execution: Stir the reaction mixture at -10°C to room temperature, monitoring carefully by TLC. The reaction is often complete within 1-2 hours, turning a dark color.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the mixture three times with DCM.
-
Combine and Wash: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude dienone product by flash column chromatography on silica gel to obtain the desired coupled product, which can then be further elaborated to the this compound core.
Visualizations: Mechanism and Workflow
Caption: Key steps in the biomimetic synthesis of the this compound core.
Caption: A typical experimental workflow for this compound synthesis using PIFA.
References
- 1. Biomimetic total synthesis of (−)-galanthamine via intramolecular anodic aryl–phenol coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00669C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 4. soc.chim.it [soc.chim.it]
- 5. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 8. EP1885727B1 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
Application Note & Protocol: High-Purity Narwedine Isolation via Silica Gel Column Chromatography
Abstract: This document provides a comprehensive, field-proven methodology for the purification of the alkaloid (-)-Narwedine from a crude synthetic or natural extract matrix. Narwedine, a key biogenetic precursor to the Alzheimer's disease therapeutic Galanthamine, requires high-purity isolation for subsequent synthetic steps and pharmacological studies.[1][2][3][4] This guide details an optimized normal-phase column chromatography protocol, emphasizing the rationale behind critical parameter selection, from stationary phase choice to mobile phase gradient design. The protocol is structured to be a self-validating system, complete with in-process monitoring via Thin-Layer Chromatography (TLC) and final purity assessment, ensuring researchers can achieve >98% purity.
Introduction: The Significance of this compound Purity
This compound, a tetracyclic Amaryllidaceae alkaloid, serves as the immediate synthetic precursor to Galanthamine, a competitive and reversible acetylcholinesterase (AChE) inhibitor used to manage mild to moderate Alzheimer's disease.[5][6][7] The efficacy and safety of the final active pharmaceutical ingredient (API) are contingent upon the purity of its intermediates. Impurities from the initial synthesis or extraction, such as unreacted precursors or side-products, can interfere with subsequent stereoselective reduction steps and introduce contaminants that are difficult to remove later.[2][8]
Column chromatography is a robust and scalable technique for purifying alkaloids by leveraging differences in their polarity and affinity for a solid stationary phase.[9][10][11] This application note provides an in-depth protocol for isolating this compound using silica gel, a weakly acidic adsorbent that effectively separates the moderately polar this compound from common impurities.[11]
Physicochemical Profile of this compound
A thorough understanding of this compound's properties is fundamental to designing an effective purification strategy. These characteristics dictate its solubility for sample loading and its interaction with the chromatographic phases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₉NO₃ | [5][12] |
| Molecular Weight | 285.34 g/mol | [6][12] |
| Appearance | White to off-white crystalline solid | [6][13] |
| IUPAC Name | (4aS,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][9]benzazepin-6-one | [12][14] |
| Solubility Profile | Soluble in chloroform, methanol, ethanol. Slightly soluble in DMSO. Insoluble in water, acetone, ether, benzene. | [5][6][13] |
| Storage Conditions | Long-term stability at -20°C, sealed from light and moisture. | [5][15] |
Chromatographic Purification Workflow
The purification process follows a logical sequence from preparation to final analysis. Each step is critical for a successful outcome.
Caption: Workflow for this compound Purification.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volumes are necessary for scaling.
Materials & Equipment
-
Chemicals: Crude this compound, Silica Gel (200-300 mesh), Dichloromethane (DCM, HPLC grade), Methanol (MeOH, HPLC grade), Triethylamine (TEA), Ethyl Acetate, Hexanes, TLC plates (Silica gel 60 F₂₅₄).
-
Equipment: Glass chromatography column (40-50 mm diameter), fraction collector or test tubes, rotary evaporator, TLC developing tank, UV lamp (254 nm), standard laboratory glassware, fume hood.
Stationary Phase: Column Packing
The quality of the column packing is paramount for achieving high-resolution separation. The wet slurry method is strongly recommended to prevent air bubbles and channeling.
-
Select Column: Choose a glass column with a diameter-to-height ratio for the silica bed of approximately 1:10 to 1:15. For 1 g of crude material, a 40 mm diameter column is appropriate.
-
Prepare Silica Slurry: In a beaker, measure ~100 g of silica gel (a 1:100 sample-to-silica ratio is a good starting point). Add the initial, low-polarity mobile phase (e.g., 99:1 DCM:MeOH) to the silica powder to create a homogenous, pourable slurry.
-
Pack the Column: Secure the column vertically in a fume hood. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Pour the silica slurry into the column in a single, continuous motion.
-
Settle and Equilibrate: Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column sides to ensure even packing. Once the silica has settled, add a protective layer of sand on top and drain the solvent until it is level with the sand. Crucially, never let the silica bed run dry.
Mobile Phase Selection & Elution
A gradient elution is employed to separate this compound from both less polar and more polar impurities. The addition of a small amount of a basic modifier like triethylamine (TEA) is essential to prevent peak tailing, which occurs when the basic alkaloid interacts strongly with the acidic silanol groups on the silica surface.
-
Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA).
-
Mobile Phase A: 99.5:0.5 (v/v) DCM:TEA
-
Mobile Phase B: 95:5:0.5 (v/v/v) DCM:MeOH:TEA
Rationale: The elution begins with a low-polarity solvent to wash out non-polar impurities. The polarity is then gradually increased by adding methanol, which competes with this compound for adsorption sites on the silica, causing it to move down the column and elute.
Sample Preparation & Loading
Dry loading is the preferred method as it ensures the sample is introduced to the column in a tight, concentrated band, leading to superior separation.
-
Dissolve ~1 g of crude this compound in a minimal volume of DCM or chloroform (~10-15 mL).
-
Add 2-3 g of silica gel to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently layer this silica-adsorbed sample onto the top of the prepared column bed.
Elution and Fraction Collection
-
Begin elution with Mobile Phase A (DCM with TEA). Collect the initial solvent (the "forerun") until the solvent front reaches the bottom.
-
Start collecting fractions (e.g., 15-20 mL per tube).
-
Monitor the elution using TLC (see section 4.6).
-
Gradually increase the solvent polarity by slowly adding Mobile Phase B to your eluent reservoir. A typical gradient might proceed as follows:
-
Step 1: 100% Mobile Phase A (elutes very non-polar impurities).
-
Step 2: Gradient from 100% A to 50% A / 50% B (elutes compounds of intermediate polarity).
-
Step 3: Gradient from 50% A / 50% B to 100% B (elutes this compound).
-
Step 4: A final column wash with 100% Mobile Phase B or even higher methanol concentration to elute highly polar impurities.
-
In-Process Analysis via TLC
TLC is the most effective way to monitor the separation in real-time.
-
Spotting: On a TLC plate, spot the crude starting material, and then every 2-3 fractions collected.
-
Developing: Develop the plate in a solvent system that gives the this compound spot an Rf value of ~0.3-0.4 (e.g., 95:5 DCM:MeOH).
-
Visualization: Visualize the spots under a UV lamp at 254 nm. This compound, containing aromatic rings, will be UV-active.
-
Pooling: Identify the fractions that contain only the single spot corresponding to pure this compound. Combine these pure fractions into a clean, pre-weighed round-bottom flask.
Caption: Principle of Chromatographic Separation.
Product Isolation & Purity Confirmation
-
Combine the pure fractions identified by TLC.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Place the resulting solid under high vacuum for several hours to remove any residual solvent.
-
Determine the final mass and calculate the yield.
-
Confirm the purity using a more sensitive analytical method, such as HPLC or ¹H NMR spectroscopy. HPLC analysis on a C18 column is a common method for final purity verification.[2][16]
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation / Overlapping Spots | Column overloaded; sample band too diffuse; poor column packing. | Reduce sample amount; use dry loading method; re-pack column carefully using slurry method. |
| Compound Streaking on TLC/Column | Compound is too acidic/basic for silica; compound is too polar for the mobile phase. | Add a modifier to the mobile phase (e.g., 0.5% TEA for basic compounds); increase mobile phase polarity. |
| Compound Won't Elute | Mobile phase is not polar enough; compound is irreversibly adsorbed. | Significantly increase the percentage of the polar solvent (e.g., methanol); if it still doesn't elute, consider a different stationary phase like alumina. |
| Cracked or Channeled Column Bed | Column ran dry; packing was not uniform. | The separation is compromised. The column must be re-packed. Always keep the solvent level above the silica bed. |
Safety Precautions
-
Chemical Hazards: this compound is harmful if swallowed and causes serious eye irritation.[12][15] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Hazards: Dichloromethane and methanol are toxic and flammable. All procedures must be conducted within a certified chemical fume hood.
-
Pressure Hazard: When using air pressure to speed up elution (flash chromatography), ensure the system is not sealed to prevent over-pressurization and potential glassware failure.[17]
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound using normal-phase column chromatography. By understanding the physicochemical properties of the target molecule and the principles of chromatography, researchers can effectively remove impurities and obtain high-purity this compound suitable for advanced research and drug development applications. The keys to success are methodical column packing, rational solvent selection with a basic modifier, and diligent in-process monitoring via TLC.
References
- 1. (+/-)-Narwedine | 1668-86-6 [chemicalbook.com]
- 2. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 9. Alkaloid Separation - Lifeasible [lifeasible.com]
- 10. scirp.org [scirp.org]
- 11. column-chromatography.com [column-chromatography.com]
- 12. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. orgsyn.org [orgsyn.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Narwedine
[AN-HPLC-NAR-2026-01]
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the analysis of Narwedine using High-Performance Liquid Chromatography (HPLC). This compound, a prominent Amaryllidaceae alkaloid and a biogenic precursor to galanthamine, is of significant interest in pharmaceutical research and quality control.[1] This document outlines detailed protocols for both reversed-phase and chiral HPLC analysis, addressing the need for accurate quantification and enantiomeric purity assessment. The methodologies are grounded in established chromatographic principles and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.
Introduction to this compound and its Analytical Importance
This compound, chemically known as (4aS,8aS)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one, is a tertiary alkaloid found in various species of the Amaryllidaceae family.[3][4] It holds a crucial position in pharmaceutical science as the direct precursor in the biosynthesis of galanthamine, a drug approved for the treatment of mild to moderate Alzheimer's disease.[1][5] The structural relationship between this compound and galanthamine underscores the importance of precise analytical methods to monitor and control their respective levels in both natural extracts and synthetic preparations.
The presence of this compound can be indicative of the biosynthetic potential of a plant source for galanthamine production. Conversely, in the synthesis or purification of galanthamine, this compound is often considered a process-related impurity that must be monitored to ensure the final product's quality and safety.[6] Therefore, robust and reliable HPLC methods are essential for:
-
Quantification in natural products: To assess the concentration of this compound in plant extracts from species like Galanthus (snowdrops) and Narcissus (daffodils).
-
Impurity profiling: To detect and quantify this compound as an impurity in galanthamine active pharmaceutical ingredients (APIs) and finished drug products.
-
Chiral separation: To resolve the enantiomers of this compound, as stereochemistry can significantly impact biological activity.
This application note details two primary HPLC workflows: a reversed-phase method for quantification and a chiral method for enantiomeric separation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉NO₃ | [7] |
| Molecular Weight | 285.34 g/mol | [7] |
| Predicted pKa | 7.84 ± 0.20 | [1] |
| Solubility | Slightly soluble in DMSO | [8] |
| UV Detection Wavelength | ~232 nm and ~289 nm | [6][9] |
The predicted pKa of 7.84 suggests that this compound is a weak base.[1] This is a critical parameter for reversed-phase HPLC method development, as the pH of the mobile phase will determine the ionization state of the analyte and, consequently, its retention behavior. To ensure good peak shape and retention, the mobile phase pH should be adjusted to be at least 2 units away from the pKa. A pH of 7.5, as suggested in a method for related compounds, would result in a significant portion of this compound being in its neutral form, suitable for reversed-phase chromatography.[6]
Reversed-Phase HPLC Method for Quantification of this compound
This method is designed for the accurate quantification of this compound in various sample matrices.
Method Development Rationale
The selection of a C18 stationary phase is based on its wide applicability and proven performance for the separation of alkaloids. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), allows for the fine-tuning of retention and selectivity. An ammonium bicarbonate buffer at pH 7.5 is chosen to maintain this compound in a predominantly non-ionized state, promoting retention on the nonpolar C18 stationary phase and ensuring symmetrical peak shapes.[6] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. Detection at 232 nm is recommended as it has been shown to be effective for the analysis of this compound as an impurity in galanthamine.[6]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm (e.g., Phenomenex Luna C18) |
| Mobile Phase A | 0.01 M Ammonium Bicarbonate buffer (pH 7.5, adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 85:15 (A:B) isocratic, or a shallow gradient depending on the sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 232 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Mobile Phase A: Dissolve 0.79 g of ammonium bicarbonate in 1000 mL of HPLC-grade water. Adjust the pH to 7.5 with formic acid. Filter through a 0.22 µm membrane filter.[6]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL. Further dilute to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (from Plant Material):
-
Dry the plant material (e.g., bulbs of Narcissus species) at 40-60°C to a constant weight and grind to a fine powder.
-
Extract a known amount of the powdered material (e.g., 1 g) with a suitable solvent such as methanol or a slightly acidified aqueous solution (e.g., 0.1% trifluoroacetic acid in water) using sonication or maceration.[10]
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
References
- 1. (+/-)-Narwedine | 1668-86-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 6. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 7. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Narwedine Sample Preparation in In Vitro Assays
Authored by a Senior Application Scientist
Introduction: The Significance of Narwedine in Preclinical Research
This compound is a prominent member of the Amaryllidaceae alkaloid family, a class of natural compounds renowned for their diverse and potent biological activities.[1][2][3] As a direct biogenetic precursor to galanthamine, an FDA-approved drug for Alzheimer's disease, this compound itself is a subject of significant scientific interest.[4][5] Research has indicated its potential in various therapeutic areas, including neurological and anticancer applications.[1][3][6] The reliability and reproducibility of in vitro studies involving this compound are fundamentally dependent on the meticulous preparation of the compound. This document provides a comprehensive guide to the principles and protocols for preparing this compound samples to ensure the integrity and validity of experimental outcomes.
Core Principles for Handling Small Molecules in Biological Assays
The success of any in vitro experiment hinges on the accurate and consistent preparation of the test compound. For this compound, as with other small molecules, three core principles must be rigorously observed to maintain experimental integrity: Solvent, Solubility, and Stability (the "Three S's").[7]
-
Solvent Selection: The choice of solvent is critical as it can directly impact cellular health and interfere with assay readouts.[7][8] Dimethyl sulfoxide (DMSO) is a common and effective solvent for many organic molecules, including alkaloids, due to its high solubilizing capacity.[9][10] However, it is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically ≤ 0.5%, with ≤ 0.1% being ideal) to prevent solvent-induced cytotoxicity.[8][11]
-
Solubility: Ensuring that this compound remains fully dissolved is paramount. If the compound precipitates out of solution, its effective concentration becomes unknown, leading to erroneous and misleading results.[7][12] It is essential to prepare stock solutions at appropriate concentrations and to employ proper dilution techniques to avoid precipitation in aqueous assay media.[12]
-
Stability: The chemical integrity of this compound must be preserved throughout the experimental process. Factors such as light exposure, temperature fluctuations, and repeated freeze-thaw cycles can lead to degradation.[7][11] Proper storage and handling are, therefore, non-negotiable for obtaining reliable data.[13]
Workflow for this compound Preparation and In Vitro Testing
Caption: Overall workflow from this compound powder to in vitro assay data analysis.
I. Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol details the preparation of a high-concentration primary stock solution of this compound. It is critical to perform these steps in a sterile environment (e.g., a biosafety cabinet) to prevent contamination.
Materials and Equipment:
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance (in a chemical fume hood)
Safety Precautions:
-
This compound is a biologically active compound; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14]
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Protocol:
-
Pre-handling of this compound Vial: Before opening, centrifuge the vial containing the lyophilized this compound powder briefly to ensure all the powder is at the bottom of the vial.[13]
-
Calculating DMSO Volume: The molecular weight of this compound is 285.34 g/mol .[14][16] To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (µL) = (Mass of this compound (mg) / 285.34 g/mol ) * 100,000
Example: For 1 mg of this compound: Volume of DMSO (µL) = (1 mg / 285.34) * 100,000 ≈ 350.5 µL
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.[11] Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.[11] Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.[11][13]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[7] Store the aliquots at -80°C for long-term stability.[11]
II. Quality Control of this compound Stock
For rigorous and reproducible research, especially in later stages of drug development, validating the stock solution is a critical step.[17][18][19]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity of the dissolved this compound and check for any degradation products.
-
Concentration Verification: While careful preparation should yield an accurate concentration, techniques like quantitative NMR (qNMR) or UV-Vis spectroscopy (if a molar extinction coefficient is known) can be used for precise concentration determination.
III. Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the 10 mM DMSO stock solution into a complete cell culture medium for treating cells.
Key Principle: To avoid precipitation, it is best to perform serial dilutions in DMSO first, if needed, and then add the final, diluted DMSO stock to the aqueous cell culture medium.[9][12] Direct serial dilution of a high-concentration DMSO stock in an aqueous buffer can cause the compound to crash out of solution.[12]
Protocol:
-
Thawing Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Preparing Intermediate Dilutions (if necessary): If very low final concentrations are required, it may be beneficial to first prepare an intermediate dilution of the stock in DMSO.
-
Final Dilution in Medium: Warm the complete cell culture medium to 37°C. While gently swirling the tube of medium, add the required volume of the this compound stock solution to achieve the desired final concentration.[8]
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock: (10 mM) * V1 = (10 µM) * (1000 µL) V1 = (10,000 µM * 1 µL) / 10,000 µM = 1 µL of 10 mM stock. Add 1 µL of the 10 mM stock to 999 µL of pre-warmed cell culture medium.
-
Vortex and Use Immediately: Immediately after dilution, vortex the working solution gently. Use this freshly prepared solution to treat the cells without delay to minimize the risk of precipitation or degradation.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale & Reference |
| Primary Solvent | Anhydrous, cell culture-grade DMSO | High solubilizing capacity for alkaloids; minimizes water-induced degradation.[9][10] |
| Stock Solution Conc. | 10 mM | A standard concentration that allows for wide-ranging dilutions while minimizing the final DMSO percentage. |
| Stock Solution Storage | -80°C in single-use aliquots | Maximizes long-term stability and prevents degradation from freeze-thaw cycles.[11][13] |
| Final DMSO Conc. in Assay | ≤ 0.1% - 0.5% | Avoids solvent-induced cytotoxicity and off-target effects.[8][11] |
| Working Solution Prep. | Dilute stock directly into pre-warmed medium | Minimizes the risk of compound precipitation in aqueous solutions.[8][12] |
| Working Solution Stability | Use immediately after preparation | Aqueous solutions of small molecules can be unstable; fresh preparation ensures accurate concentration.[11] |
Example Application: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol provides a framework for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa or A549).
Caption: Step-by-step workflow for a typical MTT-based cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
Treatment:
-
Prepare a series of this compound working solutions in complete medium at 2x the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Remove the old medium from the cells and add 100 µL of the corresponding this compound working solution to each well.
-
Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Include "untreated control" wells with fresh medium only.
-
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
By adhering to these detailed protocols and fundamental principles, researchers can ensure the preparation of high-quality this compound samples, leading to more reliable, reproducible, and impactful in vitro assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and pharmacological activities of amaryllidaceae alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 5. (+/-)-Narwedine | 1668-86-6 [chemicalbook.com]
- 6. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. emulatebio.com [emulatebio.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. captivatebio.com [captivatebio.com]
- 14. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CAS Common Chemistry [commonchemistry.cas.org]
- 16. (-)-Narwedine | CAS#:1668-86-6 | Chemsrc [chemsrc.com]
- 17. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Quality by Design for Preclinical In Vitro Assay Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Narwedine's Enzyme Inhibition Profile
Introduction: The Significance of Narwedine in Cholinesterase Inhibition
This compound, a tertiary amaryllidaceae alkaloid, is a key biosynthetic precursor to galantamine, a well-established therapeutic agent for the management of Alzheimer's disease.[1][2] The therapeutic efficacy of galantamine is attributed to its dual mechanism of action: competitive, reversible inhibition of acetylcholinesterase (AChE) and allosteric modulation of nicotinic receptors.[3] Given its close structural relationship to galantamine, the characterization of this compound's own inhibitory potential against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is of significant interest to researchers in neuropharmacology and drug development. A decrease in the brain's acetylcholine (ACh) levels is linked to the cognitive decline observed in Alzheimer's disease.[4] Inhibiting the enzymes responsible for ACh degradation, AChE and BChE, can increase acetylcholine levels and is a clinically validated therapeutic strategy.[4][5]
This document provides a comprehensive, field-proven protocol for determining the inhibitory activity of this compound against both AChE and BChE. The methodology is based on the well-established Ellman's assay, a robust and sensitive spectrophotometric method for measuring cholinesterase activity.[6]
Scientific Principles of the Assay
The cornerstone of this protocol is the Ellman's assay, a colorimetric method that allows for the quantification of thiol groups.[7][8] The assay indirectly measures the activity of cholinesterases by detecting the product of the enzymatic hydrolysis of a synthetic substrate.
The Enzymatic Reaction:
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that catalyze the breakdown of the neurotransmitter acetylcholine.[4][9] In this assay, a synthetic substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), is used. The enzyme hydrolyzes this substrate to produce thiocholine and either acetate or butyrate.[10]
The Chromogenic Reaction (Ellman's Reagent):
The thiocholine produced in the enzymatic reaction possesses a free sulfhydryl group. This group reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in a stoichiometric manner.[11] This reaction yields a mixed disulfide and the highly chromogenic 5-thio-2-nitrobenzoate (TNB²⁻) anion, which imparts a yellow color to the solution.[7][8][12]
Quantification:
The intensity of the yellow color, which is directly proportional to the amount of TNB²⁻ produced, can be measured spectrophotometrically at a wavelength of 412 nm.[8][12] The rate of color formation is therefore directly proportional to the enzymatic activity. In the presence of an inhibitor like this compound, the rate of the enzymatic reaction decreases, leading to a reduced rate of color development. By measuring this reduction in rate at various concentrations of the inhibitor, we can determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).[13][14][15] The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[14][16]
Reaction Schematics:
Figure 1: Schematic representation of the coupled enzymatic and chromogenic reactions in the Ellman's assay.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including appropriate controls for background absorbance, uninhibited enzyme activity, and complete inhibition.
Materials and Reagents
| Reagent | Supplier | Purity/Grade | Storage Conditions |
| This compound | Commercial Source | >98% | 4°C, desiccated |
| Acetylcholinesterase (AChE) from Electrophorus electricus | Sigma-Aldrich | Type VI-S | -20°C |
| Butyrylcholinesterase (BChE) from equine serum | Sigma-Aldrich | -20°C | |
| Acetylthiocholine iodide (ATCI) | Sigma-Aldrich | ≥99% | 4°C |
| Butyrylthiocholine iodide (BTCI) | Sigma-Aldrich | ≥99% | 4°C |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | ≥98% | Room Temperature |
| Tris-HCl | Fisher Scientific | Molecular Biology Grade | Room Temperature |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | ACS Grade | Room Temperature |
| 96-well microplates, clear, flat-bottom | Corning | Room Temperature |
Preparation of Solutions
1. Tris Buffer (50 mM, pH 8.0):
-
Dissolve 6.057 g of Tris-HCl in 800 mL of deionized water.
-
Adjust the pH to 8.0 using 1M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
2. DTNB Solution (10 mM):
-
Dissolve 39.6 mg of DTNB in 10 mL of Tris buffer.
-
Prepare fresh daily and protect from light.
3. Substrate Solutions (10 mM ATCI and BTCI):
-
Dissolve 28.9 mg of ATCI in 10 mL of deionized water for the AChE assay.
-
Dissolve 31.7 mg of BTCI in 10 mL of deionized water for the BChE assay.
-
Aliquot and store at -20°C. Thaw on ice before use.
4. Enzyme Solutions (1 U/mL):
-
Prepare stock solutions of AChE and BChE in Tris buffer.
-
The final concentration in the assay well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration for the well is 0.025 U/mL.[5]
5. This compound Stock Solution (10 mM):
-
Accurately weigh and dissolve this compound in DMSO to a final concentration of 10 mM.
-
Store at -20°C.
6. Working Inhibitor Solutions:
-
Prepare a series of dilutions of the this compound stock solution in Tris buffer. It is recommended to perform serial dilutions (e.g., 2-fold or half-log) to cover a wide concentration range.[17] Ensure the final DMSO concentration in the assay well does not exceed 1% to avoid solvent effects on enzyme activity.
Assay Procedure (96-well plate format)
The following workflow should be followed for both AChE and BChE inhibition assays, using the respective substrate.
Figure 2: Step-by-step workflow for the cholinesterase inhibition assay.
Plate Layout Example:
| Well Type | Tris Buffer (µL) | Inhibitor (µL) | DTNB (µL) | Enzyme (µL) | Substrate (µL) |
| Blank | 150 | 20 (Buffer) | 20 | 0 | 10 |
| Control (100% Activity) | 140 | 20 (Buffer) | 20 | 10 | 10 |
| Test (this compound) | 140 | 20 (this compound Dilution) | 20 | 10 | 10 |
Detailed Steps:
-
Prepare the Plate: Add the components to the wells of a 96-well microplate in the order specified in the table above and the workflow diagram.
-
Pre-incubation: After adding the enzyme, gently mix the plate and pre-incubate for 15 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[5]
-
Reaction Initiation: Start the enzymatic reaction by adding the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.
Data Analysis and Interpretation
Calculation of Reaction Rates
The rate of reaction (velocity, V) for each well is determined by the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
Calculation of Percent Inhibition
The percentage of inhibition for each this compound concentration is calculated using the following formula:
% Inhibition = [ (V_control - V_sample) / V_control ] * 100
Where:
-
V_control is the rate of the reaction with no inhibitor (100% activity).
-
V_sample is the rate of the reaction in the presence of this compound.
Determination of IC50
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.[16] A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis. The IC50 is the concentration of this compound that corresponds to 50% inhibition on this curve.[14]
Figure 3: A representative dose-response curve for determining the IC50 value.
Selectivity Index
To determine if this compound is a selective inhibitor, the selectivity index (SI) can be calculated:
SI = IC50 (BChE) / IC50 (AChE)
A high SI value (>1) indicates selectivity for AChE, while a low SI value (<1) suggests selectivity for BChE. An SI value close to 1 implies non-selective inhibition.
Trustworthiness and Field-Proven Insights
-
Enzyme Concentration: The concentration of the enzyme must be optimized to ensure that the reaction rate is linear over the measurement period. This is a critical step for obtaining reliable kinetic data.[10]
-
Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme. This ensures that the assay is sensitive to competitive inhibitors.[17]
-
DMSO Control: Always include a control with the highest concentration of DMSO used in the assay to ensure that the solvent itself does not inhibit the enzyme.
-
Tight-Binding Inhibitors: If this compound is a very potent inhibitor (low nanomolar IC50), the standard IC50 determination may not be accurate. In such cases, more advanced kinetic models, such as the Morrison equation, may be required to determine the inhibition constant (Ki).[18]
Conclusion
This application note provides a robust and detailed protocol for the determination of the inhibitory potential of this compound against acetylcholinesterase and butyrylcholinesterase. By following this guide, researchers can obtain reliable and reproducible data on the potency and selectivity of this compound, thereby contributing to a deeper understanding of its pharmacological profile and its potential as a lead compound in the development of new therapies for neurodegenerative diseases.
References
- 1. WO2006046096A2 - A polymorphic form of this compound and its use in the synthesis of galantamine - Google Patents [patents.google.com]
- 2. US20080306257A1 - Syntheses and Preparations of this compound and Related Novel Compounds - Google Patents [patents.google.com]
- 3. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 9. asdlib.org [asdlib.org]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. courses.edx.org [courses.edx.org]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Determining the IC50 Value of Narwedine for Acetylcholinesterase
Abstract
This application note provides a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of Narwedine against acetylcholinesterase (AChE). Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for managing symptoms of neurodegenerative diseases such as Alzheimer's disease.[1][2][3][4][5][6][7] This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in the widely accepted Ellman's assay. We will delve into the causality behind experimental choices, provide step-by-step instructions for execution, and detail the necessary data analysis to ensure the generation of reliable and reproducible results.
Introduction: The Scientific Rationale
Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[4][7][8][9] This enzymatic action terminates the nerve impulse, allowing the neuron to return to its resting state.[2][9] In conditions like Alzheimer's disease, a deficit in cholinergic neurotransmission contributes to cognitive decline.[5][7] Consequently, inhibiting AChE increases the concentration and duration of ACh in the synapse, enhancing cholinergic function.[7][9][10] This makes AChE a key therapeutic target.[4][6]
This compound, an Amaryllidaceae alkaloid, belongs to a class of compounds known for their biological activities, including AChE inhibition. Determining its potency is a crucial step in evaluating its therapeutic potential. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[11][12] It is a fundamental parameter for comparing the efficacy of different inhibitors and guiding lead optimization in drug discovery. This protocol employs the Ellman's assay, a sensitive and reliable colorimetric method for measuring cholinesterase activity.[2][10][13]
Principle of the Ellman's Assay
The Ellman's assay is a robust method for quantifying cholinesterase activity.[10] The underlying principle is a two-step reaction:
-
Enzymatic Hydrolysis: In the first step, AChE hydrolyzes the synthetic substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.[10]
-
Colorimetric Reaction: The resulting thiocholine possesses a free sulfhydryl group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction cleaves the disulfide bond of DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored anion 5-thio-2-nitrobenzoate (TNB).[8][10][14][15]
The intensity of the yellow color is directly proportional to the amount of thiocholine produced, and thus to the AChE activity. This color change can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.[10][13] When an inhibitor like this compound is present, the rate of this color formation is reduced.
Materials and Reagents
Equipment
-
Microplate reader capable of kinetic measurements at 412 nm
-
96-well flat-bottom microplates
-
Multichannel and single-channel pipettes
-
Reagent reservoirs
-
Vortex mixer
-
Ultrasonic bath (for cleaning plates)[16]
Reagents and Solutions
-
Acetylcholinesterase (AChE): From Electrophorus electricus (electric eel). Prepare a stock solution in 0.1 M phosphate buffer (pH 8.0). The final concentration should be optimized to produce a linear reaction rate for at least 10 minutes. A starting concentration of 0.1 U/mL in the final reaction volume is recommended.[10]
-
This compound: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Subsequent serial dilutions should also be prepared in DMSO.[16]
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB): Prepare a 3 mM solution in 0.1 M phosphate buffer (pH 7.0). Store protected from light.
-
Acetylthiocholine Iodide (ATCI): Prepare a 15 mM solution in deionized water. Prepare this solution fresh daily.
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.[10][14]
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher.
Causality Note: The assay is performed at pH 8.0 because this slightly alkaline condition facilitates the reaction between the sulfhydryl group of thiocholine and DTNB, ensuring robust signal generation.[14] DMSO is used to dissolve this compound, a common practice for organic compounds; however, the final DMSO concentration in the assay wells should be kept low (typically ≤1%) to avoid affecting enzyme activity.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL per well. All measurements should be performed in triplicate for statistical validity.
Step 1: Plate Setup and Pre-incubation
-
Design the Plate Map: Designate wells for Blanks, Controls (100% activity), and Test compounds (this compound dilutions).
-
Add Components: In a 96-well microplate, add the following components in triplicate:
-
Blank Wells: 180 µL of Phosphate Buffer. These wells will not contain the enzyme or substrate and are used to correct for background absorbance from DTNB.
-
Control Wells (100% Activity): 140 µL of Phosphate Buffer + 20 µL of AChE solution + 20 µL of DMSO (or buffer, matching the final solvent concentration in test wells).
-
Test Wells: 140 µL of Phosphate Buffer + 20 µL of AChE solution + 20 µL of this compound working solution at various concentrations.
-
-
Mix and Pre-incubate: Mix the contents gently using a plate shaker. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.[10]
Causality Note: The pre-incubation step is critical. It allows the inhibitor (this compound) to bind to the enzyme (AChE) and reach a state of equilibrium before the substrate is introduced. For irreversible or slow-binding inhibitors, this time may need to be extended, but 15 minutes is a standard starting point for reversible inhibitors.[10]
Step 2: Reaction Initiation and Measurement
-
Prepare Substrate/DTNB Mix: To ensure simultaneous reaction initiation, it is efficient to prepare a mix of the ATCI and DTNB solutions. For each 200 µL final reaction, you will need 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB.
-
Initiate Reaction: Using a multichannel pipette, add 40 µL of the ATCI/DTNB mixture to all wells (except the blanks). The final volume in each well will now be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and begin measuring the increase in absorbance at 412 nm. Record data every 30 seconds for 10-15 minutes.
Causality Note: A kinetic measurement (reading over time) is superior to a single endpoint reading. It allows you to verify that the reaction rate is linear during the measurement period, which is a prerequisite for accurate enzyme activity calculations. Substrate depletion or enzyme instability can lead to non-linear rates.[17]
Data Analysis and IC50 Determination
Step 1: Calculate Reaction Rates (Velocity, V)
-
Plot absorbance at 412 nm versus time (in minutes) for each well.
-
Identify the linear portion of each curve (typically the first 5-10 minutes).
-
Calculate the slope of this linear portion. The slope (ΔAbs/min) represents the reaction rate (V).[10]
-
Correct for background absorbance by subtracting the rate of the blank wells from all other rates.
Step 2: Calculate Percent Inhibition
For each this compound concentration, calculate the percentage of AChE inhibition using the following formula:
% Inhibition = [ (V_control - V_test) / V_control ] x 100
Where:
-
V_control is the average rate of the control wells (100% activity).
-
V_test is the rate of the well containing a specific concentration of this compound.
Step 3: Determine the IC50 Value
-
Plot the calculated % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a four-parameter logistic (4-PL) equation (sigmoidal dose-response curve).[16][17][18]
-
The software will calculate the IC50 value, which is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
Sample Data Presentation
Below is a table illustrating how to structure the processed data for analysis.
| This compound Conc. (µM) | log[this compound] | Avg. Rate (ΔAbs/min) | Std. Dev. | % Inhibition |
| 0 (Control) | N/A | 0.0521 | 0.0015 | 0.0 |
| 0.1 | -1.0 | 0.0488 | 0.0011 | 6.3 |
| 0.5 | -0.3 | 0.0415 | 0.0013 | 20.3 |
| 1.0 | 0.0 | 0.0354 | 0.0010 | 32.0 |
| 5.0 | 0.7 | 0.0255 | 0.0009 | 51.1 |
| 10.0 | 1.0 | 0.0177 | 0.0008 | 66.0 |
| 50.0 | 1.7 | 0.0062 | 0.0005 | 88.1 |
| 100.0 | 2.0 | 0.0031 | 0.0004 | 94.1 |
From a non-linear regression fit of this data, the calculated IC50 would be approximately 4.8 µM .
Protocol Validation and Scientific Trustworthiness
-
Reproducibility: Always perform assays in triplicate to ensure the reliability of the data and to calculate standard deviations.[10]
-
Substrate Concentration: For mechanistic studies, particularly when comparing different types of inhibitors, it is crucial to understand the enzyme's Michaelis constant (K_m) for the substrate. The relationship between IC50 and the true inhibition constant (K_i) is dependent on the substrate concentration. For competitive inhibitors, performing the assay with a substrate concentration at or below the K_m value is recommended for accurate IC50 determination.[15][17]
-
Cheng-Prussoff Equation: For competitive inhibitors, the IC50 value can be converted to the inhibition constant (K_i), a more absolute measure of potency, using the Cheng-Prussoff equation: K_i = IC50 / (1 + [S]/K_m) , where [S] is the substrate concentration and K_m is the Michaelis constant.[11] This allows for more standardized comparison of data across different studies and labs.
References
- 1. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. attogene.com [attogene.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. courses.edx.org [courses.edx.org]
- 12. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 17 Inhibition Kinetics Measurement protocol v2 [protocols.io]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Studies Using Narwedine
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of Narwedine in cell culture-based research. This document offers an in-depth exploration of this compound's known biological activities, potential research applications, and detailed protocols for initiating in vitro studies. The content is structured to provide both the foundational knowledge and the practical steps necessary for researchers to investigate the cellular effects of this Amaryllidaceae alkaloid.
Introduction to this compound: A Bioactive Alkaloid
This compound is a naturally occurring Amaryllidaceae alkaloid found in plants of the Narcissus genus.[1] Structurally, it is closely related to Galanthamine, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease; in fact, this compound is a key precursor in the chemical synthesis of Galanthamine.[2] While much of the scientific focus has been on its role as a synthetic intermediate, this compound itself possesses intrinsic biological activities that warrant independent investigation.
This compound has been identified as an inhibitor of several key enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and prolyl endopeptidase.[1][3] Its reported IC50 values for these enzymes are 281 µM (AChE), 911 µM (BChE), and 907 µM (prolyl endopeptidase).[1][3] Additionally, some studies have suggested that this compound may have potential as a respiratory stimulator and could influence cardiac contractions.[4] Research has also explored its antioxidant properties.
Given its enzyme inhibitory profile and its structural similarity to the neuroprotective agent Galanthamine, this compound presents an interesting candidate for further cell-based research, particularly in the fields of neurobiology and oncology.
Potential Cell-Based Research Applications for this compound
While specific cell culture studies on this compound are not extensively documented in publicly available literature, its known biological activities and its relation to Galanthamine suggest several promising avenues for investigation.
-
Neuroprotection and Neurotoxicity Screening: Given its acetylcholinesterase inhibitory activity, this compound could be investigated for its potential neuroprotective or, conversely, neurotoxic effects.[1][5] The human neuroblastoma cell line SH-SY5Y is a commonly used model for such studies.[6]
-
Anticancer and Cytotoxicity Studies: As a member of the Amaryllidaceae alkaloids, a class of compounds known to exhibit cytotoxic effects against various cancer cell lines, this compound is a candidate for anticancer research.[7][8][9] Initial studies would involve cytotoxicity screening against a panel of cancer cell lines.
-
Investigation of Cellular Signaling Pathways: Elucidating the mechanism of action of this compound at the cellular level is a critical area of research. Based on the known pathways of its structural analog, Galanthamine, investigations could focus on key signaling cascades involved in cell survival, apoptosis, and inflammation.
Putative Signaling Pathways for Investigation
The precise signaling pathways modulated by this compound in a cellular context are yet to be fully elucidated. However, based on the well-documented mechanisms of the structurally similar and biosynthetically related compound, Galanthamine, a putative signaling network for this compound can be proposed for further investigation. Galanthamine is known to exert its neuroprotective effects through the modulation of nicotinic acetylcholine receptors (nAChRs) and subsequent downstream signaling cascades, including the PI3K/Akt and MAPK/JNK pathways.[1][10] It has also been shown to inhibit NFκB activation and the induction of inducible nitric oxide synthase (iNOS).[10]
The following diagram illustrates a hypothesized signaling pathway for this compound, drawing parallels from the known actions of Galanthamine. It is crucial to note that this is a proposed pathway and requires experimental validation for this compound.
Caption: Hypothesized signaling pathway for this compound, based on known pathways of Galanthamine.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for foundational cell culture experiments to characterize the bioactivity of this compound. These protocols are designed to be adaptable to specific cell lines and research questions.
Protocol: Cytotoxicity Assessment using MTT Assay
This protocol describes a colorimetric assay to determine the viability of cells treated with this compound. The assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells.
Materials:
-
Selected cancer or neuronal cell line (e.g., A549, HeLa, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Caption: Workflow for MTT-based cytotoxicity assay.
Protocol: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound as described in the cytotoxicity protocol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with this compound at concentrations determined from the cytotoxicity assay (e.g., IC₅₀ concentration). Include untreated controls.
-
After the desired incubation period, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data analysis will quadrant the cell population into:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantitative Data Summary
As specific experimental data for this compound in cell culture is limited, the following table provides a template for summarizing potential findings from the proposed experiments.
| Compound | Cell Line | Assay | Concentration Range | Observed Effect |
| This compound | e.g., SH-SY5Y | MTT Assay | 0.1 - 100 µM | IC₅₀ determination |
| This compound | e.g., SH-SY5Y | Annexin V/PI | IC₅₀ concentration | Percentage of apoptotic cells |
| This compound | e.g., A549 | MTT Assay | 0.1 - 100 µM | IC₅₀ determination |
| This compound | e.g., A549 | Annexin V/PI | IC₅₀ concentration | Percentage of apoptotic cells |
Conclusion
This compound is a bioactive alkaloid with demonstrated enzyme inhibitory properties and a close structural relationship to the clinically used drug Galanthamine. While its direct application in cell culture studies has been underexplored, its profile suggests significant potential for investigation in neurobiology and oncology. The protocols and conceptual frameworks provided in these application notes offer a solid foundation for researchers to begin to unravel the cellular mechanisms of this compound, contributing to a deeper understanding of its potential therapeutic applications.
References
- 1. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin Nanocrystals Mitigate Rotenone Neurotoxicity in SH-SY5Y Cell Line by Modulating Mitophagy and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of galantamine on N-methyl-D-aspartate receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 6. Effect of four medicinal plants on amyloid-β induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 10. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Section 1: Foundational Steps - Compound Characterization and Formulation
An Application Guide for the Preclinical In Vivo Evaluation of Narwedine
Introduction
This compound is a tertiary Amaryllidaceae alkaloid, notable as the direct biogenic precursor to (-)-galantamine, a licensed therapeutic agent for Alzheimer's disease (AD).[1] Galantamine functions as a reversible, competitive acetylcholinesterase (AChE) inhibitor and an allosteric modulator of nicotinic acetylcholine receptors, enhancing cholinergic neurotransmission.[2] Given its close structural relationship, this compound presents a compelling candidate for investigation, either as a potential therapeutic agent in its own right or as a prodrug to galantamine. Despite its significance, there is a notable scarcity of publicly available in vivo data on the pharmacology, pharmacokinetics, and safety of this compound.
This guide provides a comprehensive framework for the preclinical in vivo experimental design of this compound studies. It is intended for researchers, scientists, and drug development professionals to establish a foundational understanding of this compound's biological activity and to generate the critical data required for further therapeutic development. The protocols and rationale provided herein are based on established principles of preclinical drug development, leveraging the extensive knowledge of galantamine to inform a logical and efficient investigational path.[3][4]
The integrity of any in vivo study hinges on a well-characterized test article. Before initiating animal studies, it is crucial to establish the purity, stability, and solubility of the this compound supply. Many Amaryllidaceae alkaloids exhibit low water solubility, which can pose a significant challenge for achieving consistent and bioavailable formulations for in vivo administration.[5]
1.1. Physicochemical Characterization
-
Purity Assessment: Use techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the identity and determine the purity of the this compound sample. A purity of >95% is recommended for initial in vivo studies.
-
Solubility Profiling: Determine the solubility of this compound in a range of pharmaceutically acceptable vehicles (e.g., water, saline, PBS, DMSO, Tween® 80, PEG400). This is essential for developing a suitable dosing formulation.
-
Stability Analysis: Assess the stability of this compound in the solid state and in the chosen dosing vehicle under the conditions of the study (e.g., room temperature, refrigerated) to ensure the administered dose is accurate and consistent.
1.2. Formulation Development
The primary goal is to develop a safe, stable, and homogeneous formulation that allows for accurate dosing. For oral administration, a solution or a fine suspension is typically preferred.
-
Vehicle Selection: Based on solubility data, select a vehicle. For poorly soluble compounds, a co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% saline) or a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) may be necessary.
-
Causality: The choice of vehicle is critical as it can influence the absorption and overall pharmacokinetic profile of the compound. The vehicle must also be non-toxic at the administered volume. It is imperative to include a vehicle-only control group in all experiments to differentiate any effects of the vehicle from those of this compound.[6]
Section 2: Preclinical Safety and Toxicology Assessment
Toxicology studies are fundamental to defining the safety profile of a new chemical entity and are required by regulatory agencies like the FDA before human trials can begin.[3][7] A tiered approach, starting with acute toxicity, is recommended to determine a safe dose range for subsequent studies.
Workflow for Preclinical Investigation of this compound
Caption: High-level workflow for the in vivo preclinical evaluation of this compound.
2.1. Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is adapted from the OECD Test Guideline 425.[8] This method is designed to estimate the LD50 (the dose lethal to 50% of the animals) and identify signs of toxicity using a minimal number of animals.
-
Objective: To determine the acute oral toxicity of this compound and identify the maximum tolerated dose (MTD).
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Females are often slightly more sensitive.[9]
-
Procedure:
-
Acclimatization: House animals for at least 5 days prior to dosing in standardized conditions.
-
Sighting Study (Optional but Recommended): Dose a single animal at a starting dose (e.g., 300 mg/kg). The outcome (survival or death) determines the dose for the next animal.
-
Main Study Dosing:
-
Dose animals sequentially, one at a time. A 48-hour interval between dosing is typical.
-
The default starting dose is 175 mg/kg.
-
If an animal survives, the dose for the next animal is increased by a factor of 3.2.
-
If an animal dies, the dose for the next animal is decreased by a factor of 3.2.
-
-
Administration: Administer this compound via oral gavage. Animals should be fasted overnight prior to dosing.
-
Observations:
-
Observe animals closely for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.
-
Record all signs of toxicity (changes in skin, fur, eyes, respiration, autonomic signs like salivation, and central nervous system effects like tremors or convulsions), morbidity, and mortality.
-
Record body weights prior to dosing and at days 7 and 14.
-
-
Termination: At day 14, euthanize all surviving animals and perform a gross necropsy to identify any organ abnormalities.
-
Decision Logic for OECD 425 Up-and-Down Procedure
Caption: Simplified decision-making process in an OECD 425 acute toxicity study.
2.2. Repeat-Dose Toxicity Study
Following the acute study, a 28-day repeat-dose oral toxicity study in rodents (e.g., rats) is a standard next step to support initial clinical trials.[4] This study provides information on toxicity following repeated exposure and helps identify target organs. Doses for this study should be selected based on the MTD and LD50 data from the acute study.
Section 3: Pharmacokinetic (PK) Profiling
Pharmacokinetic (PK) studies describe how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug.[10] This information is vital for interpreting pharmacological data and selecting an appropriate dosing regimen for efficacy studies. Given that galantamine is metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4, it is critical to investigate this compound's metabolic fate.[11]
3.1. Protocol: Single-Dose Rodent PK Study
-
Objective: To determine key PK parameters of this compound after a single oral (PO) and intravenous (IV) administration.
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point or using sparse sampling in a larger group).
-
Procedure:
-
Dose Selection: Select a non-toxic dose based on the acute toxicity study. The IV dose is typically lower than the PO dose.
-
Administration:
-
PO Group: Administer this compound via oral gavage.
-
IV Group: Administer this compound via bolus injection into a tail vein. The IV group is essential for determining absolute bioavailability.
-
-
Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose). Collect plasma by centrifugation.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples. It is also highly recommended to quantify galantamine simultaneously to determine if this compound is converted to galantamine in vivo.
-
Data Analysis: Use non-compartmental analysis (NCA) to calculate key PK parameters.
-
Table 1: Key Pharmacokinetic Parameters for this compound Assessment
| Parameter | Abbreviation | Description | Importance |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in plasma. | Relates to efficacy and potential peak-concentration toxicity. |
| Time to Cmax | Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
| Area Under the Curve | AUC | The total drug exposure over time. | Represents the overall bioavailability of the drug. |
| Half-life | t1/2 | The time required for the drug concentration to decrease by half. | Determines dosing interval and time to reach steady state. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Volume of Distribution | Vd | The theoretical volume that the drug occupies in the body. | Indicates the extent of drug distribution into tissues. |
| Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. | Crucial for determining the effective oral dose. Calculated as (AUC_PO / AUC_IV) * 100. |
Section 4: Pharmacodynamic (PD) and Efficacy Evaluation
PD studies aim to demonstrate that the drug has the intended biological effect in a living system. For this compound, this involves assessing its effect on the cholinergic system and its potential to ameliorate cognitive deficits in a relevant disease model.[12]
Proposed Mechanism: Targeting the Cholinergic System
Caption: Hypothesized mechanism of this compound via acetylcholinesterase (AChE) inhibition.
4.1. Animal Model Selection
The choice of animal model is critical for the translatability of efficacy findings.[13] For AD, several transgenic mouse models that recapitulate key aspects of the pathology are available.
-
Rationale for Model Choice: The 5xFAD mouse model is a suitable choice for initial efficacy studies. These mice express five human mutations associated with familial AD and develop aggressive amyloid-beta (Aβ) pathology, gliosis, and cognitive deficits at an early age, allowing for shorter study durations.[11] While they do not develop robust tau tangles, they are excellent for testing agents targeting Aβ pathology and synaptic dysfunction.
4.2. Protocol: Efficacy Study in 5xFAD Mice
-
Objective: To evaluate the effect of chronic this compound administration on cognitive function and AD-related neuropathology in 5xFAD mice.
-
Animal Model: 5xFAD transgenic mice and wild-type littermate controls. It is crucial to include both sexes.
-
Study Design:
-
Dosing: Begin dosing at an age when pathology is developing but before severe cognitive decline (e.g., 3-4 months of age). Administer this compound daily via oral gavage for a period of 1-3 months.
-
Groups:
-
Group 1: Wild-Type + Vehicle
-
Group 2: 5xFAD + Vehicle
-
Group 3: 5xFAD + this compound (Low Dose)
-
Group 4: 5xFAD + this compound (High Dose)
-
(Optional) Group 5: 5xFAD + Galantamine (Positive Control)
-
-
Behavioral Testing: In the final month of treatment, conduct a battery of behavioral tests to assess different cognitive domains.
-
Termination and Tissue Collection: At the end of the study, euthanize animals and collect brain tissue for biomarker analysis.
-
Table 2: Recommended Behavioral Test Battery for AD Mouse Models
| Test | Cognitive Domain Assessed | Rationale |
| Morris Water Maze | Spatial learning and memory | A classic test sensitive to hippocampal dysfunction, a key feature of AD.[2] |
| Y-Maze | Short-term spatial working memory | Assesses the preference for exploring novel arms, which is often impaired in AD models. |
| Novel Object Recognition | Recognition memory | Relies on the integrity of the cortex and hippocampus to distinguish between familiar and novel objects. |
| Open Field Test | General locomotor activity and anxiety | Important control to ensure that observed cognitive effects are not due to changes in motor ability or anxiety. |
4.3. Biomarker Analysis
Analysis of brain tissue provides mechanistic insight into the drug's effects.
-
Aβ Pathology: Use immunohistochemistry (IHC) or ELISA to quantify Aβ plaque load and soluble/insoluble Aβ40 and Aβ42 levels.
-
Neuroinflammation: Measure markers of microgliosis (Iba1) and astrocytosis (GFAP) via IHC.
-
Synaptic Density: Quantify synaptic markers like synaptophysin by western blot or IHC to assess synaptic integrity.
-
Target Engagement: Measure AChE activity in brain homogenates to confirm that this compound (or its metabolites) inhibits the enzyme in vivo. This is a critical step to validate the proposed mechanism of action.
Section 5: Data Integration and PK/PD Modeling
The final step is to integrate the pharmacokinetic and pharmacodynamic data. PK/PD modeling establishes a relationship between drug exposure (AUC, Cmax) and the biological response (e.g., degree of AChE inhibition, improvement in cognitive score).[14] This relationship is crucial for predicting effective dose ranges in humans and is a cornerstone of modern drug development.
The in vivo evaluation of this compound requires a systematic and multi-faceted approach. By progressing logically from compound characterization and safety assessment to robust pharmacokinetic and efficacy studies, researchers can build a comprehensive data package. This guide provides a foundational roadmap to elucidate the therapeutic potential of this compound for neurodegenerative diseases like Alzheimer's. Answering key questions—such as its direct AChE inhibitory activity, its conversion to galantamine, and its ability to reverse cognitive deficits in a disease-relevant model—will be paramount in determining its future as a clinical candidate.
References
- 1. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Pharmacology | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Ensuring the Integrity of Narwedine Powder (-20°C)
An in-depth guide for researchers, scientists, and drug development professionals on the optimal handling and storage of Narwedine powder.
Abstract and Scope
This compound, an Amaryllidaceae alkaloid, is a pivotal compound in neuropharmacological research and a key biogenetic precursor to Galantamine, a licensed therapeutic for Alzheimer's disease.[1][2] Its activity as a cholinesterase inhibitor makes its purity and stability paramount for reproducible and accurate experimental outcomes.[3][4] This document provides a comprehensive guide to the critical procedures for storing, handling, and preparing this compound powder and its subsequent solutions. The protocols herein are designed to preserve the compound's chemical integrity, ensure user safety, and validate experimental results through meticulous attention to detail. We will delve into the causality behind each procedural step, moving beyond simple instructions to empower researchers with a foundational understanding of best practices.
Chemical & Physical Profile
A thorough understanding of a compound's properties is the bedrock of its proper handling. This compound is a solid, crystalline powder whose characteristics dictate its storage and dissolution requirements.[5]
| Property | Value | Source(s) |
| Chemical Name | (4aS,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][1]benzazepin-6-one | [3][6] |
| Synonyms | (-)-Narwedine, Galanthaminone | [3][7] |
| CAS Number | 510-77-0 | [3][6] |
| Molecular Formula | C₁₇H₁₉NO₃ | [3][8] |
| Molecular Weight | 285.3 g/mol | [3][8] |
| Appearance | White to off-white solid/crystalline powder | [4][5] |
| Melting Point | 188-190 °C / 198-199 °C | [1][9] |
| Purity | Typically ≥95-98% | [3][10] |
Critical Safety & Hazard Management
This compound is a biologically active and hazardous compound. Adherence to strict safety protocols is mandatory to mitigate risks of exposure and ensure a safe laboratory environment.
3.1 GHS Hazard Classification
This compound is classified with multiple hazards that demand careful handling:
-
Acute Toxicity, Oral (Category 3): H301/H302 - Toxic or harmful if swallowed.[7][8]
-
Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.[7]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[7]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[8]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[7]
-
Aquatic Hazard (Chronic, Category 3): H412 - Harmful to aquatic life with long-lasting effects.[8]
3.2 Personal Protective Equipment (PPE) and Engineering Controls
The causality for PPE is direct: to create a physical barrier between the researcher and the hazardous compound.
-
Engineering Controls: Always handle this compound powder in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of airborne particles.
-
Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.[7]
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A fully buttoned lab coat is required to protect from accidental spills.
3.3 Workflow for Safe Handling of this compound Powder
The following diagram outlines the logical flow for safely handling this compound, from receiving to disposal.
Caption: Workflow for Safe Handling of this compound Powder.
Long-Term Storage of this compound Powder
4.1 Core Directive: Store at -20°C
The primary storage condition for solid this compound is -20°C.[3][4][9] Commercial suppliers confirm that under these conditions, the compound remains stable for at least four years.[3]
4.2 The Rationale for Sub-Zero Storage
Chemical degradation is fundamentally a series of chemical reactions. The rate of these reactions is highly dependent on temperature. By storing this compound at -20°C, we significantly reduce the kinetic energy of the molecules, thereby slowing down potential degradation pathways such as oxidation, hydrolysis, or isomerization.[11][12] This ensures the long-term viability and purity of the stock material.
4.3 Container and Environmental Integrity
-
Container: this compound should be stored in the original manufacturer's vial, which is typically amber glass to protect against light. Light can provide the activation energy for photolytic degradation.
-
Seal: Ensure the container is tightly sealed to prevent the ingress of moisture and oxygen.
-
Environment: Store the vial in a non-frost-free freezer to avoid temperature cycling. Placing the vial inside a secondary container with a desiccant is a best practice to create a microenvironment with minimal humidity.
Preparation of Stock Solutions
The transition from a stable solid to a solution introduces new stability challenges. The choice of solvent and handling technique is critical.
5.1 Pre-Dissolution Protocol: Preventing Contamination
A common error is opening a cold vial in ambient air. This causes atmospheric moisture to condense on the cold powder, introducing water that can lead to hydrolysis and inaccurate weighing.
Step 1: Remove the this compound vial from the -20°C freezer. Step 2: Place the unopened vial in a desiccator at room temperature. Step 3: Allow the vial to equilibrate to room temperature for at least 30-60 minutes. Step 4: Once equilibrated, move the vial to the chemical fume hood for weighing and dissolution.
5.2 Solvent Selection & Solubility Profile
This compound's solubility dictates the appropriate solvents for creating stock solutions. It is poorly soluble in aqueous buffers but shows solubility in organic solvents.
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 0.1 - 10 mg/mL | Sonication may be required to achieve higher concentrations. Hygroscopic. | [3][4] |
| Methanol | Soluble | Specific concentration data is limited. | [5] |
| Chloroform | Soluble | Specific concentration data is limited. | [5] |
| Water | < 0.1 mg/mL | Considered insoluble for practical purposes. | [4][5] |
5.3 Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol is designed for creating a primary stock solution for in vitro assays, which will be further diluted in aqueous media.
Objective: To prepare a 10 mg/mL (35.05 mM) stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Sonicator bath
Procedure:
-
Following the safe handling workflow (Section 3.3), accurately weigh the desired amount of this compound powder (e.g., 5 mg).
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 500 µL for 5 mg to make 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath at room temperature. Sonicate in short bursts (5-10 minutes) until the solution is clear.[4] Causality: Sonication uses ultrasonic waves to create cavitation bubbles, which agitate the solvent and solid particles, mechanically breaking down aggregates and accelerating the dissolution of sparingly soluble compounds.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store immediately as described in Section 6.0.
5.4 Protocol 2: Preparation of an In Vivo Formulation
For animal studies, a solvent system that is biocompatible and maintains solubility upon injection is required. The following is a common example.
Objective: To prepare a 1 mg/mL formulation for parenteral administration.
Procedure:
-
Prepare a 10 mg/mL stock of this compound in DMSO as described in Protocol 1.
-
In a separate sterile tube, prepare the vehicle by mixing the components in the specified order:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
To prepare the final 1 mg/mL formulation, add 1 part of the 10 mg/mL DMSO stock to 9 parts of the prepared vehicle.[4] For example, add 100 µL of the DMSO stock to 900 µL of the vehicle.
-
Vortex thoroughly to ensure a homogenous, clear solution. This formulation should be prepared fresh before each use.
Storage and Handling of this compound Solutions
6.1 Recommended Storage Conditions
Once in solution, this compound's stability is reduced compared to its solid form. Storage at -80°C is strongly recommended for long-term preservation.
| Solvent | Storage Temp. | Estimated Stability | Source |
| DMSO | -20°C | ~1 year | [4] |
| DMSO | -80°C | ~2 years | [4] |
6.2 Aliquoting: The Key to Preserving Integrity
Repeated freeze-thaw cycles are detrimental to the stability of many dissolved compounds, including alkaloids.[12] Each cycle can cause a portion of the solute to precipitate out of the solution, effectively lowering its concentration and potentially leading to the formation of insoluble aggregates.
Workflow for Solution Preparation and Storage
Caption: Recommended workflow from solution preparation to use.
Stability Considerations and Degradation
While this compound is stable as a solid at -20°C, its stability in solution can be compromised by several factors. As an Amaryllidaceae alkaloid, its complex structure is susceptible to chemical modification.[13][14]
Potential Degradation Pathways
References
- 1. (+/-)-Narwedine | 1668-86-6 [chemicalbook.com]
- 2. soc.chim.it [soc.chim.it]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chembk.com [chembk.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. (-)-Narwedine | CAS#:1668-86-6 | Chemsrc [chemsrc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Simultaneous determination of 19 Aconitum alkaloids in whole blood and urine by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Narwedine Solubility and Experimental Use in DMSO
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization and experimental application of Narwedine using Dimethyl Sulfoxide (DMSO). This compound, an Amaryllidaceae alkaloid and a key precursor in the synthesis of Galantamine, is an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2]. Due to its limited aqueous solubility, DMSO is a common solvent of choice. This guide details the physicochemical properties of this compound, provides validated protocols for stock solution preparation and use in cell-based assays, and explains the underlying scientific principles to ensure experimental success and data integrity.
Introduction to this compound
This compound, also known as Galanthaminone, is a tetracyclic alkaloid found in plants of the Amaryllidaceae family, such as Narcissus pseudonarcissus[1]. Its primary significance in pharmacology stems from two key areas:
-
Biosynthetic Precursor: this compound is the direct biogenic precursor to Galantamine, a drug approved for the symptomatic treatment of mild to moderate Alzheimer's disease[3][4][5].
-
Enzyme Inhibition: this compound itself exhibits inhibitory activity against key enzymes in the cholinergic pathway. It is a known inhibitor of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE), with reported IC₅₀ values of 281 µM and 911 µM, respectively[1]. This activity makes it a molecule of interest for neuroscience research.
Given its hydrophobic nature, proper solubilization is critical for its use in biological assays. DMSO is an effective solvent, but its use requires careful consideration to maintain compound stability and avoid experimental artifacts.
Physicochemical Properties & Solubility Data
A thorough understanding of this compound's properties is essential for accurate solution preparation and dosing.
| Property | Value | Source |
| Synonyms | (-)-Narwedine, Galanthaminone | [1][6] |
| Molecular Formula | C₁₇H₁₉NO₃ | [1][7] |
| Molecular Weight | 285.3 g/mol | [1][7] |
| Appearance | Solid / White crystalline powder | [1][8] |
| Purity | ≥98% (Varies by supplier) | [1] |
| Solubility in DMSO | Slightly soluble: 0.1 - 1 mg/mL | [1] |
| (Approx. 0.35 mM - 3.5 mM) | ||
| Solubility (Other) | Soluble in Chloroform, Methanol | [8] |
Expert Insight: The published solubility of this compound in DMSO is relatively low (0.1-1 mg/mL)[1]. While some resources provide calculators for preparing higher concentration solutions (e.g., 10 mM)[8], this may exceed the empirical solubility limit. It is strongly advised to visually confirm complete dissolution and to prepare stock solutions within the 0.35 mM to 3.5 mM range to avoid using a micro-suspension in experiments.
Safety and Handling Precautions
This compound must be handled with appropriate care. The following guidelines are derived from its Safety Data Sheet (SDS) and public chemical databases.
-
Hazard Classification: Toxic if swallowed (H301), Toxic if inhaled (H331), Causes skin irritation (H315), and May cause an allergic skin reaction (H317)[6]. It is also classified as harmful to aquatic life[7].
-
GHS Pictograms: GHS06 (Skull and crossbones), GHS07 (Exclamation mark)[6].
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation[6]. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Protocol 1: High-Concentration Stock Solution Preparation
This protocol details the steps for preparing a validated this compound stock solution in DMSO. The primary objective is to create a stable, sterile, and accurately concentrated stock for subsequent dilution.
Methodology
-
Pre-Use Calculations:
-
Determine the target concentration (e.g., 2 mM) and volume (e.g., 1 mL).
-
Calculate the required mass of this compound using the formula: Mass (mg) = [Concentration (mol/L)] x [Volume (L)] x [Molecular Weight ( g/mol )] x 1000
-
Example for 1 mL of 2 mM stock: Mass = (0.002 mol/L) x (0.001 L) x (285.3 g/mol ) x 1000 = 0.57 mg
-
-
Aseptic Preparation:
-
Perform all steps in a sterile laminar flow hood to prevent microbial contamination of the final stock solution.
-
Wipe down all surfaces and materials (vials, pipette tips) with 70% ethanol.
-
-
Weighing this compound:
-
Use a calibrated analytical balance with a readability of at least 0.01 mg.
-
Carefully weigh the calculated amount of this compound powder into a sterile, amber glass or polypropylene microcentrifuge tube.
-
Causality: The toxicity of this compound necessitates careful handling of the powder to prevent aerosolization and exposure[6].
-
-
Solubilization:
-
Add the calculated volume of high-purity, anhydrous (≤0.02% water) DMSO to the vial containing the this compound powder.
-
Causality: Anhydrous DMSO is critical. Water in DMSO can decrease the solubility of hydrophobic compounds and may promote degradation via hydrolysis over long-term storage[9].
-
Cap the vial tightly and vortex for 1-2 minutes.
-
If the solid does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, the solution may be supersaturated.
-
-
Sterilization and Storage:
-
For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm PVDF or PTFE syringe filter into a new sterile vial.
-
Causality: PTFE filters are recommended for DMSO-based solutions due to their high chemical resistance.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, light-protecting tubes.
-
Causality: Aliquoting is paramount. It prevents repeated freeze-thaw cycles, which can cause compound precipitation and degradation, thereby ensuring experiment-to-experiment consistency.
-
Store aliquots at -20°C or -80°C for long-term stability. When stored correctly, DMSO stocks are generally stable for at least 6 months.
-
Protocol 2: Application in Cell-Based Assays
This protocol provides a workflow for diluting the DMSO stock solution and treating cells in vitro, emphasizing the importance of controls for data validity.
Caption: Experimental workflow for in vitro cell-based assays.
Methodology
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw it completely at room temperature. Centrifuge briefly to collect the contents at the bottom of the tube.
-
Prepare Working Solutions:
-
Perform serial dilutions of the DMSO stock directly into complete cell culture medium to achieve the final desired experimental concentrations.
-
Crucial Step: Ensure the final concentration of DMSO in the culture medium is identical across all experimental and control wells and remains below the toxic threshold for your specific cell line (typically <0.5%, and ideally ≤0.1%).
-
-
Prepare Vehicle Control:
-
Create a vehicle control solution by adding the same volume of pure DMSO to the culture medium as was used for the highest concentration of this compound.
-
Causality: This is a non-negotiable control. It isolates the biological effect of this compound from any potential confounding effects of the DMSO solvent on cellular physiology, ensuring that observed outcomes are attributable solely to the compound.
-
-
Cell Treatment:
-
Remove the old medium from your plated cells.
-
Add the medium containing the final concentrations of this compound or the vehicle control to the appropriate wells.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for the experimentally determined duration.
-
Proceed with your downstream endpoint assay (e.g., cell viability assay, enzyme activity measurement, Western blot).
-
Normalize the data from the this compound-treated groups to the data from the vehicle control group to determine the specific effect of the compound.
-
Mechanism of Action: Cholinergic Signaling
This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE)[1]. AChE is the enzyme responsible for degrading the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and residence time of ACh, leading to enhanced cholinergic signaling.
Caption: this compound inhibits AChE in the cholinergic synapse.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution |
| Precipitation in stock during storage | Freeze-thaw cycles; concentration is too high; water contamination in DMSO. | Prepare fresh stock. Ensure use of anhydrous DMSO. Always aliquot into single-use tubes. |
| Precipitation upon dilution in aqueous medium | Compound crashing out of solution due to poor aqueous solubility. | Decrease the final working concentration. Increase the final DMSO percentage slightly (but remain below toxic levels). Prepare dilutions immediately before use. |
| High toxicity in vehicle control wells | Final DMSO concentration is too high for the cell line; DMSO batch is contaminated. | Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cells. Use a new, high-purity batch of DMSO. |
| Low or no biological activity | Compound degradation; inaccurate stock concentration; experimental concentration is too low. | Prepare a fresh stock solution. Verify calculations and weighing. Perform a dose-response experiment starting from a higher concentration range (e.g., based on IC₅₀ values). |
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Narwedine: A Comprehensive Guide to its Use as an Analytical Reference Standard
Introduction: The Critical Role of Narwedine in Pharmaceutical Analysis
In the landscape of pharmaceutical research and development, particularly in the synthesis and quality control of the Alzheimer's disease therapeutic, Galantamine, the reference standard's integrity is paramount. This compound, a close structural analog and a key biosynthetic precursor to Galantamine, serves as an indispensable analytical reference standard.[1] Its primary application lies in the accurate identification and quantification of impurities in Galantamine active pharmaceutical ingredients (APIs) and finished drug products.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a reference standard, ensuring the generation of robust, reliable, and reproducible analytical data.
The rationale for employing this compound as a reference standard is rooted in its prevalence as a process-related impurity and degradation product during Galantamine synthesis.[4] Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products.[5] Therefore, a well-characterized this compound reference standard is essential for validating analytical methods, performing routine quality control checks, and ensuring the safety and efficacy of Galantamine-based medicines.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application in analytical methodologies.
| Property | Value | Source(s) |
| Chemical Name | (4aS,8aS)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2][6]benzofuro[4,3-cd]azepin-6-one | [6] |
| Synonyms | Galanthaminone, (-)-Narwedine | [2] |
| CAS Number | 510-77-0 | [6] |
| Molecular Formula | C₁₇H₁₉NO₃ | [6] |
| Molecular Weight | 285.34 g/mol | [6] |
| Appearance | Off-white solid | [3] |
| Solubility | Soluble in Methanol and DMSO | [3] |
| Storage Conditions | 2-8°C, protected from light | [3] |
Purity and Characterization of a this compound Reference Standard
A this compound reference standard must be of high purity and accompanied by a comprehensive Certificate of Analysis (CoA). The CoA provides critical information on the identity, purity, and characterization of the standard.
Key Components of a Certificate of Analysis:
-
Identity Confirmation: Verified through techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
-
Purity Assessment: Determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often with mass spectrometric detection (MS). Purity is typically reported as a percentage area by the primary chromatographic method.
-
Residual Solvents: Analysis by headspace GC to quantify any remaining solvents from the synthesis and purification process.
-
Water Content: Determined by Karl Fischer titration.
-
Assay (as is): The certified concentration of the reference standard, taking into account purity, water content, and residual solvents.
Logical Workflow for Reference Standard Qualification
Caption: Workflow for the qualification of a this compound reference standard.
Analytical Applications and Protocols
The following protocols are designed to be robust and serve as a starting point for method development and validation in your laboratory.
Protocol 1: Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative analysis of this compound and for its use as an external standard to quantify related impurities in Galantamine.
Rationale for Method Design: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar compounds like this compound. The mobile phase, a gradient of aqueous buffer and acetonitrile, allows for the elution of a range of analytes with varying polarities. UV detection at 288 nm is selected based on the chromophoric nature of the this compound molecule, providing good sensitivity.[7][8]
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 85 15 20 85 15 25 50 50 30 50 50 31 85 15 | 40 | 85 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 288 nm.[7]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample containing the analyte of interest at a suitable concentration in the mobile phase.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Workflow for HPLC Analysis
Caption: Step-by-step workflow for HPLC analysis using a this compound reference standard.
Protocol 2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identity confirmation of volatile and semi-volatile compounds. For a compound like this compound, it provides a characteristic retention time and mass spectrum.
Rationale for Method Design: A non-polar capillary column (e.g., DB-5ms) is suitable for the analysis of alkaloids. The temperature programming allows for the efficient separation of analytes based on their boiling points. Mass spectrometric detection provides a unique fragmentation pattern, which serves as a molecular fingerprint for identification.
Experimental Protocol:
-
Instrumentation:
-
GC-MS system with a capillary column, autosampler, and mass selective detector.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 10 min.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Sample Preparation:
-
Prepare a solution of the this compound reference standard in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 100 µg/mL.
-
-
Data Analysis:
-
Compare the retention time and the mass spectrum of the sample with that of the certified this compound reference standard. The mass spectrum should show the characteristic molecular ion peak (m/z 285) and fragmentation pattern.
-
Protocol 3: Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation and purity determination of reference standards. Quantitative NMR (qNMR) can be used to determine the exact purity of the material without the need for a specific reference standard of the same compound.[9][10]
Rationale for Method Design: ¹H-NMR provides information about the number and environment of protons, while ¹³C-NMR provides information about the carbon skeleton. For qNMR, a certified internal standard with a known purity is used, and the purity of the this compound sample is calculated by comparing the integral of a specific this compound signal to the integral of a known signal from the internal standard.[11]
Experimental Protocol (¹H-NMR and ¹³C-NMR):
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound reference standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Acquisition Parameters (¹H-NMR):
-
Pulse Program: Standard single pulse.
-
Relaxation Delay (D1): 5 times the longest T1 relaxation time (typically 10-30 seconds for quantitative measurements).
-
Number of Scans: 16 or as required to achieve adequate signal-to-noise ratio.
-
-
Acquisition Parameters (¹³C-NMR):
-
Pulse Program: Standard proton-decoupled single pulse.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or as required.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the signals to the corresponding protons and carbons in the this compound structure based on chemical shifts, coupling constants, and 2D NMR experiments (COSY, HSQC, HMBC) if necessary.
-
Key ¹H-NMR and ¹³C-NMR Spectral Data for this compound (in CDCl₃): (Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.6-7.0 | 110-130 |
| Vinylic CH | 6.0-6.2 | 125-130 |
| O-CH₂ | 3.8-4.2 | 60-65 |
| N-CH₂ | 2.8-3.5 | 50-55 |
| N-CH₃ | ~2.4 | ~42 |
| O-CH₃ | ~3.8 | ~56 |
| Aliphatic CH | 1.8-2.8 | 30-50 |
| C=O | - | ~195 |
(Data synthesized from literature sources)[12]
Stability and Storage of this compound Reference Standard
To maintain the integrity of the this compound reference standard, proper storage and handling are crucial.
-
Storage: Store at 2-8°C in a well-sealed container, protected from light and moisture.[3]
-
Stability: this compound is generally stable under recommended storage conditions. However, it is advisable to perform periodic re-qualification of the reference standard to ensure its continued suitability for use. A stability-indicating HPLC method, as described in Protocol 1, should be used to monitor for any degradation products over time.
Guidelines for a Stability Study Protocol: A formal stability study should be conducted according to established guidelines (e.g., ICH Q1A).[13][14]
-
Batches: At least one batch of the reference standard should be included in the study.
-
Storage Conditions:
-
Long-term: 5°C ± 3°C.
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.
-
-
Tests to be Performed: Appearance, Purity by HPLC, Water Content.
Conclusion
The use of a well-characterized this compound reference standard is fundamental to ensuring the quality and safety of Galantamine drug products. By following the detailed protocols and guidelines presented in this application note, researchers and quality control analysts can confidently employ this compound for method validation, routine analysis, and stability studies. The principles of scientific integrity, encompassing expertise, trustworthiness, and authoritative grounding, are embedded in these recommendations to support robust and compliant pharmaceutical analysis.
References
- 1. aseestant.ceon.rs [aseestant.ceon.rs]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. asean.org [asean.org]
- 14. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
Troubleshooting & Optimization
Narwedine Synthesis Technical Support Center
To: Valued Researchers and Drug Development Professionals From: The Senior Application Scientist Team Subject: Troubleshooting Guide for Low Yield in Narwedine Chemical Synthesis
Welcome to the technical support center for this compound synthesis. As a critical precursor to the Alzheimer's disease drug Galanthamine, achieving high yields of this compound is paramount for efficient drug development and manufacturing.[1] However, the synthesis, particularly the key intramolecular phenolic oxidative coupling step, is notoriously challenging and often results in low yields.[2][3][4]
This guide is designed to provide you, our fellow scientists, with practical, field-proven insights to troubleshoot and optimize your synthetic protocols. We will address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to overcome these synthetic hurdles.
Part 1: Troubleshooting Guide - The Phenolic Oxidative Coupling Step
The biomimetic intramolecular oxidative coupling of the norbelladine precursor is the most crucial and often lowest-yielding step in many this compound syntheses.[3][4][5] Success hinges on precise control over oxidants, reaction conditions, and substrate purity.
Question 1: My oxidative coupling reaction with potassium ferricyanide (K₃[Fe(CN)₆]) is resulting in a complex mixture and a very low yield (<10%) of this compound. What are the likely causes and how can I fix it?
This is the most common issue encountered. The original Barton synthesis reported yields as low as 1.4%, indicating the sensitive nature of this reaction.[1][6] The formation of a complex mixture suggests that side reactions, such as intermolecular coupling or over-oxidation, are dominating the desired intramolecular cyclization.
Plausible Causes & Diagnostic Steps:
-
Incorrect Stoichiometry of Base: The amount of base is critical. Excessive base can promote undesired side reactions.[7] Some protocols have used up to 11 molar equivalents of base, but it has been observed that this can be detrimental to the yield.[7][8]
-
Sub-optimal Reaction Temperature: High temperatures (e.g., 60°C or above) can accelerate side reactions. Improved yields have been reported at lower temperatures.[7][9]
-
Oxidant Addition Rate: Rapid addition of the oxidant can create localized high concentrations, leading to uncontrolled oxidation and polymerization.
-
Purity of Starting Material: The norbelladine precursor must be of high purity. Trace impurities can interfere with the radical-mediated coupling mechanism.
-
Inefficient Biphasic Mixing: This reaction is often run in a biphasic system (e.g., toluene/water or chloroform/water).[8][9] Poor mixing starves the reaction of the substrate at the interface, leading to low conversion.
Recommended Solutions & Protocols:
-
Optimize Base Concentration: Perform a systematic screen of the base (e.g., Potassium Carbonate, Sodium Bicarbonate) concentration. Start with a lower stoichiometry and work upwards. It has been found that using a limited amount of base significantly improves yields.[7]
-
Control the Temperature: Run the reaction at a lower temperature. A range between 20-25°C has been shown to be more effective than the higher temperatures used in earlier protocols.[7][9]
-
Use an Alternative Oxidant: If potassium ferricyanide proves problematic, consider a hypervalent iodine reagent like Phenyliodine(III) bis(trifluoroacetate) (PIFA). This reagent has been shown to dramatically improve the yield of the coupling reaction, in some cases up to 85% for the initial dienone product.[3][10][11]
Table 1: Comparison of Oxidative Coupling Conditions
| Parameter | Classic Barton Method (K₃[Fe(CN)₆]) | Optimized K₃[Fe(CN)₆] Method | PIFA-based Method |
| Oxidant | Potassium Ferricyanide | Potassium Ferricyanide | Phenyliodine(III) bis(trifluoroacetate) |
| Typical Yield | 1-5%[1] | 35-45%[8] | Up to 85%[3] |
| Temperature | 60°C[8][9] | 20-25°C[7][9] | Room Temperature |
| Key Insight | Proof of concept, but low efficiency. | Lower temperature and controlled base are critical. | Different mechanism, often cleaner and higher yielding. |
Question 2: I've managed to form the this compound skeleton, but I'm struggling with purification. Column chromatography gives poor recovery and the product seems unstable. What are the best practices for isolation?
This compound's stability can be an issue, particularly in solution. For example, solutions of (-)-narwedine in tetrahydrofuran (THF) are known to undergo racemization.[8] Purification requires careful handling to prevent degradation and isomerization.
Plausible Causes & Diagnostic Steps:
-
Racemization During Workup/Purification: Exposure to basic or acidic conditions, or prolonged time in certain solvents, can lead to racemization via a retro-Michael/Michael addition sequence.[1]
-
Silica Gel Mediated Degradation: this compound, being a tertiary amine and a ketone, can be sensitive to acidic silica gel during column chromatography.
-
Co-elution with Byproducts: The polarity of this compound may be very similar to that of unreacted starting material or side products, making chromatographic separation difficult.
Recommended Solutions & Protocols:
-
Crystallization over Chromatography: Whenever possible, prioritize crystallization. This is not only more scalable but also avoids potential degradation on silica gel. The product can often be isolated by adjusting the pH of the aqueous reaction mixture to >9, filtering the precipitated solid, and then crystallizing from a suitable organic solvent like ethanol or isopropanol.[2]
-
Neutralize Silica Gel: If chromatography is unavoidable, use silica gel that has been pre-treated with a base like triethylamine. Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine, pack the column, and run the separation.
-
Dynamic Chiral Resolution: For obtaining the desired (-)-enantiomer, a highly effective method is a crystallization-induced dynamic resolution. By treating racemic (±)-Narwedine in a solvent like ethanol with a base such as triethylamine and seeding with a small amount of pure (-)-Narwedine, the desired enantiomer can be crystallized in high yield and enantiomeric excess.[3][12]
Workflow for this compound Isolation and Purification
Caption: Decision workflow for this compound purification.
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the oxidative coupling reaction effectively? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between your starting material and the product spot (a typical system is Dichloromethane/Methanol, 9:1). Stain with potassium permanganate; this compound's enone structure should appear as a yellow spot on a purple background. HPLC is also highly effective for quantitative analysis and purity assessment.[2]
Q2: My final reduction of this compound to Galanthamine is producing the wrong diastereomer (epi-Galanthamine). How can I improve the stereoselectivity? A: This is a common issue. The stereoselectivity of the ketone reduction is highly dependent on the reducing agent and temperature.
-
Use a Bulky Reducing Agent: L-selectride® is the reagent of choice for this transformation as it provides high stereoselectivity for the desired alpha-face attack.[6]
-
Maintain Low Temperatures: The reaction must be kept cold. Protocols often specify temperatures of -78°C, warming to 0°C.[8] Keeping the temperature below -15°C is critical to prevent the formation of the undesired epi-galanthamine.[6]
Q3: Are there any newer synthetic strategies that bypass the problematic phenolic coupling step? A: Yes, while the biomimetic oxidative coupling is classic, modern methods have been developed to circumvent its challenges. Strategies involving intramolecular Heck reactions[4][13] or anodic (electrochemical) aryl-phenol coupling have been successfully employed to construct the tetracyclic core, offering alternative routes that can be higher yielding and more controlled.[4]
We trust this guide will serve as a valuable resource in your research endeavors. Please do not hesitate to reach out for further application support.
References
- 1. soc.chim.it [soc.chim.it]
- 2. WO2006018703A2 - Processes for preparation of this compound and its use in the synthesis of galantamine - Google Patents [patents.google.com]
- 3. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 4. Biomimetic total synthesis of (−)-galanthamine via intramolecular anodic aryl–phenol coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00669C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 7. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 8. EP1885727B1 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 9. US20080306257A1 - Syntheses and Preparations of this compound and Related Novel Compounds - Google Patents [patents.google.com]
- 10. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. EP2009015B1 - Process for the preparation of galantamine hydrobromide - Google Patents [patents.google.com]
- 13. An Eleven‐Step Synthesis of Galanthamine from Commercially Available Materials [ouci.dntb.gov.ua]
Narwedine Synthesis Efficiency: A Technical Support Center
Welcome to the technical support center for Narwedine synthesis. As Senior Application Scientists, we understand the intricate challenges researchers face in optimizing this crucial synthetic pathway, often a key step in the total synthesis of Galanthamine. This guide is designed to provide practical, in-depth solutions to common problems encountered during the synthesis of this compound, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Problem 1: Low Yield in the Oxidative Phenolic Coupling Reaction
Question: My intramolecular oxidative phenolic coupling to form the this compound core is consistently giving low yields. What are the common causes and how can I improve the efficiency of this key step?
Answer:
Low yields in the oxidative phenolic coupling are a well-documented challenge in this compound synthesis, dating back to the pioneering work of Barton and Kirby, who initially reported yields as low as 1.4%.[1][2] The primary reasons for this inefficiency often revolve around the choice of oxidizing agent, reaction conditions, and substrate stability.
Potential Causes & Solutions:
-
Harsh Oxidizing Agents: The classical use of potassium ferricyanide (K₃[Fe(CN)₆]) is known for its low yields and the formation of complex byproducts.[2] While historically significant, its high reactivity can lead to undesired side reactions.
-
Solution: Consider employing milder and more selective hypervalent iodine reagents. Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been shown to significantly improve yields, with some protocols reporting up to 60% for the coupling step.[3][4] The use of PIFA in a fluorinated solvent like trifluoroethanol is often crucial for its efficacy.[2][4]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and the choice of base can dramatically impact the reaction's outcome. High temperatures can lead to decomposition of the starting material and product.[5]
-
Solution: A systematic optimization of reaction parameters is recommended. For instance, when using potassium ferricyanide, carrying out the reaction at lower temperatures (e.g., 20-25°C) instead of the originally reported 60°C can lead to improved yields and higher purity of the product.[5] The choice of a mild base, such as sodium bicarbonate or potassium bicarbonate, can also prevent decomposition of the reaction mixture.[5] A two-phase system (e.g., toluene and water) can also be beneficial.
-
-
Substrate Design: The structure of the precursor can influence the regioselectivity and efficiency of the coupling.
-
Solution: Blocking the para-position of the phenol with a removable group, such as a bromine atom, can direct the oxidative coupling to the desired ortho-position, which can significantly increase the yield of the desired product.[6] This strategy was effectively used in several successful total syntheses of Galanthamine.
-
Problem 2: Formation of the Undesired Epimer (epi-Narwedine) and Other Byproducts
Question: My final product contains a significant amount of epi-Narwedine and other impurities like Lycoramine. How can I minimize the formation of these byproducts?
Answer:
The formation of diastereomers and other byproducts is a common hurdle. Epi-Narwedine and Lycoramine are two of the most frequently observed impurities.
Potential Causes & Solutions:
-
Reduction of the Precursor Ketone: The stereochemical outcome of the reduction of the ketone in a this compound precursor to form Galanthamine is highly dependent on the reducing agent and reaction conditions. The use of non-selective reducing agents can lead to the formation of the undesired epi-Galanthamine, which can then be oxidized to epi-Narwedine.
-
1,4-Reduction of the Enone System: The α,β-unsaturated ketone moiety in some this compound precursors is susceptible to 1,4-reduction (conjugate addition), leading to the formation of Lycoraminone or Lycoramine, especially when using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[5]
-
Solution: To circumvent this, a two-step reduction can be employed. First, selectively reduce the ketone using a milder reagent like sodium borohydride in the presence of a Lewis acid.[5] This can be followed by the reduction of other functionalities if necessary. Swern or Oppenauer oxidations can be used to convert any resulting Galanthamine/epi-Galanthamine mixture back to this compound, which can then be subjected to a stereoselective reduction.[5]
-
Problem 3: Difficulty in Achieving the Desired Enantiomer ((-)-Narwedine)
Question: My synthesis produces a racemic mixture of this compound. What are the most effective methods for obtaining the enantiomerically pure (-)-Narwedine?
Answer:
Achieving the correct stereoisomer is critical, as only (-)-Galanthamine is pharmacologically active. Fortunately, this compound possesses a unique property that allows for efficient chiral resolution.
Potential Causes & Solutions:
-
Racemic Synthesis: Most synthetic routes that do not employ a chiral catalyst or starting material will naturally produce a racemic mixture of (+)- and (-)-Narwedine.
-
Solution 1: Crystallization-Induced Dynamic Chiral Resolution: Racemic this compound can undergo a process of spontaneous resolution.[1][2] In the presence of a catalytic amount of either (+)-Galanthamine or (-)-Narwedine as a seed in a basic solution (e.g., with triethylamine), the racemic mixture can be converted to the desired enantiomer in high yield (up to 76%).[1] This occurs because the two enantiomers are in a dynamic equilibrium through a retro-Michael/Michael reaction mechanism.[1]
-
Solution 2: Classical Resolution: While the dynamic resolution is highly efficient, classical resolution using a chiral resolving agent, such as a derivative of tartaric acid, is also a viable option.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for selecting starting materials for this compound synthesis?
A1: The choice of starting materials is foundational to the success of the synthesis. A common and effective strategy starts from isovanillin, which can be brominated and then regioselectively demethylated.[1] This precursor is then coupled with tyramine through reductive amination.[1] The key is to have the appropriate phenolic hydroxyl groups positioned for the crucial intramolecular oxidative coupling step.
Q2: How can I effectively purify this compound from the reaction mixture?
A2: Purification of this compound can be challenging due to the presence of structurally similar byproducts. Column chromatography is a common laboratory-scale method, using solvent systems like ethyl acetate/benzene or chloroform/methanol.[7][8] For larger-scale operations, where chromatography is less feasible, purification can be achieved through the formation and recrystallization of a stable salt, such as an acid addition salt of a ketal-protected intermediate.[8] It has been found that a highly pure this compound (above 98%) can be obtained through the isolation of its isopropylene ketal acid addition salt.[8]
Q3: Are there any specific safety precautions I should take during this compound synthesis?
A3: Standard laboratory safety protocols should always be followed. Specific to this compound synthesis, be aware of the toxicity of some reagents. For example, potassium ferricyanide is toxic.[4] Hypervalent iodine reagents should be handled with care. Solvents like chloroform and toluene have their own specific handling requirements. Always consult the Material Safety Data Sheet (MSDS) for each chemical and work in a well-ventilated fume hood.
Experimental Protocols & Data
Table 1: Comparison of Oxidative Coupling Conditions for this compound Synthesis
| Oxidizing Agent | Base | Solvent(s) | Temperature (°C) | Yield (%) | Reference |
| K₃[Fe(CN)₆] | NaHCO₃ | Chloroform/Water | 60 | 40 | [5][7] |
| K₃[Fe(CN)₆] | K₂CO₃ | Toluene/Water | 60 | 37.8 | [5] |
| K₃[Fe(CN)₆] | KHCO₃ | Dichloromethane/Water | 20-22 | 61 | [5][7] |
| PIFA | - | Trifluoroethanol | -40 | 60 | [3][5] |
Protocol: Improved Oxidative Coupling using Potassium Ferricyanide
This protocol is based on an improved method that avoids high temperatures and harsh bases.[5][7]
-
Dissolve the precursor, 2-bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide, in a suitable organic solvent such as dichloromethane.
-
To the resulting solution, add water, potassium bicarbonate (KHCO₃), and potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]).
-
Stir the biphasic mixture vigorously at room temperature (around 20-22°C) for approximately 20 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, filter the mixture to remove any solids.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield crude 1-bromo-12-oxo-narwedine.
-
The crude product can be further purified by column chromatography or recrystallization.
Visualizing the Synthesis
Diagram 1: Key Steps in a Common this compound Synthesis Pathway
Caption: A simplified workflow of this compound synthesis.
Diagram 2: Troubleshooting Logic for Low Yield in Oxidative Coupling
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 2. soc.chim.it [soc.chim.it]
- 3. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 6. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 7. EP1885727B1 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 8. WO2006018703A2 - Processes for preparation of this compound and its use in the synthesis of galantamine - Google Patents [patents.google.com]
Side products in Narwedine synthesis (epigalanthamine, lycoramine)
Welcome to the Technical Support Center for Narwedine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the formation of common side products, epigalanthamine and lycoramine, during the synthesis of this compound and its subsequent conversion to galanthamine. Our goal is to equip you with the technical knowledge and practical solutions to optimize your synthetic route, maximize the yield of your target compound, and ensure the purity of your final product.
Understanding the Core Challenges
The synthesis of this compound, a key precursor to the Alzheimer's drug galanthamine, is a multi-step process that often involves an intramolecular oxidative phenol coupling. The subsequent stereoselective reduction of the enone functionality in this compound to produce galanthamine is a critical step where the formation of the diastereomeric side product, epigalanthamine, can occur. Furthermore, under certain reductive conditions, the conjugated double bond of the enone system can be reduced, leading to the formation of lycoramine. This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide: Side Product Formation
This section provides solutions to specific problems you may encounter during your synthesis.
Problem 1: High Levels of Epigalanthamine in the Final Product
Q: After the reduction of this compound, I'm observing a significant amount of epigalanthamine in my reaction mixture. What are the primary causes and how can I improve the diastereoselectivity of the reduction?
A: The formation of epigalanthamine is a common issue and is directly related to the stereoselectivity of the hydride attack on the carbonyl group of this compound.
Root Cause Analysis:
-
Choice of Reducing Agent: Less sterically hindered and more reactive reducing agents, such as lithium aluminum hydride (LiAlH₄), are known to exhibit poor diastereoselectivity in this reduction, often leading to significant amounts of the undesired epi-isomer.[1]
-
Reaction Temperature: Higher reaction temperatures can decrease the stereoselectivity of the reduction by providing enough energy to overcome the activation barrier for the formation of the less stable epimer.
Solutions & Protocols:
-
Employ a Sterically Hindered Reducing Agent: The use of a bulky reducing agent is the most effective way to enhance the diastereoselectivity. L-selectride® (lithium tri-sec-butylborohydride) is the reagent of choice for this transformation. Its large steric profile favors hydride delivery from the less hindered face of the this compound molecule, leading predominantly to the desired galanthamine isomer.[2]
-
Protocol for L-selectride® Reduction of (-)-Narwedine:
-
Dissolve (-)-Narwedine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically below -15 °C. Maintaining a low temperature is crucial for maximizing stereoselectivity.
-
Slowly add a solution of L-selectride® (1 M in THF) to the cooled this compound solution. The addition should be dropwise to maintain the low temperature.
-
Stir the reaction mixture at the low temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by an aqueous workup.
-
-
-
Strict Temperature Control: Maintaining a consistently low reaction temperature is critical. Industrial-scale syntheses often perform this reduction at temperatures below -15 °C to minimize the formation of the epi-isomer.[3]
Visualizing the Stereoselective Reduction:
Caption: Stereochemical outcome of this compound reduction.
Quantitative Comparison of Reducing Agents:
| Reducing Agent | Typical Reaction Temperature | Approximate Galanthamine:Epigalanthamine Ratio | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | 0 °C to room temperature | 61:39 | [1] |
| L-selectride® | < -15 °C | > 99:1 | [2][4] |
Problem 2: Presence of Lycoramine Impurity
Q: My final product is contaminated with lycoramine. At what stage is this side product forming and what measures can I take to prevent it?
A: Lycoramine is typically formed from the 1,4-conjugate reduction of the α,β-unsaturated ketone (enone) system present in this compound or its precursors.
Root Cause Analysis:
-
Reducing Agent Choice: Certain reducing agents, particularly in the absence of chelating agents, can favor 1,4-addition over the desired 1,2-addition to the carbonyl group. This is more prevalent in earlier stages of the synthesis, especially when reducing precursors that already contain the enone moiety.
-
Reaction Conditions: The choice of solvent and the presence of certain additives can influence the regioselectivity of the reduction.
Solutions & Protocols:
-
Utilize a Lewis Acid Co-reagent: The addition of a Lewis acid prior to the introduction of a borohydride reducing agent can effectively suppress the formation of lycoramine. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and favoring a 1,2-hydride attack.
-
Protocol for Suppressing Lycoramine Formation:
-
In a reaction vessel under an inert atmosphere, dissolve the this compound precursor containing the enone functionality in a suitable anhydrous solvent (e.g., THF, dichloromethane).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a Lewis acid (e.g., cerium(III) chloride) and stir to allow for coordination.
-
Slowly add the reducing agent (e.g., sodium borohydride).
-
Monitor the reaction by TLC or HPLC.
-
Perform an appropriate aqueous workup to quench the reaction and remove the Lewis acid.
-
-
Mechanism of Lycoramine Formation and Prevention:
Caption: Regioselectivity in the reduction of the enone system.
Frequently Asked Questions (FAQs)
Q1: Can epigalanthamine be converted back to this compound?
A1: Yes, epigalanthamine can be oxidized back to this compound using standard oxidation methods for secondary alcohols, such as a Swern or Oppenauer oxidation.[5] This allows for the recycling of the undesired epimer, improving the overall yield of the desired galanthamine. The resulting this compound can then be subjected to the stereoselective reduction again.
Q2: What is the best way to monitor the progress of the this compound reduction and quantify the ratio of galanthamine to epigalanthamine?
A2: High-Performance Liquid Chromatography (HPLC) is the most reliable method for both monitoring the reaction and quantifying the product distribution. A chiral stationary phase is often required to achieve baseline separation of the diastereomers.
-
Typical HPLC Conditions for Galanthamine and Epigalanthamine Separation:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) with a basic additive (e.g., diethylamine).
-
Detection: UV detection at approximately 230 nm or 289 nm.
-
Sample Preparation for HPLC Analysis:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the aliquot with a few drops of methanol and then water.
-
Extract the products with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Dissolve the residue in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Q3: Is there a way to obtain enantiomerically pure (-)-Narwedine from a racemic mixture?
A3: Yes, a highly effective method is crystallization-induced dynamic chiral resolution. This process involves treating racemic this compound with a catalytic amount of an enantiomerically pure seed crystal, such as (-)-Narwedine or (+)-galanthamine, in a suitable solvent system (e.g., ethanol and triethylamine). This induces the crystallization of the desired enantiomer in high yield.[2]
References
- 1. soc.chim.it [soc.chim.it]
- 2. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20080306257A1 - Syntheses and Preparations of this compound and Related Novel Compounds - Google Patents [patents.google.com]
- 5. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Oxidative Phenol Coupling for Narwedine Synthesis
Welcome to the technical support center for the optimization of the intramolecular oxidative phenol coupling reaction in the synthesis of Narwedine. This critical, yet often challenging, biomimetic transformation is the cornerstone of many synthetic routes to Galanthamine, a vital therapeutic for Alzheimer's disease.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to navigate the complexities of this reaction.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the planning and execution of the oxidative phenol coupling for this compound synthesis.
Q1: What is the fundamental mechanism of the oxidative phenol coupling in this compound synthesis?
The intramolecular oxidative phenol coupling is a biomimetic reaction that mimics the natural biosynthetic pathway of Amaryllidaceae alkaloids.[4] The process is initiated by a one-electron oxidation of the phenolic precursor, typically a norbelladine derivative, to generate a phenoxy radical. This radical can exist in several resonance forms, allowing for an intramolecular C-C bond formation between the two aromatic rings. The key step is an ortho-para coupling, which leads to the formation of a dienone intermediate.[4] This intermediate then undergoes a spontaneous intramolecular Michael addition of the remaining phenolic hydroxyl group to the enone system, forming the characteristic dihydrodibenzofuran ring system of this compound.[4]
Diagram: Simplified Mechanism of Oxidative Phenol Coupling for this compound
Caption: Key steps in the formation of this compound via oxidative phenol coupling.
Q2: Which oxidizing agents are most effective for this transformation?
The choice of oxidant is a critical parameter that significantly influences the reaction yield and side-product profile. Historically, a variety of reagents have been employed, each with its own set of advantages and disadvantages.
| Oxidizing Agent | Typical Yields | Key Considerations |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | 1-42% | A classic, cost-effective reagent, but often requires careful optimization of reaction conditions (pH, solvent system) to achieve reasonable yields.[5][6][7] |
| Manganese Dioxide (MnO₂) | Low (<1%) | One of the earliest oxidants used, but generally gives very low yields in this specific transformation.[4][8] |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | ~40-60% | A hypervalent iodine reagent that has shown significant improvement in yields.[1][3] However, it is more expensive and requires specific solvents like trifluoroethanol for optimal performance.[4] |
| Anodic (Electrochemical) Oxidation | Variable | A more sustainable and tunable approach that avoids stoichiometric chemical oxidants.[7][9] The yield is highly dependent on the reactor setup, electrodes, and electrolyte. |
Q3: Why is the yield of the oxidative phenol coupling often low?
The low yield is a well-documented challenge and can be attributed to several factors inherent to the reaction's mechanism and the reactivity of the intermediates.
-
Over-oxidation: The desired product, this compound, can be further oxidized under the reaction conditions, leading to the formation of undesired byproducts.[8][10]
-
Multiple Reactive Sites: The phenoxy radical intermediate has multiple sites that can undergo coupling, leading to the formation of regioisomers (e.g., ortho-ortho or para-para coupled products) instead of the desired ortho-para linkage.[10][11]
-
Intermolecular Coupling: At higher concentrations, intermolecular coupling between two precursor molecules can compete with the desired intramolecular cyclization, resulting in polymeric materials.[12]
-
Substrate Decomposition: The starting material or intermediates may be unstable under the oxidative conditions, leading to decomposition pathways.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of the oxidative phenol coupling for this compound synthesis.
Issue 1: Low or No Yield of this compound
Possible Causes & Recommended Solutions
-
Ineffective Oxidant:
-
Action: If using a classical oxidant like K₃[Fe(CN)₆], ensure the reagent is fresh and of high purity. Consider switching to a more potent reagent like PIFA, which has been shown to significantly improve yields.[1][3]
-
Rationale: The oxidation potential of the chosen reagent must be sufficient to generate the phenoxy radical from the norbelladine precursor. The efficiency of this initial step is paramount for the entire reaction cascade.
-
-
Suboptimal Reaction Conditions:
-
Action: Systematically screen reaction parameters such as solvent, temperature, and pH. For instance, PIFA-mediated couplings often perform best in fluorinated solvents like trifluoroethanol.[4] When using K₃[Fe(CN)₆], a two-phase system (e.g., toluene/water or chloroform/water) with a base like potassium carbonate is common.[5][13]
-
Rationale: The solvent can influence the stability of the radical intermediates and the solubility of the reagents. Temperature affects the reaction kinetics, with lower temperatures sometimes favoring the desired product by minimizing side reactions. The pH is crucial when using base, as it modulates the deprotonation of the phenolic hydroxyl groups.
-
-
High Dilution:
-
Action: Perform the reaction under high-dilution conditions (e.g., 0.01-0.001 M). This can be achieved by the slow addition of the substrate to the reaction mixture containing the oxidant.
-
Rationale: High dilution favors the intramolecular cyclization over intermolecular polymerization, which is a common side reaction at higher concentrations.[12]
-
Diagram: Troubleshooting Low Yield
Caption: A decision tree for addressing low yields in this compound synthesis.
Issue 2: Formation of Multiple Products/Byproducts
Possible Causes & Recommended Solutions
-
Lack of Regiocontrol:
-
Action: Introduce a blocking group, such as bromine, at the para-position of the phenol that is not involved in the Michael addition. This group can be removed in a subsequent step.
-
Rationale: A blocking group physically obstructs undesired coupling at that position, thereby directing the C-C bond formation to the desired ortho-position.[13][14]
-
-
Over-oxidation:
-
Action: Carefully control the stoichiometry of the oxidant. Use the minimum amount required for the reaction to proceed to completion. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Rationale: Excess oxidant can lead to the formation of further oxidized products, such as the keto-aldehyde byproduct identified in the oxidation of galanthamine and this compound.[8]
-
Section 3: Experimental Protocols
Protocol 1: PIFA-Mediated Oxidative Phenol Coupling
This protocol is adapted from methodologies that have demonstrated improved yields for the synthesis of this compound.[1][3][15]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the norbelladine precursor (1.0 eq) in anhydrous 2,2,2-trifluoroethanol (TFE) to a concentration of 0.01 M.
-
Cooling: Cool the solution to the desired temperature, typically between -40 °C and 0 °C, using an appropriate cooling bath.
-
Reagent Addition: In a separate flask, dissolve phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1-1.5 eq) in a minimal amount of TFE. Add this solution dropwise to the cooled solution of the norbelladine precursor over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Potassium Ferricyanide-Mediated Oxidative Phenol Coupling
This protocol is based on the classical approach and is suitable for larger-scale synthesis.[2][6]
-
Preparation: To a vigorously stirred, two-phase system of toluene and an aqueous solution of potassium carbonate (e.g., 5-10 molar equivalents), add the norbelladine precursor (1.0 eq).
-
Oxidant Addition: Add a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (2.0-5.0 eq) in water dropwise to the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Workup: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or crystallization to yield this compound.
References
- 1. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 7. Biomimetic total synthesis of (−)-galanthamine via intramolecular anodic aryl–phenol coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00669C [pubs.rsc.org]
- 8. An oxidation product of galanthamine and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. EP1885727B1 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 14. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
Narwedine Stability and Degradation: A Technical Support Guide for Researchers
Welcome to the technical support center for narwedine. This guide is designed for researchers, scientists, and drug development professionals who are working with this Amaryllidaceae alkaloid. As a key intermediate in the synthesis of galanthamine, an approved treatment for Alzheimer's disease, understanding the stability profile of this compound is critical for robust analytical method development, formulation design, and overall drug quality.[1][2][3][4]
This document provides in-depth, field-proven insights into the common stability challenges and degradation pathways of this compound. It is structured in a practical question-and-answer format to directly address the issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
What are the primary stability concerns for this compound?
The main stability issues encountered with this compound are racemization, and degradation under hydrolytic (acidic), oxidative, and photolytic stress conditions. While relatively stable in its solid form and under alkaline and thermal stress, its stereochemical integrity and chemical structure can be compromised under specific experimental and storage conditions.[2][5]
What is this compound racemization and how can it be prevented?
Racemization is the conversion of one enantiomer of a chiral compound into a mixture of both enantiomers. For this compound, this is a significant concern as the stereochemistry is crucial for its use as a precursor to the desired enantiomer of galanthamine.
-
Q: Under what conditions does this compound racemize?
-
A: Racemization of (-)-narwedine has been observed in solutions of tetrahydrofuran (THF). This process is temperature-dependent, with racemization occurring more slowly at lower temperatures (e.g., 0°C) compared to room temperature.[2]
-
-
Q: How can I minimize racemization during my experiments?
-
A: To minimize racemization, it is recommended to work at reduced temperatures when using solvents like THF. For reactions involving this compound in solution, such as reductions, carrying them out at temperatures below -15°C can help preserve the enantiomeric purity.[4] If possible, minimizing the time this compound is in solution can also be beneficial.
-
What are the expected degradation pathways for this compound?
Based on studies of the closely related compound galanthamine and general knowledge of alkaloid chemistry, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis (Acidic): Precursors to this compound, such as its ketal derivatives, are known to be unstable under acidic conditions, undergoing hydrolysis to yield this compound.[5] This suggests that the core structure may be susceptible to acid-catalyzed reactions.
-
Oxidation: this compound is an oxidation product of galanthamine.[1][6] Conversely, this compound itself can be susceptible to further oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[7][8] The tertiary amine and other functionalities in the molecule are potential sites for oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. For the related compound galantamine, photolytic degradation has been observed.[9]
Troubleshooting Guide
This section addresses specific problems you might encounter during the analysis and handling of this compound.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
-
Q: I am seeing extra peaks in my chromatogram when analyzing a this compound sample that was stored in solution. What could they be?
-
A: These unexpected peaks are likely degradation products. Depending on your storage conditions, they could be:
-
The other enantiomer: If you are using a chiral HPLC method, a second peak could indicate that racemization has occurred.
-
Oxidation products: If your sample was exposed to air or oxidizing agents, you might be observing N-oxides or other oxidative degradants.[7][8]
-
Hydrolysis products: If the sample was stored in an acidic solution, you may be seeing products of acid-catalyzed degradation.
-
-
Issue 2: Poor Reproducibility of Analytical Results
-
Q: My results for this compound quantification are inconsistent between experiments. What could be the cause?
-
A: Poor reproducibility can stem from several factors related to this compound's stability:
-
Inconsistent sample handling: Differences in temperature, light exposure, and time in solution before analysis can lead to variable levels of degradation.
-
Solvent effects: Using solvents in which this compound is unstable, such as THF at room temperature, without proper temperature control can lead to racemization and inconsistent results.[2]
-
Sample preparation: The extraction and preparation of this compound from complex matrices can be a source of variability. Ensure your sample preparation method is robust and validated.
-
-
Experimental Protocols and Data
To assist in your research, this section provides a foundational protocol for conducting a forced degradation study and typical HPLC conditions for analyzing this compound.
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[9][10][11][12][13][14][15]
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a transparent container to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Typical HPLC Conditions for this compound Analysis
The following are starting conditions for a reverse-phase HPLC method. Method optimization will be required to ensure separation from all potential degradation products.[10][16]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 289 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Note: For separating enantiomers to study racemization, a chiral HPLC column and method will be necessary.
Visualizing Degradation and Workflows
To better understand the potential degradation pathways and the experimental workflow for stability testing, the following diagrams are provided.
Caption: Potential Degradation Pathways of this compound.
Caption: Workflow for a Forced Degradation Study.
References
- 1. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 2. US20080306257A1 - Syntheses and Preparations of this compound and Related Novel Compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 5. WO2006046096A2 - A polymorphic form of this compound and its use in the synthesis of galantamine - Google Patents [patents.google.com]
- 6. An oxidation product of galanthamine and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability Indicating Assay Method Development and Validation of Capmatinib by RP-HPLC and Characterization of its Degradation Product by LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 15. scispace.com [scispace.com]
- 16. questjournals.org [questjournals.org]
Technical Support Center: Troubleshooting the Purification of Racemic Narwedine
Introduction: Narwedine, a key precursor in the total synthesis of (-)-Galanthamine for the treatment of Alzheimer's disease, presents a significant purification challenge.[1] Synthetically produced this compound is typically racemic, a 50:50 mixture of its (+) and (-) enantiomers. As these enantiomers possess identical physical properties in an achiral environment, their separation—a process known as resolution—requires specialized techniques.[2] This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the purification and resolution of racemic this compound, focusing on the industrially preferred method of crystallization-induced dynamic resolution.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My crystallization-induced resolution is giving low enantiomeric excess (ee). What's going wrong?
Answer: Low enantiomeric excess is the most common failure mode in this procedure. It almost always indicates a problem with selective nucleation and crystal growth of the desired enantiomer. The success of this dynamic resolution hinges on the exclusive crystallization of one enantiomer, which pulls the solution-phase equilibrium toward its formation.
Root Causes and Solutions:
-
Contaminated Seed Crystals: The purity of your seed crystals is paramount. If seed crystals of (-)-Narwedine are contaminated with the (+)-enantiomer, you will inadvertently seed the crystallization of the undesired form, leading to a racemic or poorly enriched solid.
-
Action: Verify the enantiomeric purity of your seed crystal batch using chiral HPLC. If the purity is below 99.5% ee, prepare new, high-purity seed crystals, perhaps from a small-scale preparative chiral HPLC separation or by meticulous, repeated crystallization.
-
-
Spontaneous Nucleation: If the solution is too supersaturated or cooled too quickly, the undesired enantiomer can spontaneously nucleate and crystallize, bypassing the directive influence of the seed crystals.
-
Action:
-
Control Supersaturation: Ensure the racemic this compound is fully dissolved before beginning the cooling process. Avoid using an excessive amount of starting material for the solvent volume.
-
Implement a Controlled Cooling Profile: Crash cooling is detrimental. Employ a slow, linear cooling ramp (e.g., 1-2 °C per hour) to maintain a state of gentle supersaturation where crystal growth on existing seeds is favored over new nucleation.
-
Ensure Homogeneity: Use gentle, consistent agitation to maintain a uniform temperature and concentration throughout the vessel, preventing localized areas of high supersaturation.
-
-
-
Inefficient Racemization in Solution: The "dynamic" aspect of the resolution requires that the undesired enantiomer in solution rapidly converts to the desired enantiomer to replenish what has crystallized. If this racemization is slow, the solution will become depleted of the desired enantiomer, potentially leading to the crystallization of the wrong one.
-
Action:
-
Verify Base Concentration: A base, such as triethylamine, is essential to catalyze the retro-Michael/Michael addition sequence that facilitates racemization.[3] Ensure the correct molar equivalent of the base is used as specified in your protocol.
-
Solvent Choice: The racemization kinetics are highly solvent-dependent.[3] Protic solvents like ethanol are often used as they can stabilize the enolate intermediate. Ensure your solvent system is appropriate and anhydrous if required by the protocol.
-
-
Q2: I'm experiencing low yield after recrystallization. How can I improve recovery?
Answer: Low yield is typically a consequence of either incomplete crystallization or excessive loss of product into the mother liquor. While the goal is high purity, this should not come at the expense of an unacceptably low recovery.
Root Causes and Solutions:
-
Excessive Solubility in Mother Liquor: The final filtration temperature is critical. If the mixture is filtered while too warm, a significant amount of the desired product will remain dissolved in the solvent and be lost.
-
Action:
-
Optimize Final Crystallization Temperature: Determine the optimal endpoint temperature for filtration. This should be low enough to minimize solubility but not so low as to cause impurities to precipitate. A typical range is 0-5 °C.
-
Sufficient Equilibration Time: Hold the slurry at the final filtration temperature for a sufficient period (e.g., 2-4 hours) with gentle stirring to ensure crystallization is complete.
-
-
-
Suboptimal Solvent/Antisolvent Ratio: Many protocols use a solvent system (e.g., ethanol/water) where water acts as an antisolvent.[4] An incorrect ratio can lead to either premature "oiling out" or high solubility.
-
Action: Carefully titrate the antisolvent during the crystallization process. Adding it too quickly can trap impurities. Perform small-scale solubility studies to define the optimal final solvent composition for maximum recovery and purity.
-
-
Product Loss During Washing: Using a wash solvent in which the product is highly soluble will dissolve the crystals you just isolated.
-
Action: Wash the isolated crystal cake with a small amount of ice-cold solvent, ideally the same solvent mixture from the crystallization. This minimizes dissolution while still removing surface impurities from the mother liquor. Avoid using a solvent that is too "strong" (e.g., pure, room-temperature ethanol).
-
Q3: My final product is contaminated with synthetic byproducts (e.g., lycoraminone). How do I remove them?
Answer: Chemical impurities from the synthesis of racemic this compound must be removed, as they can interfere with the resolution process and are unacceptable in a pharmaceutical precursor. Lycoramine and its oxidized form, lycoraminone, are common impurities arising from alternative reduction pathways.[4]
Root Causes and Solutions:
-
Inefficient Upstream Purification: The crude racemic this compound should be purified before attempting the chiral resolution. Relying solely on the final resolution step to remove all impurities is inefficient.
-
Action:
-
Pre-Resolution Recrystallization: Perform a simple recrystallization of the crude racemic this compound from a suitable solvent (e.g., an ethanol/water/acetic acid/triethylamine mixture) to remove the bulk of synthetic impurities.[4]
-
Column Chromatography: For particularly impure batches, column chromatography on silica gel may be necessary prior to resolution.[5] While not ideal for large-scale production, it can be essential for cleaning up difficult batches.
-
-
-
Co-crystallization of Impurities: Some impurities may have similar solubility profiles to this compound and can become incorporated into the crystal lattice.
-
Action:
-
Optimize Crystallization Conditions: Slower cooling rates and maintaining a lower level of supersaturation can increase the selectivity of crystallization, favoring the incorporation of the correct molecule into the lattice.
-
Reslurrying/Recrystallization: If the resolved, enantiomerically pure this compound is still chemically impure, a final recrystallization or a hot solvent reslurry may be required to achieve the desired chemical purity.
-
-
Q4: My chiral HPLC analysis shows poor peak separation. How can I optimize the method?
Answer: Poor resolution in a chiral HPLC method can be due to a number of factors, including incorrect column choice, mobile phase composition, or operating parameters. The goal is to maximize the differential interaction of the two enantiomers with the chiral stationary phase (CSP).[6]
Root Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): Not all CSPs are effective for all racemates. This compound separation is often achieved on polysaccharide-based columns.
-
Action: A common and effective column for this compound is a Daicel Chiralcel OD-H (amylose-based) or AD-H (cellulose-based) column.[7] If you are using a different type of column and seeing poor results, switching to a recommended polysaccharide-based CSP is the first step.
-
-
Suboptimal Mobile Phase: The composition of the mobile phase (solvents and additives) is the most critical variable for achieving selectivity on a given CSP.
-
Action:
-
Solvent Composition: For normal-phase chromatography, a typical mobile phase is a mixture of an alkane (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol). Systematically vary the ratio of alcohol to alkane (e.g., from 10% to 30% alcohol). Increasing the polar alcohol content generally reduces retention time but can affect resolution.
-
Additives: Basic additives like diethylamine (DEA) are often required when analyzing basic compounds like this compound. They improve peak shape by masking residual acidic silanols on the silica support. Start with 0.1% DEA and optimize if needed.
-
-
-
Incorrect Flow Rate or Temperature: These parameters affect both efficiency and analysis time.
-
Action:
-
Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can improve resolution, albeit at the cost of longer run times.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Analyze at a controlled room temperature first. If resolution is poor, try running at a lower temperature (e.g., 15 °C), which often enhances enantioselectivity.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is crystallization-induced dynamic resolution and why is it the preferred method for this compound?
Crystallization-induced dynamic resolution (CIDR), also known as crystallization-induced asymmetric transformation, is a powerful technique for resolving racemates that can racemize in solution.[8] The process involves creating a supersaturated solution of the racemate and seeding it with crystals of the desired enantiomer. This single enantiomer begins to crystallize. Crucially, as it is removed from the solution, the remaining dissolved racemate re-equilibrates to a 50:50 mixture. This dynamic equilibrium continuously converts the undesired enantiomer into the desired one, which then crystallizes. This process continues until, theoretically, 100% of the starting material is converted into a single, solid enantiomer.[8] It is preferred for this compound because it is highly efficient, avoiding the 50% theoretical yield limit of classical resolution, and is scalable for industrial production.[1]
Q2: What are the alternatives to dynamic resolution for separating this compound enantiomers?
While CIDR is dominant, other methods exist:
-
Classical Resolution: This involves reacting the racemic this compound (a base) with a chiral acid (a resolving agent), such as a derivative of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid).[9][10] This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[2] Afterwards, the acid is removed to yield the pure enantiomer. This method is often laborious and is limited to a maximum theoretical yield of 50%.[10]
-
Preparative Chiral Chromatography: This uses the same principles as analytical chiral HPLC but on a larger scale with larger columns to physically separate and collect the two enantiomers.[5] While it can produce very high purity material, it is generally expensive, solvent-intensive, and less suitable for large industrial scales compared to crystallization.
Q3: What is the role of the base (e.g., triethylamine) in the resolution process?
The base acts as a catalyst for the in-situ racemization of this compound in the solution phase. This compound's structure allows for a reversible retro-Michael reaction, which opens the spirocyclic ring to form a symmetric, achiral dienone intermediate. This intermediate can then re-cyclize to form either the (+) or (-) enantiomer. The base facilitates the deprotonation step required to initiate this ring-opening, thereby enabling the rapid equilibrium between the two enantiomers in solution, which is the cornerstone of the dynamic resolution process.[3]
Q4: How do I prepare and handle seed crystals effectively?
Seed crystals are the template for crystallization and must be of the highest possible enantiomeric and chemical purity.
-
Preparation: Prepare a small batch of the desired enantiomer (e.g., (-)-Narwedine) using a reliable method like preparative chiral HPLC or by performing a classical resolution followed by rigorous purification.
-
Characterization: Confirm the enantiomeric excess (ee > 99.5%) and chemical purity by chiral HPLC and other relevant analytical techniques (NMR, LC-MS).
-
Sizing: The crystals should be of a uniform, fine size to present a large surface area for growth. This can be achieved by gentle grinding or by controlled precipitation and isolation.
-
Quantity: Only a catalytic amount of seed crystal is needed (typically 1-2% by weight of the total racemic this compound). Using too much is wasteful, while too little may not be sufficient to control the crystallization.
-
Addition: Add the seed crystals at a point of slight supersaturation (i.e., after the solution has been cooled slightly below its saturation temperature) to ensure the seeds do not dissolve.
Q5: Are there any safety precautions I should take when handling this compound?
Yes. This compound is a potent, biologically active alkaloid and is noted as a sensitizing agent that can cause allergic skin reactions.[9] All handling should be performed in accordance with Safety Data Sheet (SDS) guidelines and good laboratory practice.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and impervious gloves (e.g., nitrile).[11]
-
Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[12]
-
Containment: Use a designated area for handling. In case of a spill, follow established procedures for hazardous drug cleanup, which typically involve using a spill kit containing absorbent materials and appropriate PPE.[13]
-
Exposure Response: In case of skin contact, wash the area thoroughly with soap and water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12]
Section 3: Protocols & Data
Experimental Protocol: Crystallization-Induced Dynamic Resolution of Racemic this compound
This is a representative protocol. Specific quantities and conditions may require optimization.
-
Dissolution: In a suitable reactor equipped with an overhead stirrer and temperature control, charge racemic this compound (1.0 eq), ethanol (e.g., 15 volumes), and triethylamine (e.g., 0.5 eq).
-
Heating: Heat the mixture to reflux (approx. 78 °C) with stirring until all solids are completely dissolved.
-
Controlled Cooling: Begin a slow, controlled cooling ramp. Cool the solution to approximately 70-75 °C.
-
Seeding: Add pure (-)-Narwedine seed crystals (0.01-0.02 eq).
-
Crystallization: Continue the slow cooling process (e.g., 1-2 °C/hour) to a final temperature of 0-5 °C. Hold at this temperature for at least 2 hours to allow for complete crystallization and equilibration.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Gently wash the filter cake with a minimal amount of ice-cold ethanol.
-
Drying: Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Analysis: Analyze the final product for chemical purity and enantiomeric excess by HPLC.
Data Tables
Table 1: Typical Chiral HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | Daicel Chiralcel® OD-H, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Hexane / Ethanol (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C (controlled) |
| Detection | UV at 232 nm |
| Injection Vol. | 10 µL |
| Note: | This is a starting point. The hexane/ethanol ratio may need optimization (e.g., 95:5 to 85:15) to achieve baseline resolution.[4] |
Table 2: Comparison of this compound Resolution Strategies
| Method | Principle | Theoretical Yield | Scalability | Key Challenges |
| Dynamic Resolution (CIDR) | Seeding with in-situ racemization | ~100% | High | Sensitive to seeding, cooling rate, and racemization kinetics. |
| Classical Resolution | Diastereomeric salt formation | 50% | Medium | Tedious recrystallizations; requires stoichiometric resolving agent.[2] |
| Preparative Chiral HPLC | Chromatographic separation on CSP | >95% (per pass) | Low | High cost, high solvent consumption, low throughput. |
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess (ee)
Caption: Decision tree for diagnosing low ee in this compound resolution.
Diagram 2: Principle of Crystallization-Induced Dynamic Resolution
References
- 1. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2006072818A2 - Process for preparation of galanthamine - Google Patents [patents.google.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. chemscene.com [chemscene.com]
- 12. safety.duke.edu [safety.duke.edu]
- 13. ashp.org [ashp.org]
Minimizing experimental artifacts in Narwedine enzyme assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Narwedine enzyme assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and minimize experimental artifacts. This guide is structured as a series of frequently asked questions and detailed troubleshooting guides, designed to address specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Role of this compound in Biosynthesis
This compound is a key alkaloid intermediate in the biosynthetic pathway of galanthamine, a licensed drug used for the treatment of mild to moderate Alzheimer's disease.[1][2] Understanding the enzymes that metabolize this compound is crucial for applications ranging from metabolic engineering for sustainable drug production to the discovery of novel enzyme inhibitors.[3] The primary enzymes involved in this part of the pathway are oxidoreductases and methyltransferases.[3][4] Assaying these enzymes accurately is paramount, but not without its challenges.
The Galanthamine Biosynthetic Pathway Context
To appreciate the context of your assay, it's helpful to visualize where this compound and its related enzymes fit within the broader galanthamine pathway.
Caption: Simplified biosynthetic pathway leading to Galanthamine.[2][3]
Frequently Asked Questions (FAQs)
Q1: What type of enzyme assay is most common for studying this compound metabolism?
A1: The most common methods are spectrophotometric and fluorescence-based assays.[5][6]
-
Spectrophotometric Assays: These are often used for oxidoreductases that utilize cofactors like NADPH. The assay tracks the decrease in absorbance at 340 nm as NADPH is consumed.[7] This method is robust, cost-effective, and a staple in enzymology.[8]
-
Fluorescence-Based Assays: These are generally more sensitive and are well-suited for high-throughput screening (HTS).[6][9] They may involve a fluorescently labeled substrate or a coupled enzyme system that produces a fluorescent product. However, they are more susceptible to interference from autofluorescent compounds.[10][11]
Q2: What are the critical reagents I need to consider for my this compound assay?
A2: The quality and stability of your reagents are paramount.
-
Enzyme: Ensure you have a highly purified and active enzyme preparation. It is advisable to run a concentration curve to ensure your measurements are in the linear range of enzyme activity.[12]
-
This compound (Substrate): Use high-purity this compound (CAS No: 510-77-0 for (-)-Narwedine).[13] Be aware of its limited solubility; it is only slightly soluble in DMSO.[13] Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles.
-
Cofactors: For cytochrome P450 enzymes like Noroxomaritidine synthase, NADPH is the required cofactor.[14][15] For methyltransferases, S-adenosyl-L-methionine (SAM) is the methyl donor.[16][17] The stability of these cofactors in your assay buffer is critical.
Q3: What control experiments are essential for a valid this compound enzyme assay?
A3: To ensure your results are trustworthy, you must include several controls:
-
No-Enzyme Control: Contains all reaction components except the enzyme. This helps determine the rate of non-enzymatic substrate degradation and establish your baseline background signal.
-
No-Substrate Control: Contains all components except this compound. This identifies any background reaction involving the enzyme and other buffer components.
-
Positive Control Inhibitor (if available): Use a known inhibitor of your enzyme class to confirm that the observed activity is indeed from your enzyme of interest.
-
Vehicle Control: If your substrate or test compounds are dissolved in a solvent like DMSO, ensure the final concentration of the solvent is consistent across all wells and run a control with just the solvent to check for inhibitory or activating effects.[18]
Troubleshooting Guide: Common Experimental Artifacts
This section provides a systematic approach to identifying and resolving common issues in this compound enzyme assays.
Caption: A decision tree for troubleshooting common assay problems.
Issue 1: High Background Signal
A high background can mask your true signal, reducing the assay window and sensitivity.
Q: My no-enzyme control wells show a high signal (absorbance or fluorescence). What is the cause?
A: This points to an issue with one or more of your reagents, not the enzyme itself.
-
Potential Cause 1: Substrate Instability or Autofluorescence. this compound, like many alkaloids, may be unstable under certain pH or light conditions, or it may be intrinsically fluorescent.[19] Oxidation or degradation products can absorb light or fluoresce at your detection wavelength.[20]
-
Solution:
-
Prepare fresh this compound stock for each experiment.
-
Run a spectral scan of this compound in your assay buffer to identify its absorbance/emission peaks and ensure they don't overlap with your detection wavelength.
-
For fluorescence assays, use black microplates to minimize background from light scatter and crosstalk.[21]
-
-
-
Potential Cause 2: Buffer or Media Component Interference. Common buffer components or, in cell-based assays, media supplements like phenol red and riboflavin, can be fluorescent.[11][21]
-
Solution:
-
Test each buffer component individually for background signal.
-
If using cell lysates, prepare a buffer-only blank and a lysate blank to isolate the source of the background.
-
For cell-based assays, consider performing the final measurement in a simplified buffer like PBS if possible.[21]
-
-
-
Potential Cause 3: Contaminated Reagents. Contamination in buffers, cofactors, or water can introduce interfering substances.[22]
-
Solution: Use high-purity reagents (e.g., molecular biology grade water). Prepare fresh buffers and filter-sterilize if necessary.
-
Issue 2: Low or No Enzyme Activity
This is a common and frustrating issue that can halt progress.
Q: My reaction wells show little to no change compared to my negative controls. Why isn't my enzyme working?
A: This suggests a problem with the enzyme itself or the reaction conditions.
-
Potential Cause 1: Inactive Enzyme. The enzyme may have degraded due to improper storage, handling, or multiple freeze-thaw cycles.
-
Solution:
-
Always store enzymes at their recommended temperature (typically -80°C in glycerol stocks) and keep them on ice during experiment setup.[12]
-
Aliquot the enzyme upon receipt to minimize freeze-thaw cycles.
-
Validate the activity of your enzyme stock with a known, reliable substrate if one exists.
-
-
-
Potential Cause 2: Sub-optimal Assay Conditions. Enzymes are highly sensitive to their environment. Incorrect pH, temperature, or ionic strength can drastically reduce or eliminate activity.[5] For example, Noroxomaritidine synthase shows optimal activity at pH 6.5 and 30°C.[14]
-
Solution:
-
Perform a matrix optimization experiment, varying pH and temperature to find the optimal conditions for your specific enzyme and substrate.[8]
-
Ensure your microplate reader is properly equilibrated to the desired reaction temperature before initiating the reaction. A change of just 1°C can alter enzyme activity by 4-8%.[5]
-
-
-
Potential Cause 3: Missing or Degraded Cofactor. Reactions involving oxidoreductases or methyltransferases are strictly dependent on their respective cofactors (e.g., NADPH, SAM).[16][23] These molecules can degrade in solution.
-
Solution:
-
Prepare cofactors fresh from powder or use validated, single-use aliquots.
-
Double-check your protocol to ensure the cofactor was added to the master mix at the correct final concentration. The Michaelis constant (Km) for SAM with O-methyltransferases can be in the low micromolar range, so concentration is critical.[17]
-
-
Issue 3: Inconsistent Results and Poor Reproducibility
High variability between replicate wells or experiments makes data interpretation impossible.
Q: I'm seeing a high coefficient of variation (%CV) in my data. What's causing this inconsistency?
A: This is often due to technical execution or environmental factors within the assay plate.
-
Potential Cause 1: Inaccurate Pipetting. Small volume variations, especially of the enzyme or substrate, can lead to large differences in reaction rates.
-
Solution: Use calibrated pipettes and proper pipetting technique. For multi-well plates, prepare a master mix of common reagents to minimize well-to-well addition variability.
-
-
Potential Cause 2: Microplate "Edge Effect". Wells on the outer edges of a 96-well plate are more prone to evaporation and temperature fluctuations than the inner wells, leading to skewed results.[5]
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with water or buffer to create a humidity barrier, which helps stabilize the temperature and reduce evaporation in the inner wells.[21]
-
-
Potential Cause 3: Insufficient Reaction Incubation/Equilibration. If reagents are not at a stable, uniform temperature when the reaction is initiated, you will see variable reaction rates across the plate.[8]
-
Solution: Pre-incubate the plate containing all components except the initiating reagent (usually the enzyme) in the plate reader for 3-5 minutes to ensure all wells reach the target temperature.[12]
-
Protocols & Data Tables
Standard Experimental Workflow
A disciplined workflow is key to minimizing artifacts.
Caption: A typical workflow for a kinetic enzyme assay.
Table 1: Recommended Assay Conditions for P450/Reductase Assays
| Parameter | Recommended Range | Rationale & Key Considerations |
| Buffer System | 50-100 mM Potassium Phosphate or Tris-HCl | Maintains stable pH; phosphate can sometimes inhibit enzymes. |
| pH | 6.5 - 8.0 | Enzyme activity is highly pH-dependent. The optimum for Noroxomaritidine synthase is ~6.5.[14] |
| Temperature | 25 - 37 °C | Balance between optimal enzyme activity and reagent stability. The optimum for Noroxomaritidine synthase is 30°C.[14] |
| This compound Conc. | 1 - 100 µM | Start with a concentration around the expected Km. High concentrations may cause substrate inhibition or solubility issues. |
| NADPH Conc. | 100 - 250 µM | Should be saturating (5-10x Km) to ensure the reaction rate is not limited by the cofactor. |
| Enzyme Conc. | 10 - 200 nM | Titrate to find a concentration that gives a linear reaction rate for at least 10-15 minutes.[12] |
Protocol: Spectrophotometric Assay for this compound-Metabolizing Oxidoreductase
This protocol is designed to monitor the consumption of NADPH at 340 nm.
Materials:
-
96-well UV-transparent microplate
-
Multi-channel pipette
-
Microplate spectrophotometer with kinetic reading capability
-
Reagents as outlined in Table 1.
Methodology:
-
Prepare Master Mix: In a sterile tube, prepare a master mix containing buffer, this compound, and any other additives for all wells to be tested. Do not add NADPH or the enzyme yet.
-
Plate Reagents: Dispense the master mix into the appropriate wells of the 96-well plate. Include control wells (e.g., no-enzyme, no-substrate).
-
Add Cofactor: Add the NADPH solution to all wells.
-
Equilibrate: Place the plate in the spectrophotometer and allow it to incubate at the desired temperature (e.g., 30°C) for 5 minutes to ensure thermal equilibrium.[8]
-
Initiate Reaction: Pause the incubation and quickly add the enzyme solution to the appropriate wells to start the reaction. Mix gently by pipetting or with a brief plate shake if the instrument allows.
-
Measure Absorbance: Immediately begin kinetic measurements, recording the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Analyze Data:
-
Plot Absorbance (A340) vs. Time for each well.
-
Identify the initial, linear portion of the curve.
-
Calculate the slope (ΔA340/min) of this linear portion. This is your initial reaction rate (V₀).
-
Subtract the rate of the no-enzyme control from your experimental rates to correct for background NADPH degradation.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic Profiling of Primary Metabolites and Galantamine Biosynthesis in Wounded Lycoris radiata Callus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. longdom.org [longdom.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. caymanchem.com [caymanchem.com]
- 14. uniprot.org [uniprot.org]
- 15. uniprot.org [uniprot.org]
- 16. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on the kinetic mechanism of S-adenosylmethionine: protein O-methyltransferase of calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. An oxidation product of galanthamine and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 20. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enzymatic function of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Narwedine Synthesis for Preclinical Studies
Welcome to the technical support center for the synthesis of Narwedine. This resource is designed for researchers, scientists, and drug development professionals who are looking to scale up their this compound synthesis for preclinical studies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process. Our guidance is grounded in established scientific principles and field-proven insights to ensure you can confidently and efficiently produce the quantities of this compound required for your research.
Introduction to this compound Synthesis Challenges
This compound is a critical intermediate in the synthesis of Galanthamine, a drug used to treat Alzheimer's disease.[1][2][3] The synthesis of this compound, particularly on a larger scale, presents several well-documented challenges. These primarily revolve around the key intramolecular phenolic oxidative coupling reaction to form the tetracyclic core, achieving the desired stereochemistry, and ensuring high purity of the final compound.[1][3][4] This guide will walk you through these challenges, providing practical solutions and optimization strategies.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scaling up of your this compound synthesis.
Problem 1: Low Yield in the Phenolic Oxidative Coupling Reaction
Q: We are experiencing significantly lower than expected yields for the intramolecular phenolic oxidative coupling to form the this compound core. What are the likely causes and how can we improve this?
A: This is one of the most common and critical challenges in this compound synthesis. The traditional biomimetic synthesis using potassium ferricyanide (K₃Fe(CN)₆) is known for its low yields, often around 1.4%, due to the formation of undesired side-products.[1][4][5] The high toxicity and negative environmental impact of this reagent are also significant concerns.[4]
Potential Causes & Solutions:
-
Harsh or Non-Specific Oxidizing Agents:
-
Insight: The choice of oxidizing agent is paramount. Harsh reagents can lead to over-oxidation and the formation of complex mixtures that are difficult to separate.[6][7]
-
Solution 1: Alternative Milder Oxidizing Agents: Explore the use of hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA). Studies have shown that PIFA can significantly improve yields, with some reporting up to 60% for this key step.[4][8] The use of trifluoroethanol as a solvent has been identified as crucial for achieving high yields with PIFA.[3][4]
-
Solution 2: Chemoenzymatic Approaches: Consider using a laccase from Trametes versicolor with TEMPO as a redox mediator. This approach has demonstrated high efficiency, achieving yields of 70% for the oxidative coupling product and offers a more environmentally friendly alternative.[3][4]
-
-
Unfavorable Reaction Conditions:
-
Insight: Solvent, temperature, and pH can dramatically influence the outcome of the oxidative coupling reaction.
-
Solution: A multifactorial analysis of reaction parameters is often necessary for large-scale production. For instance, the industrial synthesis of (-)-galanthamine by Sanochemia involved extensive optimization of the oxidative phenol coupling reaction to consistently obtain yields of 40–42% on scales up to 12 kg.[3] When using enzymatic methods, careful control of pH and temperature is essential for optimal enzyme activity.[4]
-
Problem 2: Difficulty in Achieving the Desired (-)-Narwedine Enantiomer
Q: Our synthesis is producing a racemic mixture of (±)-Narwedine. For our preclinical studies, we need the enantiomerically pure (-)-Narwedine. What is the most effective way to achieve this on a larger scale?
A: Obtaining the correct stereoisomer is a frequent hurdle, as many synthetic routes initially produce a racemic mixture.[4] The most robust and scalable solution is a crystallization-induced dynamic chiral resolution.
Potential Causes & Solutions:
-
Racemic Synthesis Route:
-
Insight: Many synthetic strategies for the core structure do not inherently control stereochemistry, leading to a 50:50 mixture of enantiomers.
-
Solution: Crystallization-Induced Dynamic Chiral Resolution: This highly effective technique is used in the industrial synthesis of (-)-galanthamine.[3] The process involves treating racemic this compound with a catalytic amount of the desired (-)-narwedine or (+)-galanthamine as a seed in a suitable solvent system (e.g., ethanol and triethylamine).[1][3] This induces the crystallization of the desired enantiomer from the racemic mixture in high yield.[1][4] This process is efficient, with reports of converting 10 g of (±)-narwedine into 9.02 g of (-)-narwedine in just two cycles.[3]
-
Problem 3: Formation of Impurities and Side Products
Q: We are observing significant side product formation, particularly during the reduction of the this compound precursor and in the final purification steps. How can we minimize these impurities?
A: The formation of impurities can complicate purification and reduce the overall yield. Careful selection of reagents and control of reaction conditions are key to minimizing side products.
Potential Causes & Solutions:
-
Non-Stereoselective Reduction:
-
Insight: If you are proceeding to synthesize (-)-galanthamine from (-)-narwedine, the reduction of the ketone can lead to the formation of the undesired epimer, epi-galanthamine.[1][4]
-
Solution: Stereoselective Reducing Agent: The use of L-selectride for the reduction of (-)-narwedine is crucial for ensuring the formation of (-)-galanthamine. This reaction is highly stereoselective, producing the desired S,S,R configuration.[1][2][4] Maintaining the reaction temperature below -15 °C is critical to prevent the formation of the epimer.[1]
-
-
Over-alkylation or Polymerization in Precursor Synthesis:
-
Insight: During the synthesis of this compound precursors, such as in the Pictet-Spengler reaction, side reactions like over-alkylation can occur.[9]
-
Solution: Stoichiometric Control: Using a slight excess of the carbonyl compound can help ensure the complete consumption of the amine starting material.[9] Careful control of stoichiometry and slow addition of reagents can also minimize these side reactions.
-
-
Impurity Carryover:
-
Insight: Impurities from earlier steps can be carried through the synthesis, complicating the final purification of this compound.
-
Solution: Robust Purification of Intermediates: Implement rigorous purification steps for all intermediates. This may include column chromatography, recrystallization, or liquid-liquid extraction.[10] For Amaryllidaceae alkaloids like this compound, a combination of these techniques is often employed.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect when scaling up this compound synthesis?
A1: The overall yield is highly dependent on the chosen synthetic route and the efficiency of each step. The industrial process developed by Sanochemia for (-)-galanthamine, which proceeds through this compound, achieved an overall yield of 12.4% on a large scale.[12][13] For preclinical quantities, aiming for a consistent overall yield in the range of 10-15% is a reasonable target with an optimized process.
Q2: What are the recommended storage conditions for this compound?
A2: (-)-Narwedine should be stored at -20°C for long-term stability.[14] It is typically shipped at room temperature for continental US deliveries, but this may vary for other locations.[14] Under these conditions, it is stable for at least 4 years.[14]
Q3: Are there any specific analytical methods recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for monitoring reaction progress.[15][16] Chiral HPLC methods are necessary to determine the enantiomeric purity.[16] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation.
Q4: Can you provide a general overview of a scalable synthesis workflow for (-)-Narwedine?
A4: A scalable workflow generally involves the following key stages, as exemplified by the Sanochemia process:[3][4]
-
Preparation of the Precursor: Synthesis of a suitable norbelladine derivative from commercially available starting materials.
-
Intramolecular Oxidative Phenol Coupling: Cyclization of the precursor to form racemic (±)-narwedine using an optimized oxidizing agent and reaction conditions.
-
Crystallization-Induced Dynamic Chiral Resolution: Conversion of racemic (±)-narwedine to the desired enantiomerically pure (-)-narwedine.
-
Purification: Final purification of (-)-narwedine to meet the specifications for preclinical studies.
Experimental Protocols & Data
Table 1: Comparison of Oxidizing Agents for Phenolic Coupling
| Oxidizing Agent | Typical Yield | Scale | Key Considerations | Reference |
| Potassium Ferricyanide (K₃Fe(CN)₆) | ~1.4% | Lab Scale | Low yield, toxicity, environmental concerns. | [1][4] |
| PIFA | Up to 60% | Lab to Pilot | Requires trifluoroethanol as solvent for high yields. | [3][4] |
| Laccase/TEMPO | ~70% | Lab Scale | Enzymatic, environmentally friendly, requires pH and temperature control. | [3][4] |
Protocol 1: Crystallization-Induced Dynamic Chiral Resolution of (±)-Narwedine
Objective: To obtain enantiomerically pure (-)-Narwedine from a racemic mixture.
Materials:
-
(±)-Narwedine
-
Ethanol
-
Triethylamine
-
(-)-Narwedine (seed crystals)
Procedure:
-
Dissolve (±)-Narwedine in a mixture of ethanol and triethylamine.
-
Heat the solution to approximately 60-90°C.[17]
-
Cool the reaction mixture to 65-70°C and add a catalytic amount of (-)-Narwedine seed crystals (e.g., 2.5%).[3][17]
-
Slowly cool the mixture to 40-50°C and stir continuously at this temperature for about 3 days to allow for complete dynamic resolution.[17]
-
Collect the precipitated (-)-Narwedine crystals by filtration.
-
Wash the crystals with cold ethanol and dry under vacuum.
-
Analyze the enantiomeric purity using chiral HPLC.
Visualizations
Diagram 1: Key Stages in Scalable this compound Synthesis
Caption: A simplified workflow for the scalable synthesis of (-)-Narwedine.
Diagram 2: Troubleshooting Logic for Low Yield in Oxidative Coupling
Caption: Decision tree for addressing low yields in the oxidative coupling step.
References
- 1. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 7. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Alkaloid Purification - Lifeasible [lifeasible.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Development of a Pilot Scale Process for the Anti-Alzheimer Drug (−)-Galanthamine Using Large-Scale Phenolic Oxidative Coupling and Crystallisation-Induced Chiral Conversion | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. caymanchem.com [caymanchem.com]
- 15. WO2006046096A2 - A polymorphic form of this compound and its use in the synthesis of galantamine - Google Patents [patents.google.com]
- 16. US20080306257A1 - Syntheses and Preparations of this compound and Related Novel Compounds - Google Patents [patents.google.com]
- 17. EP2009015B1 - Process for the preparation of galantamine hydrobromide - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Acetylcholinesterase Inhibition: Narwedine vs. Galantamine
This guide provides a detailed, objective comparison of the acetylcholinesterase (AChE) inhibitory properties of two related Amaryllidaceae alkaloids: narwedine and galantamine. Intended for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative potency, and the structural determinants of their activity, supported by established experimental data and protocols.
Introduction: The Cholinergic Hypothesis and the Role of AChE Inhibitors
The cholinergic system is integral to cognitive functions such as memory and learning.[1] A key component of this system is the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the signal.[1][2] In neurodegenerative conditions like Alzheimer's disease, a decline in cholinergic neurons leads to an acetylcholine deficit, contributing to cognitive impairment.[3] The primary therapeutic strategy to counteract this is the inhibition of AChE, which increases the concentration and duration of action of acetylcholine in the synapse.[2][4]
Galanthamine is a well-established, clinically approved AChE inhibitor for the treatment of mild to moderate Alzheimer's disease.[4][5] this compound, its biosynthetic precursor, also possesses a similar tetracyclic core structure but exhibits markedly different biological activity.[6][7][8] This guide will dissect the molecular and kinetic differences between these two compounds to illuminate the critical structure-activity relationships that govern their interaction with acetylcholinesterase.
Molecular Profiles and Mechanism of Action
Galantamine: A Dual-Action Cholinergic Enhancer
Galanthamine is a tertiary alkaloid that acts as a selective, competitive, and reversible inhibitor of acetylcholinesterase.[9][10] Its mechanism is multifaceted. Beyond direct enzyme inhibition, galantamine also functions as an allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs).[1][3][11] This dual mechanism not only increases the availability of acetylcholine but also enhances the sensitivity of its receptors, providing a synergistic therapeutic effect.[3]
-
AChE Binding: X-ray crystallography studies reveal that galantamine binds at the base of the active site gorge of AChE.[13] Its rigid structure interacts with key residues in both the choline-binding site (Trp-84) and the acyl-binding pocket.[13] Crucially, the hydroxyl group of galantamine forms a strong hydrogen bond (2.7 Å) with the glutamate residue Glu-199, a key interaction for its potent inhibitory activity.[13] The cyclohexene ring stacks against the indole ring of Trp-84.[13]
This compound: The Ketone Precursor
This compound is the direct biogenic precursor to galantamine and can be formed by the oxidation of galanthamine.[6][8][14] The primary structural difference is the presence of a ketone group at the position where galanthamine has a hydroxyl group. While it is also recognized as an AChE inhibitor, its potency is significantly lower than that of galantamine.[7][15]
-
AChE Binding: The substitution of the hydroxyl group for a ketone prevents the formation of the critical hydrogen bond with Glu-199 in the AChE active site. This single molecular change is the principal reason for its dramatically reduced inhibitory capacity compared to galantamine.
Figure 1: Simplified binding interactions of Galantamine vs. This compound with key AChE active site residues.
Head-to-Head Comparison of Inhibitory Performance
The most direct measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. Furthermore, selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE) is a desirable trait to minimize potential side effects.
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE IC₅₀ / AChE IC₅₀) |
| Galanthamine | 0.35[18] | ~18.55 ¹ | 53[18] |
| This compound | 281[7] | 911[7] | ~3.24 |
¹ Calculated based on the reported IC₅₀ and selectivity index.
Analysis of Performance Data:
The experimental data clearly demonstrates that galantamine is approximately 800 times more potent as an inhibitor of acetylcholinesterase than this compound. This vast difference in potency underscores the critical role of the hydroxyl group in galanthamine's structure for high-affinity binding.
Furthermore, galantamine exhibits significantly higher selectivity for AChE over BuChE (a selectivity index of 53) compared to this compound (a selectivity index of ~3.24). This suggests that galantamine is more targeted in its action, which is a favorable characteristic for a therapeutic agent.
Experimental Protocol: In Vitro AChE Inhibition Assay
To empirically determine and compare the IC₅₀ values of compounds like this compound and galantamine, the spectrophotometric method developed by Ellman is the industry standard due to its reliability, simplicity, and suitability for high-throughput screening.[19][20]
Principle of the Ellman's Assay
The assay measures the activity of AChE indirectly. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetic acid. The liberated thiocholine, a thiol compound, then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.[19][21] The rate of color formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity.[20][21] The presence of an inhibitor reduces the rate of this reaction.
Figure 2: High-level workflow for determining IC₅₀ values using the Ellman's assay.
Detailed Step-by-Step Methodology
A. Required Materials:
-
Enzyme: Electric eel acetylcholinesterase (AChE, EC 3.1.1.7)
-
Substrate: Acetylthiocholine iodide (ATChI)
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Inhibitors: Galantamine, this compound (dissolved in a suitable solvent, e.g., DMSO, then diluted in buffer)
-
Equipment: 96-well microplate reader capable of reading absorbance at 412 nm, multichannel pipettes, 96-well clear flat-bottom plates.
B. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust pH as required.
-
AChE Solution (0.2 U/mL): Prepare a stock solution and dilute to the final working concentration in phosphate buffer. Prepare fresh daily.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.
-
ATChI Solution (10 mM): Dissolve ATChI in deionized water. Prepare fresh daily.
-
Inhibitor Solutions: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO). Perform serial dilutions in phosphate buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the well does not exceed 1% to avoid solvent interference.
C. Assay Procedure (96-well plate format):
-
Plate Setup: Designate wells for blanks, negative controls (100% activity), and inhibitor tests.
-
Blank Wells: Add 150 µL of phosphate buffer and 25 µL of DTNB solution.
-
Control Wells: Add 100 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of buffer containing the vehicle (e.g., 1% DMSO).
-
Inhibitor Wells: Add 100 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of the respective inhibitor dilution.
-
-
Enzyme Addition & Pre-incubation: Add 25 µL of the AChE enzyme solution to all wells except the blanks. Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the ATChI substrate solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.
-
Absorbance Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm kinetically, taking readings every minute for 10-15 minutes.[19]
D. Data Analysis:
-
Calculate Reaction Rate (V): For each well, determine the rate of change in absorbance over time (ΔAbs/min). This is the slope of the linear portion of the absorbance vs. time plot.
-
Correct for Blank: Subtract the rate of the blank wells (if any non-enzymatic hydrolysis occurs) from all other wells.
-
Calculate Percentage Inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] x 100 Where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate of the negative control.
-
Determine IC₅₀: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.
Conclusion and Drug Development Insights
The comparative analysis of this compound and galantamine provides a compelling case study in structure-activity relationships. While sharing the same core scaffold, a single functional group modification—a ketone in this compound versus a hydroxyl group in galantamine—results in an ~800-fold difference in AChE inhibitory potency.
Key Takeaways for Researchers:
-
Potency is Structurally Determined: The significantly higher potency of galantamine is directly attributable to the hydrogen bond formed between its hydroxyl group and the Glu-199 residue in the AChE active site. The absence of this hydrogen bond donor in this compound severely compromises its binding affinity.
-
Rational Drug Design: This comparison exemplifies the power of structural biology in guiding drug design. Understanding the specific molecular interactions within an enzyme's active site allows for the rational modification of lead compounds to enhance potency and selectivity. The conversion of the less active precursor, this compound, into the highly active drug, galantamine, is a foundational principle in medicinal chemistry.
-
Beyond the Precursor: While this compound itself is a weak AChE inhibitor, its role as a biosynthetic precursor and a synthetic intermediate is crucial for the production of galantamine.[14][22]
References
- 1. nbinno.com [nbinno.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 7. caymanchem.com [caymanchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. youtube.com [youtube.com]
- 10. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacological aspects of the acetylcholinesterase inhibitor galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galantamine [drugfuture.com]
- 13. Structure of acetylcholinesterase complexed with (-)-galanthamine at 2.3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 15. echemi.com [echemi.com]
- 16. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. CAS Common Chemistry [commonchemistry.cas.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Cholinergic Deficit in Alzheimer's Disease
An In-Depth Comparative Guide to the Biological Activities of Narwedine and Donepezil
Prepared by a Senior Application Scientist
This guide provides a detailed comparison of the biological activities of Donepezil, a cornerstone in Alzheimer's therapy, and this compound, an Amaryllidaceae alkaloid. It is intended for researchers, scientists, and professionals in drug development, offering insights into their mechanisms of action, comparative potency, and the experimental frameworks used to evaluate them.
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a significant decline in cognitive function.[1][2] One of the primary pathological hallmarks of AD is a deficit in cholinergic neurotransmission, caused by the loss of neurons in the basal forebrain and a subsequent reduction in the neurotransmitter acetylcholine (ACh).[3] A key therapeutic strategy has been to augment cholinergic function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[1][3][4] This approach, known as the "cholinergic hypothesis," has led to the development of several AChE inhibitors.
Donepezil (marketed as Aricept®) is a leading, FDA-approved AChE inhibitor used to manage the symptoms of mild to severe Alzheimer's disease.[1][5][6] It represents a well-characterized, synthetic compound against which other potential therapies are often benchmarked. In contrast, this compound is a naturally occurring Amaryllidaceae alkaloid.[7][8] While primarily known as a key synthetic intermediate in the production of another AChE inhibitor, galantamine, this compound belongs to a chemical family renowned for a wide range of biological activities, including AChE inhibition.[7][9][10] This guide will dissect and compare the biological profiles of these two compounds.
Part 1: A Comparative Analysis of a Mechanism of Action
The primary therapeutic action of both compounds, whether proven or putative, revolves around the modulation of the cholinergic system.
Donepezil: A Selective and Reversible AChE Inhibitor
Donepezil functions as a highly selective, reversible, and centrally acting inhibitor of acetylcholinesterase.[1][3][5][6] Its mechanism is direct and well-documented:
-
Binding to AChE: Donepezil binds to the acetylcholinesterase enzyme, preventing it from hydrolyzing acetylcholine.[1][11]
-
Increased ACh Levels: This inhibition leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft.[1][3][12]
-
Enhanced Cholinergic Transmission: The elevated ACh levels enhance communication between nerve cells, which can help mitigate the cognitive deficits associated with Alzheimer's disease.[1][11]
Donepezil's piperidine structure allows it to effectively cross the blood-brain barrier and exert its effects within the central nervous system.[1] It shows high selectivity for AChE over butyrylcholinesterase (BuChE), which may contribute to its favorable side-effect profile compared to less selective inhibitors.[13]
This compound: An Alkaloid with Potential Cholinergic Activity
This compound's biological activity is less extensively studied than that of donepezil. Its primary role in pharmacology has been as a precursor in the total synthesis of galantamine.[7][14][15] Galantamine itself has a dual mechanism: it is a competitive AChE inhibitor and an allosteric modulator of nicotinic acetylcholine receptors.[14][16]
Given that this compound is a tertiary Amaryllidaceae alkaloid and a close structural relative of galantamine, it is plausible that it possesses intrinsic AChE inhibitory activity.[7][17] The Amaryllidaceae family is a rich source of compounds with varied pharmacological properties, including potent AChE inhibition.[9][10] However, direct, large-scale studies quantifying this compound's specific inhibitory constants and receptor modulation activities are not as prevalent in the literature as those for donepezil or galantamine. Its potential use is noted for treating conditions like Alzheimer's disease, suggesting an expected inhibitory effect on acetylcholinesterase.[7]
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 3. ivypanda.com [ivypanda.com]
- 4. mdpi.com [mdpi.com]
- 5. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. WO2006046096A2 - A polymorphic form of this compound and its use in the synthesis of galantamine - Google Patents [patents.google.com]
- 8. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biological and pharmacological activities of amaryllidaceae alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goodrx.com [goodrx.com]
- 12. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 15. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Rivastigmine and Narwedine: Dual Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Introduction: The Rationale for Dual Cholinesterase Inhibition in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a significant decline in cognitive function, memory, and language ability.[1] A central element of AD pathology is the "cholinergic hypothesis," which posits that the deterioration of cholinergic neurons and the subsequent reduction in the neurotransmitter acetylcholine (ACh) are primary causes of these cognitive deficits.[1][2] Therefore, a key therapeutic strategy has been to increase the levels of ACh in the brain. This is achieved by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2]
Initially, therapeutic development focused predominantly on selective AChE inhibitors. However, research has revealed a more complex picture. While AChE is the primary enzyme for ACh hydrolysis in a healthy brain, its levels tend to decrease as AD progresses. Conversely, BuChE activity increases, particularly in association with glial cells, and it takes on a more significant role in ACh metabolism in the AD brain.[3] Furthermore, both enzymes have been implicated in the early stages of amyloid-β (Aβ) aggregation, a hallmark of AD.[2] This has led to the compelling therapeutic rationale that inhibiting both AChE and BuChE—a dual inhibition strategy—may offer broader and more sustained benefits for patients.[4][5]
This guide provides an in-depth comparison of two compounds that exhibit this dual inhibitory profile: Rivastigmine , a well-established synthetic drug, and Narwedine , a natural alkaloid with emerging potential.
Rivastigmine: A Clinically Established Dual Inhibitor
Rivastigmine is a carbamate derivative approved by the US Food and Drug Administration (FDA) for the treatment of mild to moderate dementia associated with both Alzheimer's and Parkinson's disease.[4][6] It is distinguished from other cholinesterase inhibitors like donepezil and galantamine by its significant inhibition of both AChE and BuChE.[4][7]
Mechanism of Action: Pseudo-irreversible Inhibition Rivastigmine functions as a "pseudo-irreversible" inhibitor.[8] It carbamylates the esteratic site of both AChE and BuChE. This covalent modification inactivates the enzymes for a prolonged period (up to 10 hours), which is significantly longer than the drug's own plasma half-life of approximately 1.5 to 2 hours.[8] This mechanism allows for sustained enzyme inhibition from twice-daily oral dosing or continuous transdermal delivery.[6][7]
Experimental Evidence and Potency Preclinical and clinical studies have consistently demonstrated Rivastigmine's dual inhibitory action. In vitro studies have shown it to be a potent inhibitor of both enzymes, though its relative affinity can vary based on experimental conditions.[7] For instance, one study reported a half-maximal inhibitory concentration (IC50) of 4.15 µM for AChE and a significantly more potent 0.037 µM (37 nM) for BuChE. Another preclinical study in rats noted IC50 values of 4.3 nM for AChE and 31 nM for BuChE in the brain.[7] This highlights its potent, dual-action profile that enhances cholinergic transmission by preventing ACh breakdown by either enzyme.[7]
This compound: A Natural Alkaloid with Dual Inhibitory Potential
This compound is a natural alkaloid isolated from various species of narcissus (daffodil) bulbs. It is structurally related to and a precursor of galantamine, another cholinesterase inhibitor used in AD treatment. While less studied than Rivastigmine, this compound is gaining attention for its own pharmacological properties, including its ability to inhibit both cholinesterases.
Mechanism of Action: Reversible Inhibition As a naturally occurring alkaloid inhibitor, this compound is understood to act as a reversible inhibitor . Unlike the covalent modification caused by Rivastigmine, reversible inhibitors typically bind to the enzyme's active site through non-covalent interactions. This means the inhibition can be overcome by increasing substrate concentration, and the duration of action is more directly related to the drug's concentration in the vicinity of the enzyme.
Experimental Evidence and Potency The investigation into this compound's specific inhibitory activity is an active area of research. Data from comparative analyses of natural compounds have quantified its potency. One study identified the IC50 of this compound for AChE inhibition as 281 ± 33 µM . While this indicates a lower potency for AChE compared to Rivastigmine, its activity as a dual inhibitor warrants further investigation, especially concerning its BuChE inhibition and its potential for synergistic effects or a different side-effect profile. Its role as a direct therapeutic agent, rather than just a synthetic precursor, is a subject of ongoing scientific interest.
Head-to-Head Comparison: Rivastigmine vs. This compound
The primary differences between Rivastigmine and this compound lie in their origin, mechanism of action, and inhibitory potency. These distinctions are critical for researchers in drug development considering scaffold design and therapeutic strategy.
Data Presentation
Table 1: Comparative Inhibitory Potency (IC50 Values)
| Compound | Target Enzyme | Inhibitory Potency (IC50) | Source |
| Rivastigmine | Acetylcholinesterase (AChE) | ~4.15 µM | |
| Butyrylcholinesterase (BuChE) | ~0.037 µM (37 nM) | ||
| This compound | Acetylcholinesterase (AChE) | ~281 µM | |
| Butyrylcholinesterase (BuChE) | Data not widely reported |
Note: IC50 values can vary significantly between studies due to differences in experimental assays, enzyme sources (e.g., human vs. electric eel), and substrate concentrations.
Table 2: Pharmacological Profile Comparison
| Feature | Rivastigmine | This compound |
| Source | Synthetic (Carbamate derivative) | Natural (Alkaloid from Narcissus species) |
| Mechanism | Pseudo-irreversible | Reversible |
| Binding | Covalent carbamylation of enzyme active site | Non-covalent interaction |
| Duration of Action | Prolonged (up to 10 hours), exceeds drug half-life | Dependent on local drug concentration |
| Clinical Status | FDA-approved for AD and PDD | Preclinical/Investigational |
Visualizing the Mechanism of Action
To better understand the therapeutic rationale, the following diagram illustrates the impact of dual cholinesterase inhibition within a cholinergic synapse.
Caption: Dual inhibitors block AChE and BuChE, increasing ACh in the synapse.
Experimental Protocols for Assessing Dual Cholinesterase Inhibition
The foundational method for quantifying the inhibitory potency of compounds like Rivastigmine and this compound is the spectrophotometric assay developed by Ellman.
The Ellman's Assay: A Standard Method for Measuring Cholinesterase Activity
Principle: This colorimetric assay measures the activity of AChE or BuChE by detecting the production of thiocholine. The enzyme hydrolyzes a substrate analog, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), yielding thiocholine and an acid. The sulfhydryl group of thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Dissolve DTNB in the buffer to a final concentration (e.g., 10 mM).
-
Prepare substrate stock solutions: acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) in buffer (e.g., 10 mM).
-
Prepare a solution of the enzyme (AChE from Electrophorus electricus or BuChE from equine serum are common) in buffer to a working concentration (e.g., 0.2-0.5 U/mL).
-
Prepare serial dilutions of the test inhibitors (Rivastigmine, this compound) in an appropriate solvent (e.g., DMSO), then dilute further in buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Phosphate buffer.
-
DTNB solution.
-
Test inhibitor solution at various concentrations (or solvent for control wells).
-
-
Add the enzyme solution (AChE or BuChE) to all wells except for the "blank" or "no enzyme" control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BuChE) to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader in a kinetic mode, taking readings every minute for 5-10 minutes.
-
-
Data Analysis and Interpretation:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies on new, centrally active and reversible acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Novel Cholinesterase Inhibitors Based on the Mechanism of Enzyme Inhibition | Semantic Scholar [semanticscholar.org]
- 7. Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Narwedine's Inhibitory Effect on Cholinesterase
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the cholinesterase inhibitory activity of Narwedine. By contextualizing its efficacy against established Alzheimer's disease therapeutics such as Donepezil, Galantamine, and Rivastigmine, this document offers a scientifically rigorous approach to evaluating its potential.
Introduction: The Cholinergic Hypothesis and the Quest for Novel Inhibitors
The cholinergic hypothesis of Alzheimer's disease (AD) posits that the cognitive decline observed in patients is significantly linked to a deficit in cholinergic neurotransmission.[1][2] The primary strategy to combat this has been the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—which are responsible for the degradation of the neurotransmitter acetylcholine (ACh).[1][3] By inhibiting these enzymes, the synaptic concentration of ACh increases, enhancing cholinergic function and providing symptomatic relief.[1][4]
Currently, drugs like Donepezil, Galantamine, and Rivastigmine are standard-of-care cholinesterase inhibitors (ChEIs).[2] this compound, an alkaloid found in plants of the Narcissus genus, presents another potential candidate for cholinesterase inhibition.[5] This guide outlines the essential experimental validation of this compound's inhibitory properties and provides a direct comparison with these clinically approved drugs, offering a clear perspective on its relative potency and selectivity.
The Enzymatic Target: Acetylcholinesterase and Butyrylcholinesterase
Acetylcholinesterase is the primary enzyme responsible for the rapid hydrolysis of acetylcholine at neuromuscular junctions and cholinergic synapses in the brain.[3] Butyrylcholinesterase, while less selective for acetylcholine, also plays a role in cholinergic regulation and its importance may increase in the later stages of Alzheimer's disease.[6] The efficacy of a potential therapeutic agent is therefore determined not only by its potency but also by its selectivity towards these two enzymes.
Mechanism of Cholinesterase Inhibition
The fundamental principle of this therapeutic strategy is to block the active site of cholinesterase enzymes, preventing them from breaking down acetylcholine. This leads to an accumulation of the neurotransmitter in the synaptic cleft, thereby amplifying cholinergic signaling.
References
- 1. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Galanthamine hydrobromide, Alkaloid acetylcholinesterase inhibitor (CAS 1953-04-4) | Abcam [abcam.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most Effective Inhibitors Reported in 2012-2022 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of Narwedine Using Chiral High-Performance Liquid Chromatography (HPLC)
This guide provides an in-depth, objective comparison of chiral HPLC methods for determining the enantiomeric purity of Narwedine, a critical precursor in the synthesis of Galantamine. As the pharmacological and toxicological profiles of enantiomers can differ significantly, rigorous and reliable enantiomeric purity analysis is a non-negotiable aspect of quality control in pharmaceutical development.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols grounded in established scientific principles.
The Imperative of Chirality in this compound Analysis
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. In pharmaceutical applications, particularly in the synthesis of drugs like Galantamine, it is common for one enantiomer to be responsible for the desired therapeutic activity while the other may be less active, inactive, or even contribute to undesirable side effects.[3][4] Therefore, the ability to accurately separate and quantify the enantiomeric composition of this compound is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Chiral HPLC has long been established as the gold standard for this purpose due to its robustness, high resolution, and adaptability.[5][6]
The Core of Separation: Chiral Stationary Phases (CSPs)
The success of a chiral HPLC separation hinges on the selection of the Chiral Stationary Phase (CSP). The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[7] These differing interactions cause one enantiomer to be retained longer on the column, enabling their separation.
For alkaloids like this compound, polysaccharide-based CSPs have consistently demonstrated superior performance.[8] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess helical polymer structures that create chiral grooves. Enantiomers fit into these grooves with varying degrees of stability, governed by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Comparative Overview of Relevant CSPs for Alkaloid Analysis
To provide a broader context, the table below compares the most common classes of CSPs applicable to the analysis of basic compounds like this compound.
| Chiral Stationary Phase (CSP) Class | Principle of Separation | Typical Mobile Phases | Advantages for this compound | Limitations |
| Polysaccharide-Based (e.g., Chiralpak® AD, Chiralcel® OD) | Formation of transient diastereomeric complexes within chiral grooves of the helical polymer.[9] | Normal Phase (Hexane/Alcohol), Polar Organic, Reversed-Phase | Broad applicability to alkaloids, excellent selectivity, high success rate.[8][10] | Coated versions have solvent limitations; immobilized versions are more robust but can be more expensive. |
| Macrocyclic Antibiotic-Based (e.g., Vancomycin, Teicoplanin) | Complex mechanism involving multiple interactions (ionic, hydrogen bonding, inclusion complexation).[9] | Reversed-Phase, Polar Organic, Normal Phase | Multi-modal, can operate in different separation modes, offering flexibility. | Selectivity can be highly pH-dependent; may offer lower efficiency than polysaccharide phases for some alkaloids. |
| Pirkle-Type (Brush-Type) | π-π interactions, hydrogen bonding, and dipole-dipole interactions with a smaller, well-defined chiral selector.[11] | Normal Phase | Well-understood mechanism, ability to invert elution order by using a CSP with the opposite configuration.[11] | Generally less broad in applicability for complex alkaloids compared to polysaccharide phases. |
Based on extensive application data for related alkaloid structures, a polysaccharide-based CSP, specifically an amylose-based phase like Chiralpak® AD-H , is the recommended starting point for this compound method development. A validated method for the closely related alkaloid Galantamine utilizes this stationary phase with excellent results, providing a strong basis for this selection.[12]
Chiral HPLC vs. Alternative Technologies
While chiral HPLC is the dominant technique, other methods present viable alternatives. Capillary Electrophoresis (CE) is a noteworthy comparator, offering a different set of advantages and disadvantages.[13][14]
| Parameter | Chiral HPLC (Recommended Method) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers on a solid chiral stationary phase.[7] | Differential migration of enantiomers in an electric field with a chiral selector in the buffer.[13] |
| Resolution & Efficiency | High resolution, with typical plate counts in the tens of thousands. | Extremely high efficiency, with plate counts often in the hundreds of thousands, leading to sharp peaks.[14] |
| Analysis Time | Typically 10-30 minutes. | Can be very fast, often under 10 minutes.[13] |
| Solvent Consumption | Moderate (e.g., ~1 mL/min). | Extremely low (nanoliters per injection), significantly reducing waste and cost. |
| Method Development | More empirical; involves screening multiple columns and mobile phases. | Can be more systematic by varying the type and concentration of the chiral selector in the buffer. |
| Sample Volume | Microliter injection volumes. | Nanoliter injection volumes, ideal for sample-limited applications. |
| Robustness | Generally considered highly robust and reproducible for routine QC. | Can be more sensitive to buffer composition and capillary surface condition. |
Verdict: For routine quality control and robust method validation in a pharmaceutical setting, chiral HPLC remains the preferred choice due to its established reliability and transferability. Chiral CE is an excellent orthogonal technique for confirmation or for niche applications where sample volume is severely restricted.
Experimental Protocols & Method Validation
Trustworthiness in analytical chemistry is built upon detailed, reproducible protocols and rigorous validation.[15]
Workflow for Enantiomeric Purity Analysis of this compound
The entire process, from receiving a sample to generating a final report, follows a structured and logical path to ensure data integrity.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. psychosocial.com [psychosocial.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Cross-Validation of Narwedine's Bioactivity: A Comparative Guide for Cancer Cell Line Studies
This guide provides a comprehensive analysis of the bioactivity of Narwedine, an Amaryllidaceae alkaloid, across various cancer cell lines. As researchers and drug development professionals, understanding the differential effects of a compound is paramount. This document consolidates the current public data on this compound's cytotoxicity and offers detailed, field-proven protocols to enable robust cross-validation and further investigation into its mechanisms of action.
Introduction: this compound in the Context of Amaryllidaceae Alkaloids
The Amaryllidaceae family of plants is a rich source of structurally diverse alkaloids, with over 600 identified compounds.[1] These molecules have garnered significant attention for their wide range of biological activities, including antitumor, antiviral, and acetylcholinesterase (AChE) inhibitory effects.[2][3] Perhaps the most famous member is galanthamine, an approved drug for the symptomatic treatment of Alzheimer's disease.[3]
This compound, a representative alkaloid of this family, is structurally related to galanthamine and serves as a key precursor in its synthesis.[2] While much focus has been on its role in neuropharmacology, emerging studies are beginning to probe its potential as a cytotoxic agent. This guide aims to objectively compare its performance across different cell lines, provide the supporting experimental data, and equip researchers with the methodologies required to explore its anticancer potential.
Section 1: Comparative Cytotoxicity of this compound Across Diverse Cell Lines
The initial step in characterizing any potential anticancer compound is to determine its half-maximal inhibitory concentration (IC50) across a panel of well-characterized cancer cell lines. This approach not only establishes potency but also reveals potential selectivity towards certain cancer types. A significant variance in IC50 values between different cell lines is common and reflects the unique genetic and proteomic landscape of each cell, a phenomenon known as cell-specific response.[4]
Published data on this compound reveals a distinct profile of moderate and selective activity. A key study screened this compound against a panel of five human cancer cell lines and one non-cancerous fibroblast line. The results indicate a preferential inhibitory effect on hematopoietic cancer cells while showing minimal activity against solid tumor lines and normal fibroblasts at the concentrations tested.
Table 1: Comparative In Vitro Activity of this compound in Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Interpretation | Reference |
| CEM | Lymphoblastic Leukemia | 31.6 | Moderately Active | [5] |
| MCF7 | Breast Adenocarcinoma | > 50 | Inactive | [5] |
| HeLa | Cervical Adenocarcinoma | > 50 | Inactive | [5] |
| K562 | Chronic Myelogenous Leukemia | > 50 | Inactive | [5] |
| G-361 | Malignant Melanoma | > 50 | Inactive | [5] |
| BJ | Normal Skin Fibroblast | > 50 | Non-toxic | [5] |
Expert Insights: The data from Funke et al. (2021) is illuminating.[5] this compound's activity against CEM cells, while modest compared to potent chemotherapeutics, is significant when contrasted with its lack of effect on the other lines. This suggests a specific molecular target or pathway that is critical for CEM cell survival is being perturbed. The inactivity against normal BJ fibroblasts is a favorable characteristic, indicating a potential therapeutic window. However, the compound's overall potency appears lower than other well-studied Amaryllidaceae alkaloids like lycorine or pancratistatin, which often exhibit nanomolar to low-micromolar IC50 values.[5][6]
Section 2: A Proposed Mechanistic Pathway for Investigation
While direct mechanistic studies on this compound's anticancer activity are not yet widely published, the broader Amaryllidaceae alkaloid family is known to exert its effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest .[7][8] Apoptosis is a critical self-destruct mechanism that is often dysregulated in cancer. Many successful chemotherapeutic agents function by reactivating this pathway in cancer cells.
The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism for natural products. This pathway involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. A shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately leading to cell death.[9][10] It is highly probable that this compound's activity in CEM cells is mediated through a similar mechanism.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Amaryllidaceae Alkaloids of Different Structural Types from Narcissus L. cv. Professor Einstein and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Triggering of apoptosis and cell cycle arrest by fennel and clove oils in Caco-2 cells: the role of combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Narwedine and Other Amaryllidaceae Alkaloids for Therapeutic Development
The Amaryllidaceae family of plants, renowned for their ornamental beauty, is also a prolific source of structurally diverse and biologically active alkaloids.[1][2] These compounds, characterized by their unique isoquinoline skeletons, have garnered significant attention in the field of drug discovery for their wide-ranging pharmacological activities, including anticancer, antiviral, and acetylcholinesterase (AChE) inhibitory effects.[3][4][5] Among these, Narwedine holds a pivotal position, not only for its own bioactivities but also as a key biosynthetic precursor to the acclaimed Alzheimer's drug, galantamine.[6][7] This guide provides a comparative analysis of this compound against other prominent Amaryllidaceae alkaloids, such as galantamine, lycorine, and haemanthamine, offering experimental insights and data to inform future research and drug development.
Biosynthesis and Structural Diversity: A Common Origin
The majority of Amaryllidaceae alkaloids arise from a common biosynthetic pathway originating from the amino acids phenylalanine and tyrosine. A key step involves the oxidative coupling of the precursor norbelladine, leading to the formation of various skeletal types.[8][9] this compound is a crucial intermediate in the biosynthesis of galantamine; the two are interconverted via stereoselective reduction and oxidation.[6][7] This close biosynthetic relationship underscores the structural similarities and differences that give rise to their distinct biological activities.
Caption: Simplified biosynthetic pathways of major Amaryllidaceae alkaloids.
Comparative Biological Activities
The subtle structural variations among Amaryllidaceae alkaloids lead to a wide spectrum of biological effects. This section compares the primary activities of this compound with galantamine, lycorine, and haemanthamine.
A key therapeutic strategy for Alzheimer's disease is the inhibition of AChE to increase acetylcholine levels in the brain.[10] Galantamine is a well-established, reversible, and competitive AChE inhibitor approved for this purpose.[11][12][13] It also possesses a unique dual mechanism of action, acting as an allosteric modulator of nicotinic acetylcholine receptors, which enhances cholinergic neurotransmission.[11][14]
While this compound is the direct precursor to galantamine, its AChE inhibitory activity is significantly lower. The conversion of the ketone group in this compound to a hydroxyl group in galantamine is crucial for potent AChE inhibition.[15] However, other Amaryllidaceae alkaloids, particularly from the lycorine series, have also demonstrated notable AChE inhibitory potential, with some derivatives showing activity comparable to or even exceeding that of galantamine.[1][16]
| Alkaloid | IC50 (µM) for AChE Inhibition | Reference |
| Galantamine | ~1.5 - 2.0 | [16] |
| This compound | Significantly higher than galantamine | [15] |
| 1-O-acetyllycorine | 0.96 | [10][16] |
| Lycorine | 213 | [10][16] |
| Crinine | 461 | [10][16] |
Table 1: Comparative AChE inhibitory activities of selected Amaryllidaceae alkaloids.
Amaryllidaceae alkaloids have emerged as a promising source of anticancer agents.[17] Lycorine, in particular, has been extensively studied and exhibits potent cytotoxicity against a wide range of cancer cell lines, including those resistant to apoptosis.[18][19][20] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of autophagy.[18][19]
Haemanthamine also displays significant anticancer properties, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells.[21][22][23] Studies have shown that haemanthamine can bind to the ribosome, inhibiting protein synthesis and triggering a p53-dependent anti-tumoral response.[24][25]
This compound's anticancer potential is less characterized compared to lycorine and haemanthamine. However, given its structural similarity to other active alkaloids, it remains a compound of interest for further investigation in oncology.
| Alkaloid | Primary Anticancer Mechanism | Target Cancer Types |
| Lycorine | Apoptosis induction, cell cycle arrest, autophagy inhibition | Leukemia, melanoma, lung cancer, prostate cancer[18][26][27] |
| Haemanthamine | Apoptosis induction, cell cycle arrest, ribosome inhibition | Leukemia, various solid tumors[21][24][25] |
| This compound | Under investigation | - |
Table 2: Overview of the anticancer properties of key Amaryllidaceae alkaloids.
References
- 1. Acetylcholinesterase inhibition within the lycorine series of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and pharmacological activities of amaryllidaceae alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Biological and pharmacological activities of amaryllidaceae alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 8. Unveiling Amaryllidaceae alkaloids: from biosynthesis to antiviral potential – a review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. soc.chim.it [soc.chim.it]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The effect of Amaryllidaceae alkaloids haemanthamine and haemanthidine on cell cycle progression and apoptosis in p53-negative human leukemic Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Apoptosis-inducing effects of distichamine and narciprimine, rare alkaloids of the plant family Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medindia.net [medindia.net]
- 25. The Amaryllidaceae Alkaloid Haemanthamine Binds the Eukaryotic Ribosome to Repress Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Lycorine is a novel inhibitor of the growth and metastasis of hormone-refractory prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Target of Narwedine: A Comparative Guide for Target Deconvolution and Validation
Narwedine is recognized primarily as an inhibitor of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE), with IC50 values of 281 µM and 911 µM, respectively.[1][3] It also exhibits inhibitory activity against prolyl endopeptidase.[1][3] Furthermore, this compound serves as a crucial intermediate in the synthesis of galantamine, a clinically approved AChE inhibitor for Alzheimer's disease.[4][5][6][7] Recent studies have also highlighted its potential anti-proliferative and anti-invasive effects in cancer cell lines, suggesting a broader pharmacological profile that warrants a thorough target deconvolution strategy.[8]
This guide will therefore present a two-pronged approach: firstly, to rigorously confirm the engagement of this compound with its putative primary target, AChE, and secondly, to explore potential off-target interactions that may account for its other observed bioactivities.
Section 1: Initial Target Hypothesis Validation - Is Acetylcholinesterase the Primary Target?
Our initial hypothesis, based on existing literature, posits that AChE is a primary molecular target of this compound. To validate this, we will employ a series of in vitro and cellular assays.
In Vitro Enzymatic Assays: The Foundational Evidence
The most direct method to confirm target engagement is to measure the compound's effect on the enzymatic activity of the purified protein.
Experimental Protocol: Ellman's Assay for Acetylcholinesterase Activity
This colorimetric assay is a widely accepted method for measuring AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
DTNB solution: 10 mM in PB.
-
Acetylthiocholine iodide (ATCI) solution: 10 mM in PB.
-
AChE solution: Purified human recombinant AChE at a suitable concentration (e.g., 0.1 U/mL) in PB containing 0.1% BSA.
-
This compound stock solution: 10 mM in DMSO. Prepare serial dilutions in PB.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
20 µL of this compound dilution (or PB for control, and a known AChE inhibitor like Galantamine as a positive control).
-
20 µL of AChE solution.
-
-
Incubate for 15 minutes at 37°C.
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Plot the percentage of AChE inhibition versus the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Expected Outcome & Interpretation:
A dose-dependent inhibition of AChE activity by this compound would provide strong initial evidence of a direct interaction. Comparing the IC50 value of this compound with that of Galantamine will provide a benchmark for its potency.
| Compound | Putative Target | Expected IC50 Range |
| This compound | Acetylcholinesterase | 200-300 µM[1] |
| Galantamine (Control) | Acetylcholinesterase | 0.3-1 µM |
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro assays are crucial, they do not fully recapitulate the cellular environment. CETSA is a powerful technique to verify target engagement in intact cells.
Principle: The binding of a ligand (this compound) to its target protein (AChE) often increases the thermal stability of the protein. This increased stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Experimental Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line with endogenous or overexpressed AChE (e.g., SH-SY5Y human neuroblastoma cells).
-
Treat cells with this compound at various concentrations (e.g., 1x, 10x, 100x the in vitro IC50) or vehicle (DMSO) for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a lysis buffer (e.g., PBS with protease inhibitors).
-
Subject the cell lysates to a freeze-thaw cycle to ensure complete lysis.
-
Aliquot the lysates into PCR tubes and heat them individually at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Analysis:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble AChE in each sample using Western blotting with a specific anti-AChE antibody or by ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance values (ELISA).
-
For each treatment group, plot the percentage of soluble AChE remaining as a function of temperature.
-
A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
-
Expected Outcome & Interpretation:
A significant thermal stabilization of AChE in the presence of this compound within a cellular context would provide strong, corroborating evidence that this compound directly binds to AChE in a physiologically relevant environment.
Section 2: Unbiased Target Identification - Exploring Off-Target Effects
The observed anti-proliferative effects of this compound in cancer cells suggest that it may have molecular targets beyond cholinesterases. An unbiased approach is necessary to identify these potential off-targets.
Affinity Chromatography-Mass Spectrometry: Fishing for Binding Partners
This technique, also known as "chemical proteomics," allows for the unbiased identification of proteins that bind to a specific small molecule.
Experimental Workflow Diagram:
Caption: Affinity Chromatography-Mass Spectrometry Workflow.
Step-by-Step Protocol:
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylate).
-
Covalently couple the this compound analog to activated chromatography beads (e.g., NHS-activated sepharose).
-
Prepare control beads with no immobilized ligand.
-
-
Protein Binding and Elution:
-
Prepare a lysate from a relevant cell line (e.g., a cancer cell line where anti-proliferative effects were observed).
-
Incubate the cell lysate with the this compound-functionalized beads and the control beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by competing them off with a high concentration of free this compound.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands that are unique to the this compound-bead elution.
-
Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching.
-
Expected Outcome & Interpretation:
This experiment will generate a list of potential this compound-binding proteins. The presence of AChE in the eluate would serve as a positive control, validating the technique. Other identified proteins will be candidates for off-target effects and will require further validation using orthogonal methods.
Section 3: Comparative Analysis and Final Confirmation
The final step is to integrate the findings from the various assays to build a comprehensive picture of this compound's molecular targets.
| Experimental Approach | Information Gained | Strengths | Limitations |
| In Vitro Enzymatic Assay | Direct measure of target inhibition and potency (IC50). | Quantitative, high-throughput. | Lacks cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Confirmation of target engagement in intact cells. | Physiologically relevant. | Semi-quantitative, lower throughput. |
| Affinity Chromatography-Mass Spectrometry | Unbiased identification of potential binding partners. | Discovery-oriented. | Prone to false positives, requires chemical synthesis. |
Final Confirmation Workflow:
Caption: Integrated Workflow for Target Confirmation.
For any novel protein hits identified through affinity chromatography, further validation is essential. This could involve:
-
siRNA-mediated knockdown: If knocking down the expression of the candidate protein phenocopies the effects of this compound treatment (e.g., reduced cell proliferation), it strengthens the case for a functional interaction.
-
Recombinant protein assays: If the identified protein is an enzyme, its activity can be tested in the presence of this compound in vitro.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can be used to directly measure the binding affinity and thermodynamics of the this compound-protein interaction.
References
- 1. caymanchem.com [caymanchem.com]
- 2. (+/-)-Narwedine | 1668-86-6 [chemicalbook.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. WO2006046096A2 - A polymorphic form of this compound and its use in the synthesis of galantamine - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 7. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 8. Amaryllidaceae Alkaloids Decrease the Proliferation, Invasion, and Secretion of Clinically Relevant Cytokines by Cultured Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Narwedine Analogs as Acetylcholinesterase Inhibitors
Abstract
Narwedine, a prominent Amaryllidaceae alkaloid, serves as the direct biogenic precursor to galanthamine, a clinically approved drug for the symptomatic treatment of Alzheimer's disease.[1] Beyond its role as a synthetic intermediate, this compound itself possesses a tetracyclic core structure that is a valuable scaffold for medicinal chemistry.[2] The primary therapeutic mechanism of this class of compounds is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for degrading the neurotransmitter acetylcholine, thereby elevating acetylcholine levels in the brain to ameliorate cognitive decline.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. We will dissect the impact of structural modifications at key positions on AChE inhibitory potency, compare the biological activity of various analogs using experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel neurotherapeutics.
The this compound Scaffold: A Platform for Analog Design
The this compound molecule is a rigid, tetracyclic structure featuring a dibenzofuran core, a seven-membered azepane ring, and a cyclohexanone moiety. This unique architecture presents several key regions that are amenable to chemical modification to probe the binding interactions with the AChE active site. Understanding the role of each region is fundamental to designing more potent and selective inhibitors.
-
A-Ring (Aromatic Ring): This ring contains a crucial methoxy group. Modifications here explore the hydrophobic and hydrogen-bonding interactions within the enzyme's active site.
-
C-Ring (Cyclohexanone): The ketone at position 6 is a key feature distinguishing this compound from galanthamine (which has a hydroxyl group). The stereochemistry and nature of this functional group profoundly impact activity.
-
Nitrogen Atom: The tertiary amine (N-11) is essential for interacting with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of AChE. Modifications to the N-methyl group can influence binding affinity and selectivity.
The logical flow of investigating this compound SAR is depicted below, illustrating how systematic modifications to the core scaffold inform the design of new, potentially more effective, AChE inhibitors.
Caption: SAR logic for this compound analog design.
Structure-Activity Relationship (SAR) Analysis
The development of potent AChE inhibitors from the this compound scaffold hinges on a systematic understanding of how structural changes affect binding affinity. Quantitative structure-activity relationship (QSAR) studies on Amaryllidaceae alkaloids have shown that factors like strain energy, heat of formation, and particularly the substituents on the aromatic ring and C-ring are critical determinants of inhibitory activity.[5]
C-Ring Carbonyl Modifications
The most significant modification to this compound is the reduction of the C-6 ketone. This reduction creates galanthamine and its C-6 epimer, epigalanthamine.
-
Galanthamine: Possesses an α-hydroxyl group at C-6. This conformation allows for a critical hydrogen bond interaction with the glutamate 202 residue in the AChE active site, significantly enhancing its inhibitory potency compared to this compound.
-
Epigalanthamine: Features a β-hydroxyl group. This stereoisomer is substantially less active, demonstrating the crucial importance of the precise stereochemical orientation of this hydroxyl group for effective enzyme inhibition.
-
This compound: Lacking the hydroxyl group, this compound is a weaker inhibitor than galanthamine. Its activity is attributed primarily to the interaction of its tertiary amine and aromatic ring with the enzyme's active site.
A-Ring Methoxy Group Modifications
The methoxy group at C-3 is situated near the entrance of the active site gorge.
-
Demethylation to a Phenolic Hydroxyl: Creating the corresponding phenol (norgalanthamine from galanthamine) can either increase or decrease activity depending on the rest of the molecule. This hydroxyl group can act as a hydrogen bond donor, potentially forming new interactions with the enzyme. QSAR studies suggest that substituents on the aromatic ring play an important role in the overall activity.[5]
N-11 Amine Modifications
The tertiary amine is fundamental for anchoring the ligand in the AChE active site.
-
N-demethylation: Removal of the methyl group to form a secondary amine (e.g., norgalanthamine) generally leads to a decrease in potency, highlighting the favorable hydrophobic interactions of the methyl group within the active site.
-
Dimerization: Linking two galanthamine molecules via an alkylene chain connected at their nitrogen atoms has been shown to produce exceptionally potent inhibitors.[6] Compounds where two galanthamine units are linked by a short alkylene chain can be more potent than galanthamine itself, suggesting that these dimeric structures can simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[6]
Comparative Analysis of AChE Inhibitory Activity
The efficacy of this compound analogs is quantified by their half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency. The table below compares the AChE inhibitory activity of this compound with its key analogs.
| Compound | Key Structural Feature(s) | AChE IC₅₀ (µM) | Reference |
| This compound | C-6 Ketone | ~15-30 | [5] |
| Galanthamine | C-6 α-Hydroxyl | ~0.5-1.5 | [6] |
| Epigalanthamine | C-6 β-Hydroxyl | >100 | [5] |
| Norgalanthamine | N-demethyl, C-6 α-OH | ~5-10 | [5] |
| Bis-galanthamine (n=3) | Dimer linked by (CH₂)₃ | ~0.03 | [6] |
| Donepezil | Reference Drug | ~0.025 | [3] |
Note: IC₅₀ values are approximate and can vary based on assay conditions and enzyme source.
Experimental Methodologies
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The overall workflow involves chemical synthesis and purification of the analogs, followed by biological evaluation.
Caption: Experimental workflow from synthesis to activity determination.
General Synthetic Strategy for this compound Analogs
The total synthesis of the this compound scaffold is a complex undertaking that has been achieved through various routes.[2][7] A common strategy involves the intramolecular Heck cyclization to form the key dihydrodibenzofuran core.
Step-by-Step Example Outline:
-
Precursor Synthesis: Synthesize a suitably substituted iodobenzene precursor tethered to a cyclohexene ring. This often involves multiple steps starting from commercially available materials like vanillin.
-
Intramolecular Heck Cyclization: Subject the precursor to palladium-catalyzed intramolecular cyclization. This critical step constructs the strained tetracyclic core of the this compound family.[8]
-
Functional Group Manipulation: Following cyclization, perform necessary functional group interconversions. This may include reduction of esters, protection/deprotection of hydroxyl groups, and introduction of the N-methylazepane ring.
-
Final Ring Closure: The final seven-membered azepane ring is often formed via reductive amination or a Pictet-Spengler type reaction.[2]
-
Analog Derivatization:
-
C-6 Reduction: Use a stereoselective reducing agent like L-Selectride to reduce the this compound ketone to the galanthamine alcohol.[9]
-
N-Demethylation/Alkylation: Employ standard N-demethylation conditions followed by alkylation to introduce novel N-substituents.
-
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This colorimetric assay is a widely accepted standard for measuring AChE activity.[10] It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm.[3][10]
Materials & Reagents:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[3]
-
AChE Enzyme Solution: Electric eel AChE (e.g., Sigma-Aldrich C3389) diluted in assay buffer to a working concentration (e.g., 0.2 U/mL).[3][11]
-
DTNB Solution: 10 mM DTNB in assay buffer.[3]
-
ATCI Substrate Solution: 14-15 mM ATCI in deionized water.[3]
-
Test Compounds: Serially diluted stock solutions in DMSO, with the final DMSO concentration in the well kept below 1%.
-
Positive Control: Donepezil or galanthamine.
-
96-well microplate and a microplate reader.
Step-by-Step Protocol:
-
Plate Setup: To designated wells of a 96-well plate, add 50 µL of assay buffer.
-
Enzyme Addition: Add 50 µL of the AChE enzyme solution to all wells except the "No Enzyme" control wells.
-
Inhibitor Addition: Add 50 µL of the serially diluted test compounds or positive control to the appropriate wells. To "Negative Control" wells (100% activity), add 50 µL of the buffer/DMSO vehicle.[3]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[3]
-
Reaction Initiation: To initiate the reaction, add 50 µL of the DTNB solution followed immediately by 50 µL of the ATCI substrate solution to all wells.[3]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.[3][11]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.[3]
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate_Negative_Control - Rate_Test_Compound) / Rate_Negative_Control ] x 100[3]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]
-
Discussion & Future Outlook
The SAR studies of this compound analogs consistently underscore several key principles for potent AChE inhibition. The stereospecific orientation of a hydrogen-bond-donating group at the C-6 position, as seen in galanthamine, is paramount for high affinity. The tertiary N-methyl group contributes significantly to binding, likely through hydrophobic interactions.
Perhaps the most promising strategy to emerge is the development of bivalent ligands. Dimeric analogs that can bridge the CAS and PAS of AChE have demonstrated orders of magnitude greater potency than their monomeric counterparts.[6] This dual-binding approach not only enhances affinity but may also interfere with AChE's secondary, non-catalytic role in promoting amyloid-β aggregation, offering a potential disease-modifying benefit.
Future research should focus on:
-
Exploring diverse linkers in dimeric analogs to optimize the distance and flexibility for ideal dual-site binding.
-
Modifying the A-ring with different substituents to enhance interactions with the PAS.
-
Developing analogs with improved pharmacokinetic profiles , including better blood-brain barrier penetration and longer half-lives.
Conclusion
This compound provides a rich and structurally complex scaffold for the design of novel acetylcholinesterase inhibitors. The structure-activity relationships explored herein reveal that while this compound itself is a modest inhibitor, specific modifications can dramatically enhance potency. The critical C-6 hydroxyl in galanthamine and the dual-binding capability of dimeric analogs represent the most successful strategies to date. By leveraging these established SAR principles and employing the robust experimental methodologies outlined, the scientific community can continue to refine this important class of alkaloids in the ongoing search for more effective treatments for Alzheimer's disease and other neurodegenerative disorders.
References
- 1. US20080306257A1 - Syntheses and Preparations of this compound and Related Novel Compounds - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent acetylcholinesterase inhibitors: design, synthesis and structure-activity relationships of alkylene linked bis-galanthamine and galanthamine-galanthaminium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2007010412A2 - Syntheses and preparations of this compound and related novel compounds - Google Patents [patents.google.com]
- 10. a3p-scientific.com [a3p-scientific.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Handling of Narwedine: A Guide to Personal Protective Equipment and Safe Disposal
For researchers, scientists, and drug development professionals engaged in the vital work of exploring novel therapeutics, the safe handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with Narwedine, a bioactive alkaloid. By moving beyond a simple checklist, this document aims to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and disposal protocols, fostering a culture of safety and scientific integrity in your laboratory.
Understanding the Hazard: A Prerequisite for Safety
This compound, like many alkaloids, presents a specific hazard profile that dictates our safety protocols. According to its Safety Data Sheet (SDS), this compound is classified as toxic if swallowed or inhaled, causes skin irritation, and may cause an allergic skin reaction.[1] The GHS hazard statements further classify it as harmful if swallowed, causing serious eye irritation, and being harmful to aquatic life with long-lasting effects.[2][3] This toxicity profile underscores the critical need for a comprehensive PPE strategy to prevent accidental exposure through ingestion, inhalation, or skin contact.
The operational plan for handling this compound must, therefore, be built on a foundation of risk mitigation. Every step, from receiving the compound to its final disposal, must be approached with a clear understanding of these potential dangers.
The Core of Protection: A Multi-Layered PPE Approach
A single layer of protection is often insufficient when handling potent compounds. The following multi-layered PPE approach is designed to provide robust protection for researchers working with this compound in various laboratory settings.
Foundational PPE for All this compound Handling Activities
Regardless of the specific task, the following foundational PPE should be considered the absolute minimum when this compound is present in the laboratory:
-
Disposable Lab Coat or Gown: A disposable, fluid-resistant gown is essential to protect personal clothing and skin from contamination.[4] It should have long sleeves with tight-fitting cuffs.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. However, for tasks with a higher risk of splashes or aerosol generation, a full-face shield or chemical splash goggles are strongly recommended.[5]
-
Double Gloving: Wearing two pairs of nitrile gloves provides an extra layer of protection against potential tears or permeation.[5] The outer glove should be changed immediately if contamination is suspected.
Task-Specific PPE Recommendations
The level of risk associated with handling this compound varies depending on the specific procedure. The following table outlines recommended PPE for common laboratory activities:
| Laboratory Activity | Recommended Personal Protective Equipment | Justification |
| Weighing Solid this compound | Foundational PPE + N95 or N100 Respirator | The fine, powdered nature of solid this compound presents a significant inhalation hazard.[5] A fit-tested respirator is crucial to prevent the inhalation of airborne particles. |
| Preparing Stock Solutions | Foundational PPE + Chemical Splash Goggles | The risk of splashing is elevated when dissolving the solid compound. Goggles provide a better seal around the eyes than safety glasses. |
| Cell Culture/In Vitro Assays | Foundational PPE | Standard laboratory procedures with a lower risk of aerosol generation. |
| Animal Dosing (Injection) | Foundational PPE + Face Shield | Protects against potential splashes during the injection process. |
| Animal Dosing (Oral Gavage) | Foundational PPE + Face Shield | Similar to injection, this procedure carries a risk of splashing. |
| Handling of Contaminated Animal Bedding/Waste | Foundational PPE + Disposable Sleeve Covers | Minimizes skin contact with potentially contaminated materials. |
A Step-by-Step Guide to Safe Handling and Disposal
Adherence to a strict, well-defined protocol is critical for minimizing the risk of exposure and environmental contamination. The following workflow provides a procedural guide for the safe handling and disposal of this compound.
The this compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Experimental Protocols
1. Risk Assessment:
-
Before any work begins, review the Safety Data Sheet (SDS) for this compound.[1]
-
Identify all potential routes of exposure (inhalation, ingestion, skin contact).
-
Evaluate the specific procedures to be performed and the associated risks.
2. Assembling Appropriate PPE:
-
Based on the risk assessment, select the appropriate PPE as outlined in the table above.
-
Ensure all PPE is in good condition and fits correctly.
3. Preparing the Designated Work Area:
-
Whenever possible, handle solid this compound in a designated area, such as a chemical fume hood or a powder containment hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure a clearly labeled hazardous waste container is readily accessible.
4. Weighing Solid this compound:
-
Perform this task within a ventilated enclosure to minimize the risk of aerosolization.
-
Use a dedicated set of weighing tools (spatula, weigh paper).
-
Carefully transfer the weighed compound to a sealable container.
5. Preparing Solutions:
-
Always prepare solutions of this compound in a certified chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped after the solution is prepared.
6. Conducting the Experiment:
-
Follow all standard laboratory safety procedures.
-
Be mindful of potential splashes or spills.
7. Decontaminating Work Surfaces:
-
After handling is complete, wipe down all work surfaces with a suitable decontaminating solution (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Dispose of all cleaning materials as hazardous waste.
8. Segregating Waste Streams:
-
Solid Waste: This includes unused this compound powder, contaminated weigh paper, and disposable labware. Place these items in a clearly labeled, sealed container for solid hazardous waste.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for liquid hazardous waste. Do not pour this compound solutions down the drain.[7]
-
Contaminated Sharps: Needles and syringes used for injections must be placed in a designated sharps container.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be double-bagged and disposed of as hazardous waste.[4]
9. Disposing of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[6]
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[8][9] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
-
Spill:
-
Evacuate the immediate area and alert others.
-
Wearing appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.
-
Carefully collect the contaminated material and place it in a sealed hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment. This proactive approach to safety is not merely a procedural requirement but a cornerstone of responsible scientific practice.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C17H19NO3 | CID 10356588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+/-)-Narwedine | 1668-86-6 [chemicalbook.com]
- 4. ipservices.care [ipservices.care]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mit.edu [web.mit.edu]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
